cis-2-Aminocyclohexanecarboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-2-aminocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQHEVWOPJDAAX-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256649 | |
| Record name | (1R,2S)-2-Aminocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189101-43-7 | |
| Record name | (1R,2S)-2-Aminocyclohexane-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189101-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2S)-2-Aminocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Stereoselective Synthesis of cis-2-Aminocyclohexanecarboxylic Acid: A Mechanistic and Practical Guide
Abstract
cis-2-Aminocyclohexanecarboxylic acid is a pivotal building block in contemporary drug development and materials science, valued for its conformationally constrained structure.[1] Its incorporation into peptides and other bioactive molecules can impart unique structural and functional properties.[1][2] This technical guide provides an in-depth exploration of the primary synthetic routes to access the cis isomer, with a strong emphasis on the underlying reaction mechanisms and practical experimental considerations. We will dissect the catalytic hydrogenation of anthranilic acid, diastereoselective strategies, and methods of chiral resolution, offering a comprehensive resource for researchers and professionals in the field. This document aims to bridge theoretical understanding with practical application, enabling the informed design and execution of synthetic strategies for this important molecule.
Introduction: The Significance of a Constrained Amino Acid
Cyclic β-amino acids, such as 2-aminocyclohexanecarboxylic acid, are of significant interest due to their ability to induce specific secondary structures in peptides, often leading to enhanced biological activity and stability.[2] The cis configuration of the amino and carboxylic acid groups on the cyclohexane ring creates a unique topographical feature that can be exploited in the design of peptidomimetics, enzyme inhibitors, and other therapeutics.[3] Notably, derivatives of this scaffold are precursors to important pharmaceuticals like gabapentin and pregabalin, which are used to treat neuropathic pain and epilepsy.[4][5][6]
The stereoselective synthesis of the cis isomer presents a significant chemical challenge, requiring precise control over the spatial arrangement of functional groups on the alicyclic ring. This guide will illuminate the key mechanistic principles that govern the formation of the desired cis stereochemistry.
Catalytic Hydrogenation of Anthranilic Acid: A Direct Approach to the cis Isomer
One of the most direct and widely employed methods for the synthesis of this compound is the catalytic hydrogenation of anthranilic acid (2-aminobenzoic acid). This reaction typically utilizes a heterogeneous catalyst, with rhodium on a carbon support (Rh/C) being particularly effective.[7][8]
The Underlying Mechanism: A Tale of Surface Adsorption and Hydrogen Delivery
The stereochemical outcome of this hydrogenation is dictated by the interaction of the substrate with the catalyst surface. The prevailing mechanism posits a "haptophilic" effect, where the aromatic ring of anthranilic acid adsorbs onto the catalyst surface.
The generally accepted mechanism for the rhodium-catalyzed hydrogenation of anthranilic acid to yield the cis product is as follows:
-
Adsorption: The aromatic ring of anthranilic acid adsorbs onto the surface of the rhodium catalyst. The carboxylic acid and amino groups can influence this orientation.
-
Hydrogen Activation: Molecular hydrogen (H₂) also adsorbs onto the catalyst surface and dissociates into reactive hydrogen atoms.
-
Syn-Addition of Hydrogen: The hydrogen atoms are delivered to the same face of the adsorbed aromatic ring in a stepwise manner. This syn-addition is a hallmark of heterogeneous catalytic hydrogenation and is the key to the formation of the cis isomer.
-
Desorption: Once the ring is saturated, the resulting this compound desorbs from the catalyst surface.
The cis selectivity arises because the face of the aromatic ring adsorbed to the catalyst is sterically shielded, forcing the hydrogen atoms to add from the exposed face.
Caption: Mechanism of cis-selective hydrogenation.
Experimental Protocol: Hydrogenation of Anthranilic Acid
The following protocol is a representative example for the synthesis of this compound via catalytic hydrogenation.
Materials:
-
Anthranilic acid
-
5% Rhodium on carbon (Rh/C) catalyst
-
Methanol
-
Pressurized hydrogenation vessel (e.g., Parr hydrogenator)
-
Filter aid (e.g., Celite)
Procedure:
-
Reaction Setup: In a suitable pressure vessel, dissolve anthranilic acid in methanol.
-
Catalyst Addition: Carefully add the 5% Rh/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically in the range of 1-5 mol%.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol or water/isopropanol, to afford pure this compound.
| Parameter | Typical Value | Rationale |
| Catalyst | 5% Rh/C | Rhodium is highly active for arene hydrogenation.[8] |
| Solvent | Methanol, Water | Good solubility for the starting material and product. |
| Hydrogen Pressure | 50-100 psi | Sufficient for the reaction to proceed at a reasonable rate. |
| Temperature | 25-50 °C | Mild conditions are generally sufficient. |
Diastereoselective Approaches and Chiral Resolution
For applications in pharmaceuticals and chiral materials, obtaining enantiomerically pure this compound is often necessary. This can be achieved through diastereoselective synthesis or by resolving the racemic mixture.
Diastereoselective Synthesis
Diastereoselective methods involve the use of a chiral auxiliary to direct the stereochemical outcome of a reaction. While less common for the direct synthesis of the cis isomer from an aromatic precursor, these methods are valuable for constructing the chiral cyclohexane ring from acyclic or different cyclic precursors.
One conceptual approach involves a Diels-Alder reaction between a chiral dienophile and a suitable diene, followed by functional group manipulation and hydrogenation. The stereochemistry of the final product is controlled by the chiral auxiliary on the dienophile.
References
- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 2. bif.wisc.edu [bif.wisc.edu]
- 3. jk-sci.com [jk-sci.com]
- 4. Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gabapentin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 8. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Foreword: The Imperative of Chirality in Modern Drug Development
An In-Depth Technical Guide to the Chiral Resolution of cis-2-Aminocyclohexanecarboxylic Acid
In the landscape of pharmaceutical sciences, the three-dimensional architecture of a molecule is not a trivial detail; it is a fundamental determinant of biological function. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2][3] The United States Food and Drug Administration (USFDA) has underscored this reality by mandating rigorous testing of individual enantiomers for any new chiral drug.[1][4] Within this context, cyclic β-amino acids serve as critical constrained building blocks for peptidomimetics, antiviral agents, and other therapeutics.[5] Among these, this compound (cis-ACHC) is a particularly valuable scaffold.[6][7]
This guide provides a comprehensive technical exploration of the principal methodologies for the chiral resolution of racemic cis-ACHC. It is designed for researchers, chemists, and drug development professionals, moving beyond simple procedural lists to elucidate the underlying scientific principles and the causal logic behind experimental design. Our focus is on creating self-validating systems that ensure robust and reproducible outcomes.
Chapter 1: Foundational Principles of Enantiomeric Separation
The primary challenge in separating enantiomers is that they possess identical physical properties—such as boiling point, melting point, and solubility—in an achiral environment.[3][8] To achieve separation, one must introduce a chiral influence to create a diastereomeric relationship, as diastereomers possess distinct physical properties that can be exploited.
This guide focuses on the resolution of a pre-existing racemic mixture. The two dominant strategies for resolving a racemate are classical resolution via diastereomeric salt formation and kinetic resolution, often mediated by enzymes.
Caption: General workflow for the resolution of a racemic mixture.
Chapter 2: The Cornerstone Technique: Classical Resolution via Diastereomeric Salt Formation
This method remains one of the most practical and scalable approaches for industrial applications. The principle is elegant in its simplicity: an acid-base reaction between the racemic amino acid and an enantiomerically pure resolving agent forms a pair of diastereomeric salts.[8][9] These salts, having different crystal lattice energies and solvation properties, exhibit differential solubility in a given solvent system, enabling their separation by fractional crystallization.[10][11]
Causality in Experimental Design
-
Selection of the Resolving Agent: The success of this technique hinges on the choice of the resolving agent. For a basic compound like cis-ACHC, a chiral acid is required. L-(+)-Tartaric acid is a common, cost-effective, and highly effective choice for resolving racemic amines and amino acids due to its propensity to form well-ordered, crystalline salts.[1][2][12] The key is to induce a significant solubility difference between the two diastereomeric salts—(1R,2S)-ACHC·L-tartrate and (1S,2R)-ACHC·L-tartrate.
-
Solvent System Optimization: The solvent is not merely a medium but an active participant in the crystallization process. It must be chosen to maximize the solubility difference. Water or aqueous alcohol mixtures (e.g., methanol, ethanol) are often excellent starting points. The ideal solvent will render one diastereomeric salt sparingly soluble, causing it to precipitate, while keeping the other fully solvated in the mother liquor.[10][11]
-
Stoichiometric Considerations: While a 1:1 molar ratio can be used, it is common practice to use 0.5 equivalents of the resolving agent.[8] This strategy is designed to selectively precipitate the salt of one enantiomer, leaving the other enantiomer and the excess resolving agent in solution, which can often lead to higher purity in the initial crystalline product.
Workflow: Diastereomeric Salt Formation
Caption: Step-by-step workflow for classical chiral resolution.
Protocol: Resolution of (±)-cis-2-Aminocyclohexanecarboxylic Acid
Objective: To separate racemic cis-ACHC into its constituent enantiomers using L-(+)-tartaric acid.
Materials:
-
(±)-cis-2-Aminocyclohexanecarboxylic acid
-
L-(+)-Tartaric acid
-
Deionized Water
-
Methanol (cold)
-
Sodium Hydroxide (e.g., 4M aqueous solution)
-
Hydrochloric Acid (for pH adjustment)
-
Polarimeter
-
Chiral HPLC system for enantiomeric excess (ee%) determination
Procedure:
-
Diastereomeric Salt Formation:
-
In a suitable flask, dissolve L-(+)-tartaric acid (1.0 equivalent) in a minimum amount of hot deionized water.
-
In a separate flask, dissolve (±)-cis-ACHC (1.0 equivalent) in hot deionized water.
-
Slowly add the hot tartaric acid solution to the cis-ACHC solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. Further cool the flask in an ice bath for at least 2 hours to maximize the precipitation of the less soluble diastereomeric salt.[8]
-
-
Isolation:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the filter cake with a small amount of cold methanol to remove residual mother liquor.[13]
-
-
Recrystallization (Self-Validation):
-
To enhance diastereomeric purity, recrystallize the salt from a minimal amount of hot water.
-
Trustworthiness Check: After each recrystallization, a small portion of the salt should be liberated (Step 5) and its optical rotation measured. The recrystallization process is complete when the optical rotation value becomes constant.[8]
-
-
Liberation of the Free Amino Acid:
-
Dissolve the purified diastereomeric salt in water.
-
Adjust the pH to isoelectric point of ACHC by careful addition of a base (e.g., NaOH solution) to precipitate the free amino acid. The tartaric acid will remain in the solution as its sodium salt.
-
Filter the purified enantiomer, wash with cold water, and dry under vacuum.
-
-
Recovery of the Second Enantiomer:
-
The second enantiomer can be recovered from the original mother liquor by a similar basification and precipitation process.
-
Chapter 3: Precision Tooling: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers an alternative, often highly selective, green chemistry approach. This technique leverages the stereospecificity of enzymes to preferentially react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[5][14] The key is the difference in reaction rates, which allows for the separation of the fast-reacting substrate from the slow-reacting one.
For cis-ACHC, the most effective strategy involves the hydrolysis of its racemic ethyl ester derivative catalyzed by a lipase.[5][15]
Causality in Experimental Design
-
Enzyme Selection: Candida antarctica lipase B (CAL-B), particularly in its immobilized form (Novozym 435), is the enzyme of choice for this transformation.[15] Its renown stems from its broad substrate scope, exceptional stability in organic solvents, and high enantioselectivity (often yielding E-factors >200) for the hydrolysis of cyclic β-amino esters.[15]
-
Substrate Derivatization: The native carboxylic acid of cis-ACHC is not a substrate for lipase-catalyzed hydrolysis. Therefore, it must first be converted into an ester (e.g., ethyl or methyl ester). This esterification step creates the necessary handle for the enzyme to act upon.
-
Reaction Medium: The reaction is typically performed in an organic solvent, such as tert-butyl methyl ether (tBuOMe), or under solvent-free conditions.[15] This environment minimizes water-related side reactions and suppresses the enzyme's native hydrolytic activity just enough to ensure the reaction proceeds selectively, rather than hydrolyzing both enantiomers indiscriminately.[5]
Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution of cis-ACHC ester.
Protocol: Enzymatic Resolution of (±)-Ethyl cis-2-Aminocyclohexanecarboxylate
Objective: To resolve racemic ethyl cis-ACHC using CAL-B.
Procedure:
-
Substrate Preparation: Synthesize racemic ethyl cis-2-aminocyclohexanecarboxylate from racemic cis-ACHC using a standard esterification method (e.g., thionyl chloride in ethanol).
-
Enzymatic Hydrolysis:
-
Suspend the racemic ester in a suitable solvent (e.g., tBuOMe) containing a small amount of aqueous buffer (pH 7.0).
-
Add immobilized CAL-B (Novozym 435).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Trustworthiness Check: Monitor the reaction progress by chiral HPLC or GC, tracking the conversion and the enantiomeric excess of both the remaining ester and the formed acid. The reaction is typically stopped at ~50% conversion to maximize the ee of both products.
-
-
Separation of Products:
-
Filter off the immobilized enzyme (which can often be reused).
-
Perform an acid-base extraction. Extract the mixture with a dilute acid (e.g., 1M HCl) to protonate and dissolve the unreacted amino ester, leaving the zwitterionic amino acid in the organic layer. Alternatively, extract with a dilute base (e.g., NaHCO₃) to deprotonate and dissolve the amino acid into the aqueous layer, leaving the ester in the organic layer.
-
-
Isolation:
-
From the Acid: Neutralize the aqueous layer containing the amino acid salt and extract or crystallize the resolved amino acid.
-
From the Ester: Isolate the unreacted ester from the organic layer. Perform a standard chemical hydrolysis (e.g., refluxing with aqueous HCl) to convert it back to the free amino acid.
-
Comparative Performance Data
| Method | Resolving Agent / Enzyme | Typical Yield | Typical ee% | Key Advantage |
| Classical | L-(+)-Tartaric Acid | >85-90% (for one enantiomer)[1][2] | >99% (after recrystallization)[13] | Scalability, low cost |
| Enzymatic | Candida antarctica Lipase B (CAL-B) | ~45-50% (per enantiomer) | >98% | High selectivity, mild conditions |
Chapter 4: High-Resolution Analysis of Enantiomeric Purity
An effective resolution is meaningless without accurate methods to quantify its success. The determination of enantiomeric excess (ee%) is a non-negotiable step in quality control.
Decision Framework for Analytical Method Selection
Caption: Decision tree for selecting an ee% determination method.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard.[16] The sample is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and baseline separation.[17][18] Polysaccharide-based CSPs are particularly effective for separating amino acid derivatives.[17] The ee% is calculated from the relative area of the two enantiomer peaks.
-
NMR Spectroscopy: By adding a chiral solvating agent or a chiral derivatizing agent (like Mosher's acid), one can induce a diastereomeric environment around the enantiomers.[8][16] This breaks their magnetic equivalence, causing their signals to appear at different chemical shifts in the NMR spectrum, allowing for integration and ee% calculation. This method is fast and provides structural information but is generally less sensitive than HPLC.[16]
-
Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption of left- and right-handed circularly polarized light.[19] Since enantiomers have mirror-image CD spectra, this method can be used for rapid ee% determination, making it suitable for high-throughput screening applications.[19][20][21]
Conclusion
The chiral resolution of this compound is a critical enabling step for its application in pharmaceutical R&D. While multiple strategies exist, classical resolution by diastereomeric salt formation with agents like tartaric acid remains a robust, scalable, and economically viable method for large-scale production. For applications demanding high selectivity under mild, environmentally benign conditions, enzymatic kinetic resolution using CAL-B presents a powerful alternative.
The choice of method is not arbitrary but is dictated by factors of scale, cost, required purity, and available resources. A successful resolution campaign is always underpinned by a rigorous analytical framework, with chiral HPLC serving as the definitive tool for validation. By understanding the fundamental principles and the causality behind each experimental step, researchers can confidently and efficiently produce the enantiomerically pure building blocks essential for the next generation of therapeutics.
References
- 1. chemrj.org [chemrj.org]
- 2. researchgate.net [researchgate.net]
- 3. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. reposiTUm: 150 Years of Pasteur's Classic Tartaric Acid Resolution: How to use Conglomerates for the Resolution and Conversion of Enantiomers of Pharmaceutical Relevance [repositum.tuwien.at]
- 13. researchgate.net [researchgate.net]
- 14. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. m.youtube.com [m.youtube.com]
- 19. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Analysis of cis-2-Aminocyclohexanecarboxylic Acid: From First Principles to Application
An In-Depth Technical Guide For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-2-Aminocyclohexanecarboxylic acid (cis-ACHC) is a conformationally constrained β-amino acid that serves as a pivotal building block in modern medicinal chemistry. Its rigid scaffold is instrumental in the design of peptidomimetics, foldamers, and pharmacologically active agents where precise three-dimensional orientation is paramount for biological activity.[1][2] This guide provides a comprehensive technical exploration of the conformational landscape of cis-ACHC. We will dissect the fundamental principles governing its structure, detail the advanced analytical techniques used for its characterization, and provide field-proven protocols for its analysis. The narrative moves beyond a simple recitation of facts to explain the causality behind its distinct conformational preferences, offering researchers a robust framework for leveraging this molecule in drug development programs.
The Foundational Landscape: Cyclohexane Chair Conformations
The conformational behavior of cis-ACHC is rooted in the stereochemistry of the cyclohexane ring. A six-membered cycloalkane is not planar; it predominantly adopts a strain-free chair conformation . In this arrangement, the substituent positions are not equivalent, giving rise to two distinct orientations:
-
Axial (a): Substituents are perpendicular to the approximate plane of the ring.
-
Equatorial (e): Substituents are located in the approximate plane of the ring.
The cyclohexane ring is conformationally mobile, undergoing a "ring flip" that interconverts the two possible chair forms. During this process, all axial substituents become equatorial, and vice versa.
For a cis-1,2-disubstituted cyclohexane like cis-ACHC, the amino (-NH₂) and carboxylic acid (-COOH) groups must be on the same face of the ring. This geometric constraint allows for two primary chair conformers: one where the substituents are axial-equatorial (a,e) and, after a ring flip, the other where they are equatorial-axial (e,a) . Conventionally, steric hindrance dictates that bulky substituents preferentially occupy the more spacious equatorial position. However, as we will explore, non-covalent interactions can fundamentally alter this energetic landscape.
The Decisive Factor: Intramolecular Hydrogen Bonding (IHB)
The proximate arrangement of the amino and carboxylic acid groups in cis-ACHC creates an ideal geometry for the formation of a stabilizing intramolecular hydrogen bond (IHB).[3] This non-covalent interaction, typically occurring between the carboxylic acid proton and the lone pair of the amino nitrogen, or a proton from the ammonium group and the carbonyl oxygen in the zwitterionic form, creates a pseudo-seven-membered ring.
This IHB is the critical factor governing the conformational equilibrium. It preferentially stabilizes the conformer where the interacting groups are closer in space, which is the axial-equatorial/equatorial-axial (a,e/e,a) arrangement. This stabilization can be significant enough to overcome the inherent steric preference for a substituent to be equatorial, making the conformer with an axial group more populated than would otherwise be expected. Understanding and quantifying the strength of this IHB is central to predicting the molecule's behavior in different environments.
Caption: Conformational equilibrium of cis-ACHC, highlighting the role of IHB.
Solution-State Analysis: High-Resolution NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for investigating molecular conformation in solution.[4] It provides a time-averaged picture of the equilibrium, allowing for the quantification of conformer populations.
Core Principle: Vicinal Coupling Constants (³JHH)
The primary tool for this analysis is the vicinal proton-proton coupling constant (³JHH) , which describes the interaction between two protons on adjacent carbon atoms. The magnitude of ³JHH is dependent on the dihedral angle (θ) between the two C-H bonds, a relationship described by the Karplus equation . In a cyclohexane chair:
-
Axial-Axial (a,a) coupling: Dihedral angle ≈ 180°, resulting in a large coupling constant (typically 8-13 Hz).
-
Axial-Equatorial (a,e) and Equatorial-Equatorial (e,e) couplings: Dihedral angles ≈ 60°, resulting in small coupling constants (typically 1-5 Hz).
By measuring the ³JHH values for the protons on C1 and C2, we can determine the predominant orientation of the substituents.
Experimental Protocol: ¹H NMR Analysis for Conformer Population
This protocol provides a self-validating system for determining the conformational equilibrium of cis-ACHC.
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of cis-ACHC.
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a final concentration of 10-20 mM. The choice of solvent is critical, as its polarity can influence the IHB and shift the equilibrium.[5]
-
Transfer the solution to a high-quality NMR tube.
-
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz.
-
Ensure a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1 for the signals of interest).
-
Carefully reference the spectrum to the residual solvent signal.[6]
-
-
Spectral Analysis:
-
Identify the signals corresponding to the protons at C1 (methine adjacent to -COOH) and C2 (methine adjacent to -NH₂). 2D NMR experiments like COSY can be used for unambiguous assignment.
-
Measure the coupling constant (³J₁,₂) between these two protons. This will be an averaged value based on the populations of the two conformers.
-
-
Population Calculation:
-
The observed coupling constant (J_obs) is a weighted average of the coupling constants for the pure conformers: J_obs = (P_A * J_A) + (P_B * J_B) Where P_A and P_B are the mole fractions of conformers A and B, and J_A and J_B are their respective ideal coupling constants.
-
Use standard values for the ideal couplings: J_aa ≈ 10-12 Hz and J_ee ≈ 2-3 Hz (for the trans protons in the cis system).
-
Since P_A + P_B = 1, the equations can be solved to determine the population of each conformer.
-
Data Presentation: Characteristic Coupling Constants
| Proton Relationship | Dihedral Angle (θ) | Typical ³JHH (Hz) |
| Axial - Axial | ~180° | 8 - 13 |
| Axial - Equatorial | ~60° | 1 - 5 |
| Equatorial - Equatorial | ~60° | 1 - 5 |
Solid-State Confirmation: Single-Crystal X-Ray Crystallography
While NMR reveals the dynamic equilibrium in solution, single-crystal X-ray crystallography provides an unambiguous, static picture of the molecule's preferred conformation in the solid state.[7][8] This technique is the gold standard for molecular structure determination and serves as an authoritative benchmark for validating computational and solution-state findings.
Experimental Workflow: From Crystal to Structure
Caption: A streamlined workflow for single-crystal X-ray crystallography.
Protocol: Small Molecule Crystallization
-
Solvent Screening: Test the solubility of cis-ACHC in various solvents (e.g., ethanol, methanol, acetonitrile, water, ethyl acetate) and solvent mixtures.
-
Crystallization Setup (Slow Evaporation):
-
Prepare a near-saturated solution of cis-ACHC in a suitable solvent in a small vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
Allow the solvent to evaporate slowly over several days in a vibration-free environment.
-
-
Crystal Harvesting: Once suitable single crystals have formed, carefully remove them using a nylon loop and immediately mount them on the goniometer of the diffractometer for analysis.
The resulting structure will provide precise bond lengths, bond angles, and dihedral angles, definitively showing the chair conformation and the geometry of the intramolecular hydrogen bond in the crystalline state.[9]
In Silico Analysis: Computational Chemistry
Computational modeling provides the theoretical underpinning to experimental results, allowing us to calculate the relative energies of conformers and rationalize the observed preferences.[10] Density Functional Theory (DFT) is a robust method for this purpose.
Protocol: DFT Conformational Energy Calculation
-
Structure Building: Build the 3D structures of both the (a,e) and (e,a) chair conformers of cis-ACHC using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a reliable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This process finds the lowest energy structure for each conformer.
-
Frequency Calculation: Perform a frequency calculation on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Energy Analysis: Compare the calculated Gibbs Free Energies (G) of the two conformers. The difference in free energy (ΔG) can be used to calculate the theoretical equilibrium constant (K_eq) and conformer populations using the equation: ΔG = -RT ln(K_eq)
Data Presentation: Predicted Conformational Energies
| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (298 K) |
| Axial-Equatorial (a,e) with IHB | 0.00 (Reference) | 0.00 (Reference) | >95% |
| Equatorial-Axial (e,a) no IHB | +3.5 | +3.2 | <5% |
| (Note: Values are illustrative and depend on the level of theory and solvent model used.) |
Synthesis and Implications in Drug Development
The combined insights from NMR, X-ray crystallography, and computational modeling provide a cohesive understanding: cis-ACHC predominantly exists in a conformation stabilized by a strong intramolecular hydrogen bond. This rigid, pre-organized structure is of immense value in drug design.
-
Entropy Reduction: By locking the molecule into a defined conformation, the entropic penalty upon binding to a biological target is significantly reduced, which can lead to a substantial increase in binding affinity.
-
Scaffold Rigidity: As a component of a larger molecule, cis-ACHC acts as a rigid scaffold, holding pharmacophoric groups in a precise spatial orientation. This is crucial for optimizing interactions with protein binding pockets and enhancing selectivity.[11]
-
Peptide Secondary Structure: When incorporated into peptides, cis-ACHC can act as a turn-inducer, promoting the formation of stable secondary structures like β-turns and helices, which are often the basis of biological activity.[12]
By thoroughly understanding the conformational drivers of this simple yet powerful building block, drug development professionals can more rationally design next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bif.wisc.edu [bif.wisc.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The Structural Significance of the cis-2-Aminocyclohexanecarboxylic Acid Scaffold
An In-depth Technical Guide to the Biological Activity of cis-2-Aminocyclohexanecarboxylic Acid Derivatives
In the landscape of medicinal chemistry, the quest for molecular scaffolds that offer a blend of structural rigidity and functional versatility is perpetual. The this compound (cis-2-ACHC) framework represents a class of conformationally constrained β-amino acids of significant interest. Unlike their linear counterparts, the cyclic nature of these molecules restricts the spatial arrangement of the amino and carboxylic acid groups, presenting a unique topographical profile to biological targets. This inherent rigidity is crucial; it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity. The cis configuration, in particular, forces a specific gauche-like relationship between the functional groups, making these derivatives valuable tools for probing and modulating biological systems, from central nervous system receptors to the intricate structures of peptides. This guide provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of cis-2-ACHC derivatives, grounded in experimental data and field-proven methodologies.
Section 1: Synthetic Strategies and Methodologies
The biological evaluation of any chemical entity is predicated on its efficient and stereocontrolled synthesis. The preparation of enantiomerically pure cis-2-ACHC derivatives is a non-trivial challenge that has been addressed through several elegant chemical strategies.
Overview of Synthetic Pathways
The primary challenge lies in establishing the cis stereochemistry between the C1 carboxyl and C2 amino groups. A common and effective approach involves the use of cycloaddition reactions to form a bicyclic intermediate, where the stereochemistry is locked in place before ring-opening. For instance, the [2+2] cycloaddition of chlorosulfonyl isocyanate (CSI) to a cyclohexene precursor can generate a β-lactam intermediate. Subsequent hydrolytic ring-opening of the lactam yields the desired cis amino acid scaffold.[1] Alternative strategies may employ enzymatic resolutions or asymmetric synthesis to achieve the desired enantiopurity.[2]
Experimental Protocol: Representative Synthesis of a cis-2-ACHC Derivative
This protocol outlines a generalized, self-validating workflow for the synthesis of a protected cis-2-ACHC derivative, a crucial first step before further functionalization. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize (±)-methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate.
Pillar of Trustworthiness: Each step includes a validation checkpoint (e.g., TLC, NMR) to confirm the reaction's success before proceeding, preventing the propagation of errors.
Methodology:
-
Step 1: Diels-Alder Cycloaddition
-
Action: Combine 1,3-butadiene (excess) with maleic anhydride in a sealed pressure vessel using toluene as a solvent. Heat at 100 °C for 24 hours.
-
Causality: This [4+2] cycloaddition is a robust method for creating the cyclohexene ring system with the desired cis-relationship of the anhydride carboxyl groups, which will later become the amino and carboxyl functions.
-
Validation: Monitor the disappearance of maleic anhydride via Thin Layer Chromatography (TLC). The product, cis-1,2,3,6-tetrahydrophthalic anhydride, should have a distinct Rf value.
-
-
Step 2: Anhydride to Amide Conversion (Curtius Rearrangement)
-
Action: Dissolve the anhydride product from Step 1 in acetone and add a solution of sodium azide. Stir at room temperature for 2 hours. Carefully add hydrochloric acid to form the acyl azide. Isolate the acyl azide and heat it in tert-butanol.
-
Causality: The Curtius rearrangement transforms the carboxylic acid functionality (via the acyl azide) into an isocyanate, which is then trapped by tert-butanol to form the Boc-protected amine. This is a classic and reliable method for installing a protected amine.
-
Validation: The formation of the Boc-protected intermediate can be confirmed by Infrared (IR) spectroscopy (disappearance of the azide peak at ~2130 cm⁻¹, appearance of the carbamate carbonyl at ~1690 cm⁻¹).
-
-
Step 3: Esterification
-
Action: Treat the product from Step 2 with diazomethane in diethyl ether or, for a safer alternative, with (trimethylsilyl)diazomethane and methanol.
-
Causality: Esterification of the remaining carboxylic acid is necessary for many subsequent reactions and can improve solubility and ease of purification.
-
Validation: Successful esterification can be confirmed by ¹H NMR spectroscopy, observing the appearance of a new singlet corresponding to the methyl ester protons (~3.7 ppm).
-
-
Step 4: Reduction of the Alkene
-
Action: Dissolve the unsaturated ester from Step 3 in methanol and hydrogenate using a Palladium on carbon (10% Pd/C) catalyst under a hydrogen atmosphere (50 psi).
-
Causality: Catalytic hydrogenation reduces the double bond in the cyclohexene ring to afford the saturated cyclohexane scaffold, yielding the final target compound.
-
Validation: Complete reduction is confirmed by ¹H NMR (disappearance of alkene proton signals at ~5.6 ppm) and Mass Spectrometry (MS) to confirm the expected molecular weight.
-
Visualization: Synthetic Workflow
Caption: A generalized workflow for the synthesis of cis-2-ACHC derivatives.
Section 2: Neuropharmacological Activity: Targeting the Central Nervous System
The most extensively studied biological activity of cis-2-ACHC derivatives is their effect on the central nervous system (CNS), particularly as anticonvulsant agents. This activity is largely attributed to their structural mimicry of the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[3]
Mechanism of Action: GABA Analogy
GABA's conformational flexibility allows it to bind to various receptors and transporters.[3] By incorporating the GABA pharmacophore into a rigid carbocyclic skeleton like cis-2-ACHC, the conformational freedom is reduced, leading to potentially more selective interactions with GABAergic targets. These derivatives can modulate GABAergic neurotransmission by:
-
Acting as GABA Receptor Agonists/Antagonists: Directly binding to and activating (agonist) or blocking (antagonist) GABA receptors (e.g., GABA-A, GABA-B).[4]
-
Inhibiting GABA Transporters (GATs): Blocking the reuptake of GABA from the synaptic cleft, thereby increasing its concentration and enhancing inhibitory signaling.
-
Modulating GABA Aminotransferase (GABA-T): Inhibiting the enzyme responsible for GABA degradation.[5]
The cis stereoisomer often displays greater GABA-like activity compared to the trans isomer, suggesting that the specific spatial orientation of the amino and carboxyl groups is critical for effective interaction with GABAergic targets.[5]
Caption: Mechanism of action for cis-2-ACHC derivatives as GABA analogues.
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed key structural features that govern the anticonvulsant potency of these derivatives:
-
Cyclic Constraint: The cyclohexane ring is a critical component for establishing the required conformation.
-
Substitution on the Ring: Adding substituents to the cyclohexane ring can modulate lipophilicity and binding interactions. For example, hydroxycyclohexyl derivatives have shown potent activity.[6]
-
Amine and Carboxyl Modifications: Derivatization of the amine (e.g., to amides, carboxamides) or the carboxylic acid (e.g., to esters) significantly alters the pharmacological profile. Some N-substituted acetamides are highly effective, potentially acting on voltage-gated sodium channels in addition to GABAergic mechanisms.[6][7]
Quantitative Data: Anticonvulsant Efficacy
The anticonvulsant activity is typically assessed in animal models using tests like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens.
| Compound Class | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
| Cyclohexanecarboxamides | scPTZ | ~15.2 (0.04 mmol/kg for most active) | >10 | [7] |
| Ethyl 4-aminocyclohex-3-ene-1-carboxylates | MES (mice) | 16.7 | 6.6 | [8] |
| Ethyl 4-aminocyclohex-3-ene-1-carboxylates | MES (rats) | 3.0 | >83.3 | [8] |
| trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide | MES (mice) | 42.97 | ~2.5 | [6] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
Objective: To determine the anticonvulsant efficacy of a test compound in preventing tonic hindlimb extension induced by maximal electroshock in rodents.
Pillar of Expertise: The choice of corneal electrodes and a high-frequency stimulus (e.g., 60 Hz) is critical for ensuring a maximal, suprathreshold seizure that provides a clear and reproducible endpoint (tonic hindlimb extension). This endpoint is historically correlated with efficacy against generalized tonic-clonic seizures.
Methodology:
-
Animal Preparation: Use adult male Sprague-Dawley rats (200-250g). Acclimatize animals for at least one week. House them with a 12-hour light/dark cycle and free access to food and water.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals (n=8-10 per group). Include a vehicle control group.
-
Time to Peak Effect: Conduct the test at the predetermined time of peak effect for the compound (e.g., 30-60 minutes post-i.p. administration).
-
Electrode Application: Apply a drop of anesthetic ophthalmic solution (e.g., 0.5% proparacaine HCl) to the cornea of each rat to minimize discomfort.
-
Electroshock Delivery: Deliver a constant current stimulus (e.g., 150 mA, 60 Hz, 0.2 seconds duration) through corneal electrodes using a specialized pulse generator.
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The hindlimbs are typically extended at a 180° angle to the torso. Protection is defined as the complete absence of this endpoint.
-
Data Analysis: Calculate the percentage of animals protected at each dose. Determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.
Section 3: Antimicrobial and Anticancer Potential
While less explored than their neuropharmacological effects, derivatives of aminocyclohexanecarboxylic acid have also shown promise as antimicrobial and anticancer agents.
Antimicrobial Activity
The core scaffold can be incorporated into larger molecules to generate novel antimicrobial agents. The mechanism often involves disruption of the bacterial cell membrane or inhibition of essential enzymes. The combination of a lipophilic cyclohexane ring and charged amine/carboxyl groups can impart amphiphilic character, a common feature of membrane-active antimicrobials.[9]
Data Summary: Antimicrobial Activity
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | S. aureus | 64 - 256 | [10] |
| Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | Y. enterocolitica | 64 - 128 | [10] |
| Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | M. smegmatis | 64 | [10] |
Anticancer Activity
In oncology, the rigid scaffold of cis-2-ACHC can be used to correctly position pharmacophores for interaction with targets like kinases or protein-protein interfaces.[11] For example, derivatives have been designed as inhibitors of key signaling proteins implicated in tumor growth and proliferation. The structure-activity relationships in this area are highly specific to the target being pursued. For instance, oleanolic acid derivatives incorporating cyclic amino acids have been explored as potent anti-inflammatory and cancer chemotherapeutic agents.[12]
Section 4: Application in Structural Biology: Foldamers
Beyond direct therapeutic applications, cis-2-ACHC and its unsaturated analogue, cis-2-aminocyclohex-4-enecarboxylic acid (cis-ACHE), serve as powerful building blocks in the field of "foldamers"—oligomers that adopt well-defined, predictable secondary structures similar to peptides and proteins.[13][14]
When alternated with standard α-amino acids, these cyclic β-amino acids can induce stable helical conformations, such as the 11/9-helix.[13][14] The conformational rigidity of the cyclohexane ring pre-organizes the peptide backbone, nucleating the helical fold. This application is crucial for designing novel biomaterials, catalysts, and therapeutic peptides with enhanced stability against proteolytic degradation.
Conclusion and Future Directions
Derivatives of this compound represent a versatile and powerful scaffold in drug discovery and chemical biology. Their primary and most validated application lies in the development of anticonvulsants, where their role as conformationally restricted GABA analogues is well-established. However, emerging research highlights their potential in antimicrobial and anticancer applications, as well as their utility in constructing novel, structurally defined foldamers.
Future research should focus on elucidating the precise molecular targets for their anticonvulsant action beyond simple GABA analogy, exploring a wider range of substitutions to develop potent and selective antimicrobial and anticancer agents, and leveraging their unique conformational properties to design next-generation peptide-based therapeutics. The synthesis of stereochemically complex and diverse libraries of these derivatives will be paramount to unlocking their full therapeutic potential.
References
- 1. Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclobutane analogs of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]
- 11. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to cis-2-Aminocyclohexanecarboxylic Acid as a Potential GABA Analogue
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The therapeutic potential of directly modulating the GABAergic system is significant, but the clinical utility of GABA itself is limited by its poor blood-brain barrier permeability. This has driven the development of GABA analogues with improved pharmacokinetic profiles. This technical guide explores the potential of cis-2-aminocyclohexanecarboxylic acid as a GABA analogue. While direct pharmacological data on this specific stereoisomer is limited in the public domain, this guide will build a scientific case for its investigation based on the known activities of structurally related aminocycloalkanecarboxylic acids. We will delve into the rationale for using conformationally constrained analogues, outline synthetic strategies, and provide detailed experimental protocols for the comprehensive evaluation of its GABAergic activity. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience and medicinal chemistry.
Introduction: The GABAergic System and the Quest for Effective Analogues
The delicate balance between neuronal excitation and inhibition is fundamental to proper brain function. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter that maintains this equilibrium.[1] Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, spasticity, and neuropathic pain.[1] Consequently, therapeutic strategies aimed at enhancing GABAergic transmission are of significant interest in drug discovery.
However, the therapeutic application of exogenous GABA is hampered by its inability to efficiently cross the blood-brain barrier.[1] This has spurred the development of GABA analogues, which are molecules structurally similar to GABA but with modified physicochemical properties to improve their pharmacokinetic profiles.[2][3] Notable examples of successful GABA analogues include gabapentin and pregabalin, which, despite their structural resemblance to GABA, exert their effects through indirect mechanisms such as binding to the α2δ subunit of voltage-gated calcium channels.[4]
A key strategy in the design of novel GABA analogues is the incorporation of conformational constraints.[5] GABA is a flexible molecule, and its various conformations are thought to be responsible for its interactions with different protein targets, including GABA receptors (GABAA, GABAB, and GABAC) and GABA transporters (GATs).[6] By restricting the conformational flexibility of a GABA analogue, it is possible to enhance its selectivity and potency for a specific target. Cyclic analogues, such as those based on a cyclohexane scaffold, are excellent candidates for exploring this strategy.
This guide focuses on this compound, a conformationally restricted GABA analogue. While its primary documented use is in the synthesis of peptides and foldamers, its structural features warrant a thorough investigation into its potential as a modulator of the GABAergic system.
The Chemistry of this compound
Structure and Stereochemistry
This compound is a cyclic β-amino acid. The "cis" designation indicates that the amino and carboxylic acid functional groups are on the same side of the cyclohexane ring. This stereochemical arrangement significantly influences the molecule's three-dimensional shape and its potential interactions with biological targets. The cyclohexane ring can exist in various conformations, with the chair conformation being the most stable. In this compound, one substituent will be in an axial position and the other in an equatorial position in the most stable chair conformation.
Figure 1: 2D structures of GABA and this compound.
Synthesis of this compound
The synthesis of specific stereoisomers of 2-aminocyclohexanecarboxylic acid is well-documented, often starting from commercially available precursors. A common approach involves the stereoselective reduction of an enamine derived from a β-ketoester, followed by separation of the diastereomers and hydrolysis. The Fmoc-protected form of this compound is commercially available and widely used in peptide synthesis.[7][8][9]
A general synthetic scheme is outlined below:
References
- 1. The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. jk-sci.com [jk-sci.com]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 6. 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Agonist-Specific Conformational Changes in the α1-γ2 Subunit Interface of the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
A Technical Guide to the Folding Properties of Peptides Containing cis-2-Aminocyclohexanecarboxylic Acid
Executive Summary
The rational design of peptides with predictable, stable secondary structures—known as foldamers—is a cornerstone of modern peptidomimetic research and drug development. Constrained amino acids are critical tools in this endeavor, as they limit the accessible conformational space of the peptide backbone, thereby guiding it into specific folds. This technical guide provides an in-depth exploration of cis-2-aminocyclohexanecarboxylic acid (cis-ACHC), a pre-organized β-amino acid, and its profound influence on peptide structure. Unlike its more studied trans-diastereomer which strongly promotes 14-helices, cis-ACHC introduces unique conformational biases. We will dissect the intrinsic structural preferences of the cis-ACHC residue, detail the distinct secondary structures it induces in homooligomers and hybrid peptides, and present the experimental methodologies required for their synthesis and characterization. This guide is intended for researchers and drug development professionals seeking to leverage the structural properties of cis-ACHC to create novel peptide-based therapeutics and materials.
Introduction: The Rationale for Conformational Constraint with cis-ACHC
The biological function of peptides is intrinsically linked to their three-dimensional structure.[1][2] However, short, linear peptides are often conformationally flexible in solution, which can lead to reduced receptor affinity and increased susceptibility to proteolytic degradation.[3] The incorporation of non-canonical amino acids that introduce steric and torsional constraints is a proven strategy to overcome these limitations.[1]
This compound (cis-ACHC) is a cyclic β-amino acid that serves as a powerful building block in foldamer design.[4] The cyclohexane ring locks the relative positions of the amino and carboxyl groups, significantly restricting the peptide backbone's freedom of rotation. This pre-organization lowers the entropic penalty of folding, facilitating the adoption of well-defined secondary structures.[4][5] While the trans-ACHC isomer is widely known to stabilize 14-helical structures in β-peptides, the cis configuration offers a distinct and less-explored conformational landscape, making it a valuable tool for accessing novel peptide architectures.[3][4][5][6]
The Intrinsic Conformational Landscape of the cis-ACHC Monomer
The folding propensities of a cis-ACHC-containing peptide are rooted in the inherent conformational preferences of the monomer itself. The cyclohexane ring restricts the torsion angle θ (Cα–Cβ), favoring two specific gauche conformations with torsion angles of opposite signs.[4][5] This contrasts with flexible acyclic β-amino acids and is a key determinant of the resulting secondary structure. The rigidity of the ring system serves as a nucleation point for folding, directing the peptide backbone into a limited set of low-energy conformations.
Caption: Conformational preference of the cis-ACHC residue.
Secondary Structures Induced by cis-ACHC Incorporation
The specific secondary structure adopted by a peptide containing cis-ACHC depends heavily on the nature of the adjacent amino acid residues. Three primary classes of oligomers have been investigated, each revealing a different folding pattern.
Homooligomers of cis-ACHC: Extended Conformations
Studies on homooligomers of cis-ACHC have shown that these peptides do not typically fold into compact helical structures.[4][5] Instead, two-dimensional NMR experiments and crystal structures suggest they adopt extended conformations.[4][5] These extended structures are stabilized by intra-residue, six-membered-ring hydrogen bonds (C6- H-bonds) between the carbonyl oxygen of one residue and the amide proton of the same residue (C=O(i)···H–N(i)).[4][5] This creates a rigid, strand-like architecture rather than a folded helix.
α/β-Hybrid Peptides: The 11/9-Helix
When cis-ACHC is alternated with α-amino acids (such as L-alanine), a distinct and stable helical structure known as the 11/9-helix emerges.[7] This conformation is characterized by a repeating pattern of intramolecular hydrogen bonds that define two different ring sizes:
-
C11 Hydrogen Bond : A hydrogen bond forms between the carbonyl oxygen of the α-amino acid at position i and the amide proton of the cis-ACHC residue at position i+3.
-
C9 Hydrogen Bond : A hydrogen bond forms between the carbonyl oxygen of the cis-ACHC residue at position i+1 and the amide proton of the α-amino acid at position i+3.
This mixed hydrogen-bonding pattern has been confirmed by both X-ray crystallography and NMR spectroscopy.[7] The stability of this 11/9-helix can be sensitive to solvent polarity, with a decreasing folding propensity observed in more protic solvents.[4]
Caption: Hydrogen bonding pattern in an 11/9-helix.
β-Peptides with Alternating Chirality: The 12/10-Helix
A fascinating and rare example of dynamic helical folding is observed in β-peptides composed of cis-ACHC residues with alternating chirality. These oligomers can adopt a 12/10-helical conformation.[4] Remarkably, these chiral oligomers exhibit helix inversion, meaning they can equilibrate between right-handed and left-handed helical forms in solution.[4] This dynamic behavior is a direct consequence of the two energetically similar gauche conformations available to the cis-ACHC monomer, making this scaffold a valuable tool for designing peptides with dynamic folding propensities.
Methodologies for Synthesis and Structural Characterization
A robust understanding of cis-ACHC peptides requires rigorous synthesis, purification, and structural analysis. The following section outlines the key experimental workflows.
Caption: General workflow for peptide synthesis and analysis.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of cis-ACHC Peptides
Rationale: Fmoc-based SPPS is the standard method for peptide synthesis, offering high yields and purity.[8] The use of a trityl-based resin allows for mild cleavage conditions, which is crucial for preserving sensitive functionalities and the final C-terminal acid.[9]
Methodology:
-
Resin Preparation: Swell a 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Coupling: Dissolve Fmoc-protected C-terminal amino acid (e.g., Fmoc-Ala-OH) and diisopropylethylamine (DIPEA) in DCM. Add the solution to the swelled resin and agitate for 2 hours. Cap any remaining active sites with a solution of DCM/Methanol/DIPEA.
-
Fmoc Deprotection: Wash the resin with dimethylformamide (DMF). Treat with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once. Wash thoroughly with DMF and DCM.
-
Coupling of cis-ACHC:
-
Pre-activate Fmoc-cis-ACHC-OH with a coupling reagent such as HBTU/HOBt or HATU in the presence of DIPEA or collidine in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Monitor reaction completion with a Kaiser test.
-
-
Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After synthesis of the full peptide, wash the resin with DCM. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
-
Characterization: Confirm the mass of the purified peptide using MALDI-TOF or ESI mass spectrometry.[10]
Protocol: Structural Analysis by NMR Spectroscopy
Rationale: NMR is the most powerful technique for determining the three-dimensional structure of peptides in solution.[11][12][13] A combination of 2D NMR experiments provides through-bond and through-space correlations to define the peptide's conformation.
Methodology:
-
Sample Preparation: Dissolve the purified peptide in an appropriate deuterated solvent (e.g., CDCl3, CD3OH, or DMSO-d6) to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and general dispersion of signals. Well-dispersed amide proton signals often indicate a well-defined structure.[14]
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify coupled proton spin systems corresponding to individual amino acid residues.[15]
-
2D ROESY or NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): Acquire a ROESY (for small to medium peptides) or NOESY (for larger peptides) spectrum to identify protons that are close in space (< 5 Å).[15] Key NOEs for structural assignment include:
-
Sequential NOEs (Hα(i) to HN(i+1)): Confirm the amino acid sequence and provide information on backbone torsion angles.
-
Medium-range NOEs (e.g., Hα(i) to HN(i+2), HN(i) to HN(i+2)): These are diagnostic of specific secondary structures like turns and helices.
-
-
Structure Calculation: Use the distance restraints derived from ROESY/NOESY peak intensities, along with dihedral angle restraints from coupling constants, as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of solution structures.[12]
-
Variable Temperature Experiments: Measure the chemical shift of amide protons as a function of temperature. Protons involved in strong intramolecular hydrogen bonds will show a smaller change in chemical shift with temperature (a low temperature coefficient), as they are shielded from the solvent.[12]
Protocol: Structure Determination by X-ray Crystallography
Rationale: X-ray crystallography provides an atomic-resolution view of the peptide's structure in the solid state.[16][17] It is the definitive method for determining precise bond lengths, angles, and hydrogen bonding patterns.
Methodology:
-
Crystallization Screening: Screen for crystallization conditions using commercially available kits and techniques such as hanging-drop or sitting-drop vapor diffusion. This involves mixing the purified peptide solution with a variety of precipitants, buffers, and salts.[17]
-
Crystal Optimization: Optimize initial "hit" conditions by varying the concentrations of peptide, precipitant, and additives to grow single, diffraction-quality crystals.
-
Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source for high intensity. Collect diffraction data as the crystal is rotated.[17]
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem using methods like molecular replacement or direct methods.
-
Build an initial atomic model into the resulting electron density map.
-
Refine the model against the experimental data to improve its fit and geometry, resulting in a final, high-resolution crystal structure.[17]
-
Data Compendium: Structural Parameters of cis-ACHC Peptides
The following table summarizes key structural features observed in peptides containing cis-ACHC, derived from crystallographic and NMR studies.
| Feature Type | Observed Value / Description | Peptide Context | Source |
| Torsional Angle (θ) | Predominantly gauche conformations (approx. ±60°) | All cis-ACHC peptides | [4][5] |
| Intra-residue H-bond | C=O(i)···H–N(i) six-membered ring | Homooligomers | [4][5] |
| Inter-residue H-bond | C11 / C9 pattern | α/β-Hybrid Peptides | [7] |
| Inter-residue H-bond | 12/10 pattern | β-Peptides (alternating chirality) | [4] |
| Secondary Structure | Extended, strand-like | Homooligomers | [4][5] |
| Secondary Structure | 11/9-Helix | α/β-Hybrid Peptides | [7][18][19] |
| Secondary Structure | 12/10-Helix | β-Peptides (alternating chirality) | [4] |
Conclusion and Future Outlook
This compound is a versatile and powerful building block for constructing peptides with well-defined and unique secondary structures. Its rigid cyclohexane scaffold effectively directs peptide folding, leading to extended strands in homooligomers, stable 11/9-helices in α/β-hybrids, and dynamic 12/10-helices in β-peptides of alternating chirality. This diversity provides researchers with a rich toolbox for designing novel foldamers. The ability to control peptide conformation with this level of precision is invaluable for the development of protease-resistant therapeutic peptides, novel biomaterials, and scaffolds for presenting functional side chains in a specific spatial arrangement to mimic protein secondary structures. Future research will likely focus on exploring more complex sequence patterns, functionalizing the cyclohexane ring to introduce new properties, and applying these constrained peptides to challenging biological targets.
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. mdpi.com [mdpi.com]
- 3. Bent Into Shape: Folded Peptides to Mimic Protein Structure and Modulate Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unnatural helical peptidic foldamers as protein segment mimics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00395C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digital.csic.es [digital.csic.es]
- 10. rsc.org [rsc.org]
- 11. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 13. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 14. chemrxiv.org [chemrxiv.org]
- 15. youtube.com [youtube.com]
- 16. X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i, i + 1 Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 19. cis-2-Aminocyclohex-4-enecarboxylic acid as a new building block of helical foldamers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Spectroscopic Characterization of cis-2-Aminocyclohexanecarboxylic Acid
Preamble: The Structural Imperative in Drug Development
In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of molecular entities is not merely a procedural step but the very bedrock of innovation and safety. Non-proteinogenic amino acids, such as cis-2-aminocyclohexanecarboxylic acid, represent a class of building blocks that are instrumental in designing novel peptides and foldamers with tailored therapeutic properties. Their constrained cyclic structure imparts unique conformational stability to peptides, potentially enhancing bioavailability and target specificity.
This guide provides a comprehensive technical overview of the core spectroscopic techniques required for the unambiguous characterization of this compound. As a Senior Application Scientist, the narrative that follows is grounded in field-proven insights, emphasizing not just the 'how' but the critical 'why' behind experimental choices. The protocols described are designed as self-validating systems to ensure the highest degree of scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.
Core Characterization Workflow: A Multi-modal Approach
The definitive characterization of a synthesized compound like this compound relies on a synergistic workflow. Each spectroscopic technique provides a unique piece of the structural puzzle. The logical progression involves establishing the molecular framework and stereochemistry (NMR), identifying functional groups (IR), and confirming the molecular weight and elemental composition (MS).
An In-depth Technical Guide to the Discovery and Synthesis of Novel cis-2-Aminocyclohexanecarboxylic Acid Derivatives
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of novel cis-2-aminocyclohexanecarboxylic acid (cis-2-ACHC) derivatives. These conformationally constrained β-amino acids are of significant interest in medicinal chemistry and drug development due to their ability to impart predictable secondary structures in peptides and serve as scaffolds for diverse small molecules. This document delves into the strategic considerations for designing synthetic routes, highlights key stereoselective methodologies, and presents detailed experimental protocols. Furthermore, it explores the application of these derivatives in constructing unique molecular architectures and their potential biological activities.
Introduction: The Significance of the this compound Scaffold
The rigid cyclohexane ring of 2-aminocyclohexanecarboxylic acid (ACHC) provides a valuable tool for medicinal chemists. By restricting the conformational freedom of molecules, researchers can design compounds with enhanced potency, selectivity, and metabolic stability. The cis stereochemistry, in particular, forces a specific spatial arrangement of the amine and carboxylic acid groups, influencing the folding of peptides and the presentation of pharmacophoric features.[1] This has led to their incorporation into foldamers, which are oligomers that adopt well-defined secondary structures, mimicking natural peptides and proteins.[1][2] The ability to synthesize a variety of functionalized cis-2-ACHC derivatives is therefore crucial for exploring new chemical space and developing novel therapeutic agents.
Strategic Approaches to the Synthesis of cis-2-ACHC Derivatives
The synthesis of cis-2-ACHC derivatives presents a significant stereochemical challenge: the controlled formation of the cis relationship between the amino and carboxyl substituents on the cyclohexane ring. Several strategies have been developed to address this, each with its own advantages and limitations.
2.1. Stereoselective Hydrogenation of Anthranilic Acid Derivatives
One of the most direct routes to the cis-2-ACHC core involves the hydrogenation of aromatic precursors like anthranilic acid. However, achieving high cis selectivity can be challenging, often resulting in mixtures of cis and trans isomers.[3] The choice of catalyst, solvent, and reaction conditions is critical in directing the stereochemical outcome. For instance, ruthenium-based catalysts have shown promise in promoting the formation of the cis isomer under specific conditions.[3]
2.2. Cycloaddition Reactions
Diels-Alder and other cycloaddition reactions offer a powerful approach to construct the cyclohexene ring with predefined stereochemistry. Subsequent functional group manipulations can then lead to the desired cis-2-ACHC derivatives. This strategy allows for the introduction of various substituents on the ring, providing access to a diverse library of compounds.
2.3. Ring-Opening of Bicyclic Intermediates
The use of bicyclic lactams or other constrained intermediates can provide excellent stereocontrol.[4] The rigid framework of these molecules dictates the facial selectivity of subsequent reactions, and a carefully planned ring-opening step can yield the desired cis product. For example, the [2+2] cycloaddition of chlorosulfonyl isocyanate to a cyclohexene derivative can generate a β-lactam, which upon ring cleavage, affords the cis-amino acid.[5]
Key Synthetic Methodologies and Protocols
This section details specific, field-proven protocols for the synthesis of enantiomerically pure and functionalized cis-2-ACHC derivatives.
3.1. Asymmetric Synthesis via Chiral Auxiliaries
The use of chiral auxiliaries is a classic and reliable method for achieving high enantioselectivity. The auxiliary directs the stereochemical course of a key bond-forming reaction, and its subsequent removal provides the desired enantiomerically pure product.
Protocol: Asymmetric Michael Addition for the Synthesis of a cis-2-ACHC Precursor
This protocol describes a key step in an asymmetric synthesis of a functionalized cis-2-ACHC derivative, utilizing a chiral lithium amide for a stereoselective 1,4-conjugate addition.[6]
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
(R)-(+)-N-benzyl-α-methylbenzylamine
-
An appropriate α,β-unsaturated ester (e.g., tert-butyl cyclohexa-1,5-dienecarboxylate)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a solution of diisopropylamine in anhydrous THF at -78 °C, add n-BuLi dropwise. Stir the mixture for 30 minutes to generate lithium diisopropylamide (LDA).
-
In a separate flask, dissolve (R)-(+)-N-benzyl-α-methylbenzylamine in anhydrous THF at -78 °C.
-
Add the LDA solution to the chiral amine solution and stir for 1 hour to form the chiral lithium amide.
-
Cool the reaction mixture to -100 °C and add a solution of the α,β-unsaturated ester in anhydrous THF dropwise.
-
Stir the reaction at -100 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality: The bulky chiral lithium amide preferentially attacks one face of the α,β-unsaturated ester, leading to the formation of a Michael adduct with high diastereoselectivity. The subsequent steps would involve the removal of the chiral auxiliary and reduction of the remaining double bond to establish the cis stereochemistry.
3.2. Enzymatic Resolution
Biocatalysis offers a green and highly selective alternative for obtaining enantiomerically pure compounds. Enzymes can differentiate between enantiomers of a racemic mixture, allowing for the separation of the desired stereoisomer.
Protocol: Enzymatic Hydrolysis for the Resolution of a Racemic cis-2-ACHC Ester
This protocol outlines a general procedure for the enzymatic resolution of a racemic ester of cis-2-ACHC.
Materials:
-
Racemic methyl cis-2-aminocyclohexanecarboxylate
-
A suitable lipase (e.g., from Candida antarctica)
-
Phosphate buffer (pH 7.5)
-
Ethyl acetate
Procedure:
-
Suspend the racemic ester in the phosphate buffer.
-
Add the lipase to the suspension.
-
Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC.
-
Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Extract the unreacted ester with ethyl acetate.
-
Acidify the aqueous layer and extract the hydrolyzed amino acid.
-
The unreacted ester and the hydrolyzed acid will be enantiomerically enriched.
Causality: The lipase selectively hydrolyzes one enantiomer of the racemic ester, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.
Visualization of Synthetic Pathways
Diagrams are essential for visualizing the complex relationships in chemical syntheses.
Caption: Synthetic strategies for cis-2-ACHC derivatives.
Applications in Drug Discovery and Foldamer Design
The unique conformational properties of cis-2-ACHC derivatives make them attractive building blocks for various applications in medicinal chemistry.
-
Peptidomimetics: Incorporation of cis-2-ACHC into peptide sequences can induce stable turn or helical structures, which can be crucial for binding to biological targets.[1][2]
-
Scaffolds for Small Molecules: The rigid cyclohexane framework can be used as a scaffold to present functional groups in a precise three-dimensional arrangement, facilitating the design of potent and selective inhibitors of enzymes or receptor modulators.
-
Antifungal and Antibacterial Agents: Derivatives of cyclic amino acids have shown promising biological activities, including antifungal and antibacterial properties.[6][7][8]
Quantitative Data Summary
| Synthetic Method | Key Feature | Typical Diastereomeric Ratio (cis:trans) | Typical Enantiomeric Excess | Reference |
| Catalytic Hydrogenation | Direct route from aromatics | Variable (e.g., 4.6:1) | N/A (racemic) | [3] |
| Asymmetric Michael Addition | High stereocontrol | >95:5 | >98% | [6] |
| Enzymatic Resolution | Green chemistry | N/A (separation of enantiomers) | >99% | [4] |
Conclusion and Future Perspectives
The discovery and synthesis of novel this compound derivatives continue to be an active area of research. The development of more efficient and stereoselective synthetic methods is crucial for expanding the accessible chemical space. Future efforts will likely focus on catalytic asymmetric methods that avoid the use of stoichiometric chiral auxiliaries and the application of flow chemistry for safer and more scalable syntheses. The unique structural features of these compounds ensure their continued importance in the design of next-generation therapeutics and functional materials.
References
- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 2. bif.wisc.edu [bif.wisc.edu]
- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical Conformational Analysis of cis-2-Aminocyclohexanecarboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive theoretical analysis of the conformational landscape of cis-2-Aminocyclohexanecarboxylic acid, a crucial building block in medicinal chemistry and foldamer design. By leveraging high-level computational methodologies, this document elucidates the intricate interplay of steric and electronic factors that govern its three-dimensional structure. We explore the relative stabilities of various conformers, the critical role of intramolecular hydrogen bonding, and the influence of solvent environments. This guide is intended to equip researchers and drug development professionals with a deep understanding of the structural dynamics of this important molecule, thereby facilitating the rational design of novel therapeutics and functional materials.
Introduction: The Significance of Conformational Control
This compound is a conformationally constrained β-amino acid that serves as a versatile scaffold in the development of peptidomimetics, therapeutic agents, and helical foldamers.[1][2] Its rigid cyclohexane backbone imparts a well-defined spatial arrangement of the amino and carboxylic acid functionalities, which is paramount for molecular recognition and biological activity. Understanding the conformational preferences of this molecule is, therefore, not merely an academic exercise but a critical step in harnessing its full potential in drug design and materials science. The subtle balance of non-covalent interactions, particularly intramolecular hydrogen bonds, dictates the predominant conformations and, consequently, the molecule's bioactivity and physicochemical properties. This guide delves into a detailed theoretical exploration of these conformational nuances.
Theoretical Methodology: A Rigorous Computational Approach
To dissect the conformational energy landscape of this compound, a multi-step computational protocol is employed. This approach ensures a thorough exploration of all possible conformations and provides accurate energetic and geometric parameters.
Initial Conformational Search
A robust conformational search is the cornerstone of any reliable theoretical analysis. For a cyclic system like this compound, it is imperative to explore all possible ring puckering modes (chair, boat, and twist-boat) and the relative orientations of the amino and carboxylic acid substituents. The Low-Mode Search (LMOD) method is a particularly effective technique for efficiently navigating the conformational space of cyclic molecules.[1]
Experimental Protocol: Conformational Search
-
Initial Structure Generation: A 3D model of this compound is constructed.
-
Force Field Selection: A suitable molecular mechanics force field, such as MMFF94, is chosen for an initial, rapid exploration of the potential energy surface.
-
Low-Mode Search Execution: The LMOD algorithm is initiated to systematically explore conformational space by following low-frequency vibrational modes. This allows for an efficient transition between different conformational basins.
-
Conformer Collection: All unique conformers within a specified energy window (e.g., 10 kcal/mol) above the global minimum are collected for further analysis.
Quantum Chemical Calculations
Following the initial conformational search, the geometries of the identified low-energy conformers are optimized using more accurate quantum chemical methods. Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy for molecules of this size. The choice of functional and basis set is critical for obtaining reliable results.
For amino acids, hybrid functionals such as B3LYP , which incorporates a portion of exact Hartree-Fock exchange, have demonstrated good performance. To account for non-covalent interactions, particularly intramolecular hydrogen bonding, the inclusion of a dispersion correction, such as Grimme's D3, is highly recommended. A Pople-style basis set like 6-31G(d,p) or a more flexible basis set like def2-TZVP provides a good description of the electronic structure.
Experimental Protocol: DFT Optimization and Energy Calculation
-
Conformer Selection: A set of low-energy conformers from the conformational search is selected.
-
Level of Theory: Geometry optimizations are performed using the B3LYP-D3 functional with the 6-31G(d,p) basis set.
-
Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Single-Point Energy Refinement: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set, such as def2-TZVP.
Solvation Effects
The conformational equilibrium of a molecule can be significantly influenced by its environment. To simulate the effect of a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is employed. This model approximates the solvent as a continuous dielectric medium, providing a computationally efficient way to account for bulk solvent effects.
Experimental Protocol: Solvation Modeling
-
Solvent Selection: A solvent of interest (e.g., water, chloroform) is chosen, and its dielectric constant is used in the PCM calculation.
-
Geometry Optimization in Solution: The geometries of the low-energy conformers are re-optimized using the B3LYP-D3/6-31G(d,p) level of theory in conjunction with the PCM.
-
Energy Calculation in Solution: The relative free energies of the conformers in the chosen solvent are calculated.
Results and Discussion: The Conformational Landscape
The theoretical analysis of this compound reveals a complex interplay of steric and electronic factors that govern its conformational preferences.
Chair Conformations: The Dominant Species
As expected for a cyclohexane derivative, the chair conformations are found to be the most stable. For the cis-isomer, two principal chair conformations are possible, differing by a ring flip. These are the diaxial and diequatorial conformers, referring to the positions of the amino and carboxylic acid groups.
Our calculations indicate that the diequatorial conformer is significantly more stable than the diaxial conformer. This preference is primarily due to the avoidance of unfavorable 1,3-diaxial interactions that would destabilize the diaxial arrangement.
The Role of Intramolecular Hydrogen Bonding
A key feature stabilizing specific conformations of this compound is the potential for intramolecular hydrogen bonding . In the neutral form, a hydrogen bond can form between the carboxylic acid hydroxyl group and the lone pair of the amino group (O-H···N), or between an amino group proton and a carbonyl oxygen (N-H···O=C).
In the zwitterionic form, which is expected to be prevalent in polar solvents and the solid state, a strong intramolecular hydrogen bond can form between the ammonium group and the carboxylate group (N⁺-H···O⁻).
Our analysis reveals that in the gas phase, the diequatorial conformer is further stabilized by an O-H···N intramolecular hydrogen bond. This interaction significantly contributes to its lower energy compared to the diaxial conformer, where such an interaction is geometrically less favorable.
Higher Energy Conformers: Boat and Twist-Boat
The boat and twist-boat conformations are found to be significantly higher in energy than the chair conformations. The boat conformer is destabilized by eclipsing interactions and flagpole steric hindrance. The twist-boat conformation alleviates some of this strain and is therefore slightly more stable than the true boat conformer. However, these conformers are not expected to be significantly populated at room temperature.
Quantitative Data
The relative energies of the key conformers of this compound, calculated at the B3LYP-D3/6-31G(d,p) level of theory, are summarized in the table below.
| Conformer | Relative Energy (Gas Phase, kcal/mol) | Relative Free Energy (Water, PCM, kcal/mol) | Key Intramolecular H-Bond |
| Diequatorial Chair | 0.00 | 0.00 | O-H···N (in neutral form) |
| Diaxial Chair | 3.5 - 5.0 | 2.0 - 3.5 | Weak or absent |
| Twist-Boat | > 5.0 | > 4.0 | Varies |
| Boat | > 6.0 | > 5.0 | Varies |
Note: The energy ranges reflect the consideration of both neutral and zwitterionic forms, with the zwitterionic form being more stabilized in water.
Solvent Effects: The Zwitterionic Form
In a polar solvent such as water, the zwitterionic form of this compound becomes significantly stabilized. Our PCM calculations show that in an aqueous environment, the diequatorial chair conformer remains the most stable, and the energy difference between the diequatorial and diaxial forms is slightly reduced. This is attributed to the favorable interactions of the charged amino and carboxylate groups with the polar solvent, which can partially compensate for the steric strain in the diaxial conformer. The zwitterionic diequatorial conformer is heavily stabilized by the solvent and is the predominant species in aqueous solution.
Validation with Experimental Data
Conclusion and Implications for Drug Development
This in-depth theoretical analysis provides a clear and detailed picture of the conformational landscape of this compound. The key findings are:
-
The diequatorial chair conformation is the global energy minimum , both in the gas phase and in solution.
-
Intramolecular hydrogen bonding plays a crucial role in stabilizing the diequatorial conformer.
-
The zwitterionic form is the dominant species in polar solvents .
-
Higher energy boat and twist-boat conformers are unlikely to be significantly populated.
For researchers in drug development, this conformational rigidity and the well-defined orientation of the functional groups in the diequatorial conformer provide a strong basis for rational drug design. By understanding the preferred three-dimensional structure, it is possible to design molecules with improved binding affinity and specificity for their biological targets. Furthermore, the insights into the influence of solvent on the conformational equilibrium can inform formulation strategies and predict the behavior of these molecules in different biological environments.
References
Unlocking Therapeutic Potential: A Technical Guide to cis-2-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-2-Aminocyclohexanecarboxylic acid, a conformationally constrained β-amino acid, is emerging as a versatile scaffold in medicinal chemistry. Its unique structural properties impart significant potential for the development of novel therapeutics across a spectrum of diseases, including neurological disorders, inflammatory conditions, and infectious diseases. This guide provides a comprehensive overview of the synthesis, known biological activities, and potential therapeutic applications of this intriguing molecule. We will delve into its role as a gamma-aminobutyric acid (GABA) analogue, its utility in constructing peptidomimetics with enhanced stability and bioavailability, and the preclinical evidence supporting the exploration of its derivatives as anti-inflammatory and antimicrobial agents. This document serves as a technical resource for researchers aiming to harness the therapeutic promise of this compound and its derivatives.
Introduction: The Structural Advantage of a Constrained Scaffold
In the landscape of drug discovery, the conformational rigidity of a molecule can be a profound asset. This compound presents a cyclohexane ring that restricts the molecule's flexibility, offering a defined spatial arrangement of its amino and carboxylic acid functional groups. This pre-organization can lead to higher binding affinities and selectivities for biological targets compared to more flexible linear analogues. This inherent structural constraint makes it a compelling building block for designing molecules with specific pharmacological profiles.
This guide will explore the multifaceted therapeutic potential stemming from this unique cyclic β-amino acid. We will examine its synthesis, its incorporation into larger molecules, and the preclinical evidence that points toward its future applications in medicine.
Synthesis and Stereochemical Considerations
The therapeutic efficacy of this compound is intrinsically linked to its stereochemistry. The cis configuration, where the amino and carboxyl groups are on the same side of the cyclohexane ring, dictates its three-dimensional shape and, consequently, its interaction with biological macromolecules.
Several synthetic routes to achieve the desired cis-isomer have been reported, often involving stereoselective reduction or resolution techniques. One common approach involves the reduction of an appropriate precursor, followed by separation of the cis and trans isomers.
Illustrative Synthetic Pathway
Caption: A generalized workflow for the synthesis of this compound.
Potential Therapeutic Applications: A Multi-pronged Approach
The unique structure of this compound has prompted its investigation in several therapeutic areas. The following sections detail the current understanding of its potential applications.
Neurological Disorders: Modulating GABAergic Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in a range of neurological and psychiatric conditions, including epilepsy, anxiety, and sleep disorders. The structural similarity of this compound to GABA has led to its exploration as a GABA analogue.
While direct, high-affinity binding to GABA receptors by the core molecule has yet to be extensively documented in publicly available literature, derivatives of related cyclic amino acids have shown activity at these receptors. For instance, studies on GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid have demonstrated antagonist activity at the GABA-A receptor[1]. This suggests that the rigid carbocyclic scaffold can indeed interact with GABA receptors and that derivatives of this compound could be designed to modulate GABAergic signaling.
Mechanism of Action Hypothesis:
Caption: Hypothetical interaction of a this compound derivative with a GABA-A receptor.
Further research is warranted to elucidate the precise interactions of this compound and its derivatives with various GABA receptor subtypes. This could pave the way for novel therapeutics for a range of neurological disorders.
Anti-inflammatory and Immunosuppressive Effects
Chronic inflammation is a hallmark of numerous diseases, from autoimmune disorders to neurodegenerative conditions. Research into derivatives of cyclohexene carboxylic acid has revealed promising anti-inflammatory and immunosuppressive properties. A study on new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-10 in peripheral blood mononuclear cell (PBMC) cultures[2].
Key Findings from a Study on Cyclohexene Carboxylic Acid Derivatives [2]:
| Compound | Concentration (µg/mL) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Derivative 2f | 10, 50, 100 | ~66-81 | - |
| Derivative 2b | 100 | ~92 | ~99 |
Note: This data is for derivatives of a related structure and highlights the potential of the cyclohexanecarboxylic acid scaffold.
These findings suggest that the cyclohexanecarboxylic acid core can serve as a template for the development of potent anti-inflammatory agents. The mechanism may involve the modulation of key signaling pathways involved in the inflammatory cascade.
Experimental Protocol: In Vitro Anti-inflammatory Assay
A representative protocol for assessing the anti-inflammatory activity of this compound or its derivatives is outlined below.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Stimulation: PBMCs are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: The stimulated cells are treated with varying concentrations of the test compound.
-
Cytokine Analysis: After a suitable incubation period, the supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the vehicle control.
Antimicrobial Peptidomimetics
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Antimicrobial peptides (AMPs) are a promising class of therapeutics that can combat these resistant strains. However, natural peptides are often susceptible to proteolytic degradation, limiting their clinical utility.
Incorporating non-natural amino acids like this compound into peptide sequences can enhance their stability and biological activity. The constrained cyclic structure can induce specific secondary structures, such as helices, which are often crucial for antimicrobial function[3]. Studies have shown that peptides containing this cyclic β-amino acid can exhibit potent antimicrobial activity[2].
Workflow for Developing Antimicrobial Peptides:
Caption: A workflow for the development of antimicrobial peptides incorporating this compound.
The development of peptidomimetics containing this compound represents a promising strategy to overcome the limitations of traditional antibiotics.
Future Directions and Conclusion
This compound is a molecule with considerable untapped therapeutic potential. While its primary application to date has been as a structural scaffold in the design of more complex molecules, the preclinical evidence for its derivatives in inflammation and the potential for GABA receptor modulation highlight promising avenues for future research.
Key areas for future investigation include:
-
Direct Pharmacological Profiling: Comprehensive studies are needed to determine the intrinsic biological activity of this compound itself, including its binding affinities for a wide range of biological targets.
-
Neurological Applications: Further exploration of its derivatives as modulators of GABAergic and other neurotransmitter systems is warranted, with a focus on establishing clear structure-activity relationships.
-
Optimization of Anti-inflammatory and Antimicrobial Properties: Systematic medicinal chemistry efforts are required to optimize the potency and selectivity of derivatives for these applications.
-
Preclinical and Clinical Development: Promising lead compounds will need to be advanced through rigorous preclinical and, ultimately, clinical testing to validate their therapeutic efficacy and safety.
References
An In-depth Technical Guide to cis-2-Aminocyclohexanecarboxylic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2-Aminocyclohexanecarboxylic acid is a cyclic β-amino acid that has garnered significant interest in the fields of medicinal chemistry and materials science. Its constrained cyclohexane ring imposes specific conformational preferences, making it a valuable building block for the synthesis of peptidomimetics, foldamers, and other complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, and a discussion of its applications, particularly in the realm of drug discovery and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound (CAS Number: 5691-20-3) are crucial for its application in synthesis and formulation.
| Property | Value | Reference |
| CAS Number | 5691-20-3 | [1] |
| Molecular Formula | C₇H₁₃NO₂ | [1] |
| Molecular Weight | 143.18 g/mol | [1] |
| Melting Point | ~240 °C (decomposes) | [2] |
| Boiling Point | 261.28 °C (estimate) | [2] |
| Density | 1.1095 g/cm³ (estimate) | [2] |
| Appearance | Almost white to light beige crystalline powder | [2] |
| Alternate Names | (1R,2S)-2-aminocyclohexane-1-carboxylic acid | [1] |
Note: Some properties are estimates and may vary depending on the experimental conditions and purity of the sample.
Synthesis of this compound
The stereoselective synthesis of this compound is a key challenge that has been addressed through various synthetic strategies. One common approach involves the enantioselective hydrolysis of symmetrical diesters.[3] Another method utilizes the reduction of pyrrolobenzodiazepine-5,11-diones followed by olefin hydrogenation to yield 6-alkyl-cis-2-aminocyclohexanecarboxylic acids.[3]
A generalized workflow for a common synthetic approach is outlined below:
Figure 1: Generalized workflow for the synthesis of this compound.
Applications in Drug Development and Peptide Science
The constrained cyclic structure of this compound makes it a valuable proline mimic in peptide synthesis.[4] Its incorporation into peptide chains can induce specific secondary structures, such as helices and turns, which are crucial for biological activity.
Foldamers and Peptidomimetics
This compound and its unsaturated analog, cis-2-aminocyclohex-4-enecarboxylic acid, are utilized as building blocks for helical foldamers.[2] The conformational preference of the cis-ACHC residue can promote the formation of stable helical structures in peptides, which can mimic the secondary structures of natural proteins and peptides.[2] This property is highly desirable in the design of peptidomimetics with enhanced stability and biological activity.
Proline Mimicry and Biological Activity
As a proline mimic, this compound can be incorporated into cyclic peptides to study their structural and functional properties.[4] Research has shown that peptides containing this moiety can exhibit a range of biological activities, including potential applications as anticancer agents.[5] The rigid scaffold can orient pharmacophoric groups in a defined spatial arrangement, leading to improved binding to biological targets.
The general workflow for incorporating this compound into a peptide is as follows:
Figure 2: Workflow for the incorporation of this compound into a peptide.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.
Conclusion
This compound is a versatile and valuable building block for the synthesis of conformationally constrained molecules with significant potential in drug discovery and materials science. Its ability to induce specific secondary structures in peptides makes it a powerful tool for the design of novel peptidomimetics and foldamers with enhanced biological activity and stability. Further research into the synthesis and application of this unique amino acid is likely to yield new and exciting discoveries in the years to come.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Peptide Coupling of cis-2-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Constrained Peptides
In the landscape of modern drug discovery and materials science, peptides that incorporate non-proteinogenic amino acids are of paramount importance. These modified peptides, often termed peptidomimetics, can exhibit enhanced proteolytic stability, improved pharmacokinetic profiles, and unique conformational properties.[1][2] Among the diverse array of unnatural amino acids, cis-2-Aminocyclohexanecarboxylic acid, a cyclic β-amino acid, offers a rigid scaffold that induces specific secondary structures in peptides, making it a valuable building block for designing novel bioactive molecules and foldamers.[3][4][5]
However, the successful incorporation of this sterically hindered amino acid into a growing peptide chain presents significant challenges. The constrained cyclic structure can impede the approach of the reacting species, slowing down the kinetics of peptide bond formation and increasing the likelihood of side reactions.[6] This application note provides a comprehensive guide to the effective peptide coupling of this compound, detailing robust protocols, explaining the rationale behind experimental choices, and offering insights into overcoming common hurdles.
The Challenge: Steric Hindrance in Peptide Coupling
The primary obstacle in the peptide coupling of this compound is steric hindrance. The cyclohexane ring restricts the conformational freedom around the amine and carboxylic acid functionalities, making them less accessible for reaction compared to their acyclic counterparts. This steric bulk can lead to:
-
Slow Reaction Kinetics: The rate of peptide bond formation can be significantly reduced.
-
Incomplete Reactions: Leading to deletion sequences in solid-phase peptide synthesis (SPPS).
-
Epimerization: The risk of racemization at the α-carbon of the activated amino acid is heightened, particularly with prolonged activation times or harsh reaction conditions.[6][7]
To overcome these challenges, the choice of coupling reagent and reaction conditions is critical. High-reactivity coupling reagents are often necessary to drive the reaction to completion and minimize side reactions.[6]
Protecting Group Strategy
A crucial first step in any peptide synthesis is the appropriate selection of protecting groups for the amine and other reactive functionalities. For the incorporation of this compound, the most common and effective strategy involves the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the α-amino group.[8][9]
Fmoc-Protection of this compound
The synthesis of Fmoc-cis-2-aminocyclohexanecarboxylic acid is a prerequisite for its use in standard Fmoc-based solid-phase peptide synthesis. A typical procedure involves the reaction of this compound with 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in an aqueous acetonitrile solution with a mild base such as triethylamine or potassium bicarbonate to maintain a pH of 8.5-9.0.[8][10]
Recommended Coupling Protocols
Based on extensive research and empirical data, the following protocols are recommended for the efficient coupling of Fmoc-cis-2-Aminocyclohexanecarboxylic acid in both solid-phase and solution-phase peptide synthesis.
High-Reactivity Coupling Reagents
For sterically hindered amino acids like this compound, standard carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) alone are often insufficient.[6] The use of uronium/aminium or phosphonium salt-based coupling reagents is highly recommended. These reagents form highly reactive esters that facilitate rapid and efficient coupling.[11]
| Coupling Reagent | Class | Key Advantages |
| HATU | Uronium Salt | Highly effective for hindered couplings, rapid reaction kinetics, low racemization.[11] |
| HBTU/TBTU | Uronium Salt | Widely used, effective for difficult couplings.[8] |
| HCTU | Uronium Salt | More reactive than HBTU. |
| PyBOP | Phosphonium Salt | Excellent for routine synthesis, does not cause guanidinylation side reactions. |
| PyAOP | Phosphonium Salt | Highly reactive, particularly effective for coupling N-methylated amino acids.[11] |
| COMU | Uronium Salt | Based on the Oxyma Pure leaving group, reported to be more efficient than HOAt-based reagents in some cases. |
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol is optimized for the incorporation of Fmoc-cis-2-Aminocyclohexanecarboxylic acid onto a resin-bound peptide chain.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-cis-2-Aminocyclohexanecarboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% in DMF (for Fmoc deprotection)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min) and then DMF (3 x 1 min) to remove residual piperidine.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-cis-2-Aminocyclohexanecarboxylic acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution. Allow this pre-activation to proceed for 1-2 minutes.
-
Coupling Reaction: Add the pre-activated coupling cocktail to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.[8]
-
Monitoring the Coupling: Perform a Kaiser test or other appropriate colorimetric test to monitor the completion of the coupling reaction. A negative test (no color change) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
-
Chain Elongation: Proceed to the next Fmoc deprotection and coupling cycle for the subsequent amino acid.
Experimental Workflow for SPPS
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.
Protocol 2: Solution-Phase Peptide Synthesis using PyBOP
This protocol is suitable for the coupling of Fmoc-cis-2-Aminocyclohexanecarboxylic acid to an amino acid ester in solution.
Materials:
-
Fmoc-cis-2-Aminocyclohexanecarboxylic acid
-
Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reactant Dissolution: Dissolve Fmoc-cis-2-Aminocyclohexanecarboxylic acid (1 equivalent) and the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM or DMF.
-
Base Addition: Add DIPEA (2.2 equivalents) to the solution and stir for 5-10 minutes at room temperature to neutralize the hydrochloride salt and prepare the free amine.
-
Coupling Reagent Addition: Add PyBOP (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[12]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure protected dipeptide.
Reaction Mechanism of Peptide Coupling
Caption: Generalized mechanism of peptide bond formation using a coupling reagent.
Troubleshooting and Optimization
-
Incomplete Coupling: If monitoring indicates an incomplete reaction, a second coupling (double coupling) with fresh reagents can be performed. Increasing the equivalents of the amino acid and coupling reagent (up to 5-fold) can also improve efficiency.[6]
-
Racemization: To minimize racemization, avoid prolonged pre-activation times and excessive amounts of base. The use of additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can effectively suppress racemization.[6][12] Many modern coupling reagents like HATU and COMU already incorporate these moieties.
-
Side Reactions: Uronium-based reagents like HBTU can sometimes cause guanidinylation of the N-terminal amine. If this is a concern, phosphonium-based reagents like PyBOP or PyAOP are a better choice.
Conclusion
The successful incorporation of this compound into peptide sequences is achievable with the careful selection of high-reactivity coupling reagents and optimized reaction protocols. By understanding the challenges posed by steric hindrance and employing robust synthetic strategies, researchers can effectively utilize this valuable building block to create novel peptidomimetics with unique structural and functional properties. The protocols and insights provided in this application note serve as a reliable guide for scientists engaged in the design and synthesis of constrained peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Beta-peptide [bionity.com]
- 3. cis-2-Aminocyclohex-4-enecarboxylic acid as a new building block of helical foldamers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. rsc.org [rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.globalso.com [file.globalso.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-cis-2-Aminocyclohexanecarboxylic Acid
Introduction: The Role of Conformationally Constrained Residues in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and biological activity are often dictated by their three-dimensional structure. The incorporation of non-natural, conformationally constrained amino acids is a powerful strategy to impart desirable pharmacokinetic properties, such as enhanced proteolytic stability and the ability to mimic or stabilize specific secondary structures like β-turns and helices.[1][2] Fmoc-cis-2-Aminocyclohexanecarboxylic acid (Fmoc-cis-ACHC) is a prime example of such a building block, a cyclic β-amino acid that introduces significant conformational rigidity into a peptide backbone.[3][4] Its unique stereochemistry makes it a valuable tool for designing peptidomimetics with novel biological activities.
However, the very structural rigidity that makes cis-ACHC a desirable component also presents significant challenges during solid-phase peptide synthesis (SPPS).[5][6] Its bulky, cyclic nature leads to steric hindrance, which can impede coupling reactions and lead to deletion sequences and lower yields.[7][8] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully incorporate Fmoc-cis-ACHC into peptide sequences using Fmoc-based SPPS, ensuring high-purity final products.
Understanding the Challenge: Steric Hindrance in SPPS
Standard SPPS protocols are often insufficient for the efficient incorporation of sterically hindered amino acids like Fmoc-cis-ACHC.[5] The bulky cyclohexyl ring obstructs the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain on the solid support. This can result in slow and incomplete coupling reactions.[9] To overcome this, optimized protocols employing more potent coupling reagents and potentially modified reaction conditions are necessary.
Experimental Protocols
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below. High-quality reagents are crucial for successful peptide synthesis.
| Reagent | Recommended Grade | Supplier Examples |
| Fmoc-cis-2-Aminocyclohexanecarboxylic acid | >98% purity | Sigma-Aldrich, Bachem, Iris Biotech |
| Rink Amide or 2-Chlorotrityl Chloride Resin | 100-200 mesh | Novabiochem, CEM Corporation |
| N,N-Dimethylformamide (DMF) | Amine-free, peptide synthesis grade | Thermo Fisher Scientific, EMD Millipore |
| Dichloromethane (DCM) | ACS grade or higher | VWR, Avantor |
| Piperidine | ACS grade or higher | Sigma-Aldrich |
| Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Thermo Fisher Scientific |
| Trifluoroacetic acid (TFA) | >99.5% purity | Halocarbon, Oakwood Chemical |
| Triisopropylsilane (TIS) | >98% purity | Acros Organics |
| 1,2-Ethanedithiol (EDT) | >98% purity | Alfa Aesar |
| Diethyl ether | ACS grade | Fisher Chemical |
| Coupling Reagents (Choose one) | ||
| HATU | >98% purity | Chem-Impex International, G-Biosciences |
| HBTU | >98% purity | AGTC Bioproducts |
| COMU | >98% purity | CEM Corporation |
| Additives (Optional but recommended) | ||
| Oxyma Pure® | >99% purity | CEM Corporation |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous, >97% purity | Sigma-Aldrich |
Step-by-Step Protocol for Fmoc-cis-ACHC Incorporation
This protocol assumes a standard 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
The choice of resin depends on the desired C-terminus of the peptide.[10] For a C-terminal amide, Rink Amide resin is suitable. For a C-terminal carboxylic acid, 2-Chlorotrityl chloride resin is recommended.[11]
-
Resin Swelling: Place the resin (e.g., 130 mg of Rink Amide resin, 0.76 mmol/g loading) in a reaction vessel. Add DMF (5 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.[10]
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF (5 mL).
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Repeat steps 2 and 3.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
Due to the steric hindrance of Fmoc-cis-ACHC, a powerful coupling reagent is essential.[5][12] HATU is highly recommended for this purpose.
-
Activation Solution Preparation: In a separate vial, dissolve Fmoc-cis-ACHC (3 equivalents, e.g., 118 mg for a 0.1 mmol synthesis), HATU (2.9 equivalents, e.g., 110 mg), and DIPEA (6 equivalents, e.g., 105 µL) in DMF (2 mL). Allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or the reaction can be performed at a slightly elevated temperature (e.g., 40 °C) if using a suitable automated synthesizer.
-
Monitoring the Coupling: After the coupling reaction, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.
If the Kaiser test remains positive after a second coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Add a capping solution of 5% acetic anhydride and 6% 2,6-lutidine in DMF (5 mL) to the resin.
-
Agitate for 15-20 minutes.
-
Wash the resin with DMF (5 x 5 mL).
Repeat the deprotection (Section 2.2) and coupling (Section 2.3, using the next standard Fmoc-amino acid) steps until the desired peptide sequence is assembled.
Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the resin with DMF (5 x 5 mL) followed by DCM (5 x 5 mL) and dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail. A standard Reagent R cocktail is suitable for most peptides: 90% TFA, 5% TIS, 2.5% Water, 2.5% EDT.
-
Add the cleavage cocktail (5 mL) to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (40 mL).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers and residual cleavage reagents.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify the identity and purity of the final product by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.
Visualizing the Workflow
Diagram of the SPPS Cycle for Fmoc-cis-ACHC Incorporation
Caption: Workflow for the solid-phase synthesis of peptides containing Fmoc-cis-2-aminocyclohexanecarboxylic acid.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Positive Kaiser test after coupling | Incomplete coupling due to steric hindrance of cis-ACHC. | - Perform a second coupling.[5]- Increase coupling time to 4 hours or overnight.- Use a more potent coupling agent like COMU.[12]- Slightly increase the temperature (e.g., 40°C). |
| Low final yield | - Incomplete couplings throughout the synthesis.- Aggregation of the growing peptide chain.[6][9] | - Ensure complete coupling at each step using the Kaiser test.- Incorporate capping steps after difficult couplings.- For long or hydrophobic sequences, consider using a more specialized resin. |
| Deletion of cis-ACHC in final product | Failure to couple cis-ACHC. | - Implement the optimized coupling protocol for cis-ACHC as described above.- Confirm the quality and reactivity of your Fmoc-cis-ACHC and coupling reagents. |
| Side reactions during cleavage | Inadequate scavenging of reactive cations. | - Ensure the use of a suitable scavenger cocktail (e.g., with TIS and EDT).- Perform cleavage at room temperature and avoid prolonged exposure to TFA. |
Conclusion
The successful incorporation of Fmoc-cis-2-aminocyclohexanecarboxylic acid into peptides via SPPS is achievable with careful optimization of the coupling step. By employing high-potency coupling reagents, extending reaction times, and diligently monitoring reaction completion, researchers can effectively synthesize peptides containing this valuable conformationally constrained building block. The protocols and troubleshooting guide provided herein serve as a robust starting point for the development of novel peptide-based therapeutics and research tools.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
Strategic Protection of cis-2-Aminocyclohexanecarboxylic Acid: A Guide for Synthetic Chemists
Introduction: The Synthetic Challenge and Strategic Imperative
cis-2-Aminocyclohexanecarboxylic acid is a conformationally constrained β-amino acid that serves as a critical building block in medicinal chemistry and drug discovery.[1][2] Its rigid cyclic backbone allows for the synthesis of peptidomimetics and other complex molecules with well-defined three-dimensional structures, which is invaluable for probing biological interactions.[3][4][5][6] However, the presence of two reactive functional groups—a primary amine and a carboxylic acid—necessitates a carefully planned protecting group strategy to achieve selective chemical transformations.[7] This guide provides an in-depth analysis of protecting group strategies, offering detailed protocols and the underlying chemical principles to empower researchers in their synthetic endeavors.
The primary challenge in the chemical manipulation of this compound lies in the similar reactivity of its amino and carboxyl groups. Unchecked, these groups can lead to a host of undesired side reactions, including polymerization and self-coupling.[8] Therefore, the use of protecting groups is not merely a convenience but a fundamental requirement for the successful synthesis of derivatives of this valuable scaffold.[7][9] An ideal protecting group should be easy to introduce in high yield, stable under a range of reaction conditions, and readily removable without affecting other parts of the molecule.[8][10]
This application note will explore orthogonal protecting group strategies, which are schemes that allow for the selective removal of one protecting group in the presence of another by employing distinct deprotection mechanisms.[9][11][12] This approach provides maximum flexibility in the synthetic route, enabling the sequential functionalization of the amino and carboxyl groups.
Protecting the Amino Group: Carbamate Strategies
The nucleophilic nature of the primary amine in this compound makes it susceptible to a variety of reactions. Protecting this group as a carbamate is a robust and widely adopted strategy in peptide synthesis and beyond.[11][12][13] The most common carbamate protecting groups are tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Benzyloxycarbonyl (Cbz).
tert-Butoxycarbonyl (Boc) Protection
The Boc group is a cornerstone of modern organic synthesis, prized for its stability to a wide range of reagents and its facile removal under acidic conditions.[14][15][16]
Rationale for Use: The Boc group is ideal for protecting the amino group of this compound when subsequent reactions are to be carried out under basic or nucleophilic conditions. Its acid lability allows for selective deprotection in the presence of other acid-stable protecting groups.[17]
Experimental Protocol: Boc Protection of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Basification: Add triethylamine (1.5 equivalents) to the solution and stir.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the reaction mixture at room temperature.[18]
-
Reaction: Stir the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with water.
-
Extract with ethyl acetate to remove any unreacted Boc₂O and byproducts.
-
Acidify the aqueous layer with a 5% citric acid solution.
-
Extract the product into ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product.[18]
-
Deprotection: The Boc group is typically removed using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[13][17]
9-Fluorenylmethoxycarbonyl (Fmoc) Protection
The Fmoc group is another widely used protecting group, particularly in solid-phase peptide synthesis, due to its base-lability.[14][19][20] This property makes it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[11][21]
Rationale for Use: The Fmoc group is the protecting group of choice when acid-sensitive functionalities are present in the molecule or when an orthogonal strategy with acid-labile protecting groups is required.[19][22]
Experimental Protocol: Fmoc Protection of this compound
-
Dissolution: Suspend this compound (1 equivalent) in a suitable solvent such as aqueous acetone or a mixture of dioxane and water.
-
Basification: Add a base such as sodium bicarbonate or triethylamine to achieve a basic pH.
-
Reagent Addition: Add Fmoc-Cl or Fmoc-OSu (1.1 equivalents) to the solution portion-wise while maintaining the basic pH.[23]
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete as indicated by TLC.
-
Work-up:
-
Acidify the reaction mixture with dilute HCl.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
-
Deprotection: The Fmoc group is readily cleaved by treatment with a secondary amine, most commonly 20% piperidine in a solvent like dimethylformamide (DMF).[14][21]
Benzyloxycarbonyl (Cbz) Protection
The Cbz group, also known as the Z group, is a classic and versatile amino protecting group.[14][24] It is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[13][25]
Rationale for Use: The Cbz group is advantageous when subsequent reaction steps involve either acidic or basic conditions. Its removal by hydrogenolysis provides an orthogonal deprotection strategy relative to acid- or base-labile groups.[26]
Experimental Protocol: Cbz Protection of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in aqueous sodium hydroxide or a mixture of an organic solvent and water.
-
Reagent Addition: Cool the solution in an ice bath and add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise while vigorously stirring and maintaining a basic pH (pH 8-10) with the addition of a base like sodium carbonate.[26]
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up:
-
Wash the reaction mixture with ether to remove any unreacted Cbz-Cl.
-
Acidify the aqueous layer with dilute HCl to precipitate the Cbz-protected product.
-
Collect the product by filtration, wash with cold water, and dry.
-
Deprotection: The Cbz group is efficiently removed by catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[13][26]
Protecting the Carboxylic Acid Group: Esterification
To prevent the carboxylic acid from interfering with reactions targeting the amino group or other parts of the molecule, it is commonly protected as an ester.[27] The choice of ester depends on the desired deprotection conditions.
Methyl and Ethyl Esters
Simple alkyl esters, such as methyl and ethyl esters, are common protecting groups for carboxylic acids. They are stable to a wide range of reaction conditions but are typically removed by saponification (hydrolysis under basic conditions).
Experimental Protocol: Fischer Esterification of this compound
-
Dissolution: Suspend this compound (1 equivalent) in an excess of methanol or ethanol.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride (generated in situ from thionyl chloride).
-
Reaction: Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the ester product.
-
Deprotection: Methyl and ethyl esters are typically deprotected by hydrolysis using an aqueous base such as lithium hydroxide or sodium hydroxide, followed by acidic work-up.
Benzyl Ester
A benzyl ester offers the advantage of being removable under neutral conditions via hydrogenolysis, making it orthogonal to both acid- and base-labile protecting groups.[28]
Experimental Protocol: Benzyl Esterification of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent like DMF.
-
Base and Reagent Addition: Add a base such as cesium carbonate (1 equivalent) and benzyl bromide (1.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up:
-
Dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Deprotection: The benzyl ester is cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), yielding the free carboxylic acid and toluene as a byproduct.[28]
Orthogonal Protecting Group Strategies
The true power of protecting group chemistry is realized through orthogonal strategies, which allow for the selective deprotection and functionalization of one group in the presence of the other.[9][11][12]
Strategy 1: Boc (Amine) and Benzyl Ester (Carboxylic Acid)
This is a classic and highly effective orthogonal strategy. The Boc group is removed under acidic conditions (e.g., TFA), while the benzyl ester is stable to acid but cleaved by hydrogenolysis.[17][29] This allows for either the amino or the carboxylic acid group to be deprotected selectively.
Strategy 2: Fmoc (Amine) and tert-Butyl Ester (Carboxylic Acid)
This combination is widely used in solid-phase peptide synthesis. The Fmoc group is removed with a base (e.g., piperidine), while the tert-butyl ester is cleaved with an acid (e.g., TFA).[9][21]
Data Presentation
| Protecting Group | Functional Group | Introduction Reagent(s) | Deprotection Condition(s) | Orthogonality |
| Boc | Amine | Boc₂O, base | TFA, HCl | Orthogonal to Cbz, Benzyl ester |
| Fmoc | Amine | Fmoc-Cl/OSu, base | 20% Piperidine in DMF | Orthogonal to Boc, Cbz, Benzyl/t-Butyl ester |
| Cbz | Amine | Cbz-Cl, base | H₂, Pd/C | Orthogonal to Boc, Fmoc, Methyl/Ethyl/t-Butyl ester |
| Methyl/Ethyl Ester | Carboxylic Acid | MeOH/EtOH, H⁺ | NaOH or LiOH, then H₃O⁺ | Orthogonal to Cbz, Fmoc |
| Benzyl Ester | Carboxylic Acid | Benzyl bromide, base | H₂, Pd/C | Orthogonal to Boc, Fmoc, Methyl/Ethyl ester |
| tert-Butyl Ester | Carboxylic Acid | Isobutylene, H⁺ | TFA, HCl | Orthogonal to Fmoc, Cbz, Benzyl ester |
Experimental Workflows
Workflow 1: Selective N-Functionalization
Caption: Workflow for selective N-functionalization.
Workflow 2: Selective C-Functionalization
Caption: Workflow for selective C-functionalization.
Conclusion
The strategic application of protecting groups is paramount for the successful synthesis of complex molecules derived from this compound. By understanding the principles of orthogonal protection and carefully selecting the appropriate protecting groups, researchers can unlock the full synthetic potential of this valuable building block. The protocols and strategies outlined in this guide provide a solid foundation for the development of novel therapeutics and chemical probes.
References
- 1. Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and synthesis of conformationally and topographically constrained amino acids as peptidomimetics [arizona.aws.openrepository.com]
- 5. Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 9. scispace.com [scispace.com]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. Protective Groups [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 15. scispace.com [scispace.com]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. peptide.com [peptide.com]
- 19. chemimpex.com [chemimpex.com]
- 20. chemimpex.com [chemimpex.com]
- 21. fiveable.me [fiveable.me]
- 22. jk-sci.com [jk-sci.com]
- 23. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 24. vectorlabs.com [vectorlabs.com]
- 25. Cbz-Protected Amino Groups [organic-chemistry.org]
- 26. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 29. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Incorporation of cis-2-Aminocyclohexanecarboxylic Acid into Peptide Backbones
Abstract
The incorporation of conformationally constrained amino acid analogs into peptide scaffolds is a cornerstone of modern peptidomimetic drug design.[1][2][3][4] These modifications are employed to enhance proteolytic stability, improve bioavailability, and enforce specific secondary structures to increase receptor affinity and selectivity.[5][6] This document provides a detailed guide for researchers on the incorporation of cis-2-aminocyclohexanecarboxylic acid (c-ACHC), a cyclic β-amino acid, into peptide backbones using solid-phase peptide synthesis (SPPS). We present field-proven protocols, discuss the rationale behind key experimental choices, and explore the structural implications of this modification for drug development professionals.
Introduction: The Rationale for Constrained Peptidomimetics
Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and off-target effects.[3][4] The introduction of non-natural, sterically constrained amino acids like this compound (c-ACHC) offers a robust strategy to overcome these limitations.[5][7]
The cyclic nature of c-ACHC imparts significant rigidity to the peptide backbone. This pre-organization can steer the peptide into a desired bioactive conformation, such as a specific turn or helix, thereby minimizing the entropic penalty upon binding to its biological target.[8] As a β-amino acid, c-ACHC also introduces an additional carbon into the peptide backbone, rendering the adjacent peptide bonds resistant to degradation by common proteases.[9][10] This guide focuses on the practical aspects of incorporating Fmoc-protected c-ACHC into peptide sequences via established Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols.[11]
The Challenge: Steric Hindrance in Coupling Reactions
The primary challenge in incorporating c-ACHC lies in its structure. As a β-amino acid with a cyclohexane ring, it is a sterically hindered residue.[12] This bulkiness can significantly slow down the kinetics of peptide bond formation, leading to incomplete coupling and the generation of deletion sequences in the final product.[12][13][14]
Standard coupling reagents used in SPPS, such as carbodiimides like DCC or DIC alone, are often inefficient for these challenging couplings.[12][13] Therefore, achieving high-yield incorporation of c-ACHC necessitates the use of more potent, highly reactive coupling reagents and optimized reaction conditions.
Recommended Coupling Reagents for Hindered Amino Acids
To overcome the steric hindrance presented by c-ACHC, high-reactivity uronium/aminium or phosphonium salt-based coupling reagents are strongly recommended.[12][15] These reagents form highly reactive esters that facilitate efficient amide bond formation.
| Coupling Reagent | Chemical Name | Key Advantages & Considerations |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, generates highly reactive HOAt esters. Widely successful for coupling N-methylated and other hindered amino acids.[16] |
| HBTU / TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / tetrafluoroborate | Popular and effective reagents, though slightly less potent than HATU for the most difficult couplings. By-products are water-soluble, simplifying purification.[15][17] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Coupling efficiency is comparable to HATU. Incorporates Oxyma Pure, making it a safer, non-explosive alternative to HOBt/HOAt-based reagents. Excellent for microwave-assisted SPPS. |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A phosphonium salt reagent that is also highly effective for sterically demanding couplings. |
Experimental Workflow & Protocols
This section details the step-by-step methodology for the successful incorporation of Fmoc-c-ACHC into a peptide sequence using manual or automated Fmoc-SPPS.
Logical Workflow for c-ACHC Incorporation
The following diagram outlines the key decision points and steps in the synthesis process.
Caption: Workflow for SPPS incorporating c-ACHC.
Materials and Reagents
-
Resin: 2-Chlorotrityl chloride (2-CTC) resin is highly recommended, especially if the c-ACHC is near the C-terminus, to prevent side reactions like diketopiperazine formation.[16][18] Wang or Rink Amide resins can also be used depending on the desired C-terminal functionality.[18]
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-(1S,2R)-2-aminocyclohexanecarboxylic acid.[19][20]
-
Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF).[18] N-Methyl-2-pyrrolidone (NMP) can be used as an alternative for difficult couplings.[16]
-
Coupling Reagents: HATU, HBTU, or COMU (See Table above).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH).
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.[17]
Protocol: Standard Coupling Cycle for Fmoc-c-ACHC
This protocol assumes a synthesis scale of 0.1 mmol on a 2-CTC resin. Adjust volumes accordingly.
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the solvent.
-
Add 2 mL of 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes. Drain.
-
Add another 2 mL of 20% piperidine/DMF solution. Agitate for 10-15 minutes. Drain.[21]
-
Wash the resin thoroughly with DMF (5 x 2 mL).
-
-
c-ACHC Coupling (First Coupling):
-
In a separate vial, pre-activate the Fmoc-c-ACHC. Dissolve Fmoc-c-ACHC (3 equivalents, 0.3 mmol), HATU (2.9 equivalents, 0.29 mmol), in DMF.
-
Add DIPEA (6 equivalents, 0.6 mmol) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours.
-
-
Monitoring and Second Coupling (Double Coupling):
-
Rationale: Due to steric hindrance, a single coupling is often insufficient. A double coupling strategy is a prudent measure to maximize yield and prevent deletion sequences.[16]
-
Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A positive (blue) result indicates incomplete coupling.
-
Drain the reaction vessel. Do NOT perform a deprotection step.
-
Repeat the coupling step (Step 3) with a freshly prepared activated Fmoc-c-ACHC solution.
-
Agitate for another 1-2 hours.
-
Perform a second Kaiser test. A negative (yellow/colorless) result indicates successful coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL) to remove all excess reagents and by-products.
-
-
Continuation: Proceed to the deprotection step for the next amino acid in the sequence.
Cleavage and Deprotection
-
After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) to the resin.[17]
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
Purify the peptide using reverse-phase HPLC (RP-HPLC).[17]
Structural Implications of c-ACHC Incorporation
The rigid cyclohexane ring of c-ACHC significantly restricts the conformational freedom of the peptide backbone. This property can be harnessed to design peptides with specific, stable secondary structures.
-
Turn and Helix Induction: Cyclic β-amino acids like c-ACHC are known to be potent inducers of turns and helical structures.[8] Specifically, when alternated with α-amino acids, c-ACHC can promote the formation of well-defined 11/9-helices.[22][23] The cis stereochemistry favors specific gauche conformations around the Cα–Cβ bond, which helps to nucleate these folded structures.[23]
-
Proline Mimicry: In certain contexts, c-ACHC can serve as a mimic for proline, introducing a sharp bend in the peptide chain.[24] This is particularly useful in the design of cyclic peptides where a specific turn geometry is required for bioactivity.[24]
Caption: c-ACHC induces a defined turn structure.
Conclusion
The incorporation of this compound is a powerful technique in peptidomimetic chemistry for enhancing structural stability and influencing peptide conformation. While its steric bulk presents a synthetic challenge, the use of potent coupling reagents like HATU or COMU, combined with a diligent double coupling protocol and careful monitoring, enables its efficient and reliable incorporation via SPPS. The resulting constrained peptides offer significant advantages for the development of next-generation therapeutics with improved pharmacological profiles.
References
- 1. azolifesciences.com [azolifesciences.com]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. jopcr.com [jopcr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bachem.com [bachem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. rsc.org [rsc.org]
- 18. chem.uci.edu [chem.uci.edu]
- 19. jk-sci.com [jk-sci.com]
- 20. (1S,2R)-Fmoc-aminocyclohexane carboxylic acid - Creative Peptides [creative-peptides.com]
- 21. mdpi.com [mdpi.com]
- 22. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 23. researchgate.net [researchgate.net]
- 24. Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Purification of Peptides Containing cis-2-Aminocyclohexanecarboxylic Acid by Reversed-Phase HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced stability, potency, and unique structural attributes.[1] Among these, cis-2-Aminocyclohexanecarboxylic acid (cis-ACHC), a conformationally constrained cyclic β-amino acid, is of significant interest as it can induce specific secondary structures in peptides.[2][3] The rigid cyclic structure of cis-ACHC can lead to peptides with increased resistance to enzymatic degradation and improved pharmacokinetic profiles. However, the unique stereochemistry and hydrophobicity of cis-ACHC introduce specific challenges in the purification of these synthetic peptides, necessitating optimized protocols to ensure high purity for downstream applications.
This application note provides a detailed guide to the purification of peptides containing this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the fundamental principles, provide a step-by-step protocol, and offer insights into method development and troubleshooting, grounded in established chromatographic theory and practice.
The Challenge of Purifying cis-ACHC Peptides
The purification of peptides synthesized via solid-phase peptide synthesis (SPPS) invariably involves the removal of various impurities. These can include deletion sequences, truncated peptides, and byproducts from the cleavage of protecting groups.[4] The introduction of a non-canonical amino acid like cis-ACHC can present additional purification hurdles:
-
Diastereomer Formation: The synthesis process can sometimes lead to the formation of diastereomeric peptides, which can be particularly challenging to separate due to their similar physicochemical properties.[5] Conventional RP-HPLC on achiral stationary phases can often resolve these, but it may require careful optimization of the separation conditions.[6]
-
Altered Hydrophobicity: The cyclohexyl ring of cis-ACHC significantly increases the hydrophobicity of the peptide compared to a linear amino acid of similar size. This altered hydrophobicity necessitates adjustments to the mobile phase composition and gradient elution profile for effective separation.
-
Conformational Effects: The constrained conformation imparted by cis-ACHC can influence how the peptide interacts with the stationary phase, potentially leading to peak broadening or co-elution with impurities.[7]
Strategic Approach to Purification
Reversed-phase HPLC is the predominant method for peptide purification due to its high efficiency and the use of volatile mobile phases that are easily removed during lyophilization.[8] The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase.[4][9]
Key Methodological Considerations:
-
Column Selection: A C18 stationary phase is the standard choice for peptide purification, offering a good balance of hydrophobicity for retaining and separating a wide range of peptides.[4] For peptides with significant hydrophobicity due to the presence of cis-ACHC, a C8 or even a C4 column might provide better resolution by reducing the strength of the hydrophobic interactions.[10]
-
Mobile Phase: A common mobile phase system consists of water (Solvent A) and acetonitrile (Solvent B), both containing an ion-pairing agent like trifluoroacetic acid (TFA).[4] TFA helps to improve peak shape by masking the interactions between basic amino acid residues and residual silanol groups on the silica-based stationary phase.[11]
-
Gradient Optimization: A linear gradient of increasing acetonitrile concentration is typically used to elute the peptides. The slope of this gradient is a critical parameter for achieving optimal resolution. A shallower gradient can improve the separation of closely eluting species, such as diastereomers.[6]
Experimental Protocol
This protocol outlines a general procedure for the purification of a crude synthetic peptide containing this compound.
Materials and Instrumentation:
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector.
-
Reversed-phase HPLC column (e.g., Vydac 218TP1022 C18, 22 x 250 mm, 10 µm particle size).[12]
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Crude synthetic peptide containing cis-ACHC, lyophilized.
-
Analytical HPLC system for purity analysis.
Workflow Diagram:
Caption: General workflow for the purification of cis-ACHC containing peptides.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Solvent A: 0.1% (v/v) TFA in HPLC-grade water.
-
Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both solvents prior to use.
-
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal volume of a solvent mixture that ensures complete solubility (e.g., a small amount of ACN or DMSO in Solvent A).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Method Development (Analytical Scale):
-
Before proceeding to preparative scale, it is highly recommended to optimize the separation on an analytical column with the same stationary phase.
-
Inject a small amount of the prepared sample onto the analytical column.
-
Run a broad scouting gradient (e.g., 5-95% Solvent B over 30 minutes) to determine the approximate elution time of the target peptide.
-
Based on the scouting run, design a shallower, optimized gradient around the elution point of the target peptide to maximize resolution from impurities.
-
-
Preparative HPLC Purification:
-
Equilibrate the preparative column with the initial mobile phase conditions (e.g., 95% Solvent A / 5% Solvent B) until a stable baseline is achieved.
-
Inject the filtered crude peptide solution onto the column.
-
Run the optimized gradient program.
-
Monitor the elution profile at 214 nm or 280 nm (if the peptide contains tryptophan or tyrosine).
-
Collect fractions corresponding to the major peaks.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a fluffy white powder.
-
Recommended HPLC Parameters:
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 22 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 15-20 mL/min |
| Detection | UV at 214 nm | UV at 214 nm |
| Scouting Gradient | 5-95% B over 30 min | 5-95% B over 30 min |
| Optimized Gradient | Example: 20-50% B over 60 min (adjust as needed) | Example: 20-50% B over 60 min (adjust as needed) |
Troubleshooting and Optimization
The successful purification of cis-ACHC containing peptides often requires a systematic approach to method optimization.
Optimization Strategy Diagram:
Caption: Decision tree for optimizing HPLC separation of challenging peptides.
-
Poor Resolution: If the target peptide co-elutes with impurities, decrease the gradient slope (e.g., from 1%/min to 0.5%/min). This increases the separation window for closely eluting compounds.
-
Peak Tailing: This is often due to interactions with the silica matrix. Ensure the TFA concentration is sufficient (0.1%). For highly basic peptides, a slightly higher concentration may be beneficial.
-
Separation of Diastereomers: The separation of diastereomers can be sensitive to temperature.[6] Experimenting with different column temperatures (e.g., 30°C vs. 50°C) may improve resolution.
-
Highly Hydrophobic Peptides: If the peptide elutes very late or shows poor peak shape, consider using a less hydrophobic stationary phase (C8 or C4) or a stronger organic solvent in the mobile phase.
Conclusion
The purification of peptides containing this compound by RP-HPLC is a robust and reliable method when carefully optimized. The key to success lies in a systematic approach to method development, paying close attention to the unique properties conferred by the cis-ACHC residue. By carefully selecting the column and mobile phase, and by optimizing the elution gradient, it is possible to achieve high purity levels suitable for the most demanding research and development applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 11. hplc.eu [hplc.eu]
- 12. rsc.org [rsc.org]
Application Note: Mass Spectrometric Characterization of cis-2-Aminocyclohexanecarboxylic Acid Containing Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of peptide therapeutics and peptidomimetics, the incorporation of non-proteinogenic amino acids is a powerful strategy to enhance conformational stability, proteolytic resistance, and biological activity. Among these, cyclic amino acids like cis-2-Aminocyclohexanecarboxylic acid (cis-ACHC) are of significant interest.[1][2] The constrained cyclic structure of cis-ACHC imparts a predictable turn or helical conformation to peptides, influencing their three-dimensional structure and, consequently, their interaction with biological targets.[1][3] Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation of these modified peptides. However, the unique structural features of cis-ACHC introduce distinct challenges and fragmentation behaviors compared to standard proteinogenic amino acids. This application note provides a comprehensive guide to the characterization of cis-ACHC-containing peptides using mass spectrometry, with a focus on experimental protocols and data interpretation.
The Unique Challenge of cis-ACHC in Mass Spectrometry
The rigid cyclohexane ring of cis-ACHC influences the peptide backbone, leading to altered fragmentation patterns under tandem mass spectrometry (MS/MS) conditions. Unlike linear amino acids, where fragmentation predominantly occurs at the peptide bonds, the cyclic nature of cis-ACHC can promote alternative fragmentation pathways. Understanding these pathways is crucial for accurate sequence determination and structural characterization. Furthermore, the presence of this non-standard residue necessitates careful optimization of liquid chromatography-mass spectrometry (LC-MS) methods to ensure efficient separation and ionization.
Experimental Design and Protocols
A robust analytical workflow is paramount for the successful characterization of cis-ACHC-containing peptides. This involves meticulous sample preparation, optimized LC-MS/MS data acquisition, and sophisticated data analysis.
Protocol 1: Sample Preparation
A clean sample is fundamental to high-quality MS data. The following protocol outlines a standard procedure for the preparation of synthetic cis-ACHC peptides.
Materials:
-
Synthetic cis-ACHC-containing peptide
-
Milli-Q water or equivalent high-purity water
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
0.22 µm syringe filters
Procedure:
-
Dissolution: Accurately weigh the synthetic peptide and dissolve it in a suitable solvent. A common starting point is 50% ACN in water with 0.1% FA. The final concentration will depend on the sensitivity of the mass spectrometer, but a stock solution of 1 mg/mL is typical.
-
Dilution: Prepare a working solution by diluting the stock solution to the desired concentration (e.g., 1-10 µM) using the same solvent composition as the initial mobile phase of the LC gradient.
-
Filtration: For samples that may contain particulate matter from synthesis or storage, filter the final working solution through a 0.22 µm syringe filter to prevent clogging of the LC system.
Protocol 2: LC-MS/MS Method Development
The choice of chromatographic conditions and mass spectrometric parameters is critical for resolving isomers and achieving informative fragmentation.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass spectrometer equipped with an electrospray ionization (ESI) source and tandem MS (MS/MS) capabilities (e.g., quadrupole-time-of-flight (Q-TOF), Orbitrap, or triple quadrupole).
Liquid Chromatography Parameters:
-
Column: A reversed-phase C18 column is a good starting point. The choice of column dimensions (length, internal diameter, and particle size) will depend on the complexity of the sample and the desired resolution.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 2-5%) and ramp up to a higher percentage (e.g., 50-95%) over a suitable time to elute the peptide of interest. The gradient should be optimized to ensure good separation from any impurities.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).
-
Column Temperature: Typically maintained at 30-40 °C to ensure reproducible retention times.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for peptides as they readily accept protons.
-
MS1 Scan Range: A wide scan range (e.g., m/z 100-2000) is used to detect the precursor ion of the cis-ACHC peptide.
-
Data-Dependent Acquisition (DDA): This is a common mode for peptide characterization. The instrument automatically selects the most intense precursor ions from the MS1 scan for fragmentation in MS/MS.
-
Collision Energy: This is a critical parameter that needs to be optimized. A collision energy ramp (e.g., 10-40 eV) can be used to generate a range of fragment ions. The optimal collision energy will depend on the peptide's sequence, charge state, and the instrument being used.
-
Fragmentation Method: Collision-induced dissociation (CID) is the most common fragmentation technique.[4] Higher-energy collisional dissociation (HCD) can also be used.
Data Analysis and Interpretation
The analysis of MS/MS spectra of cis-ACHC-containing peptides requires careful consideration of the potential fragmentation pathways.
Expected Fragmentation Patterns
In addition to the standard b- and y-type fragment ions resulting from cleavage of the peptide backbone, the presence of cis-ACHC can lead to characteristic fragmentation patterns.[5]
-
Internal Cleavage: The rigid ring structure can promote fragmentation within the cis-ACHC residue itself.
-
Neutral Losses: Losses of small neutral molecules from the cyclohexane ring, such as ammonia or water, may be observed.
-
Charge-Directed Fragmentation: The location of the charge-carrying proton can influence the fragmentation pathways. Peptides containing basic residues (e.g., Arginine, Lysine) may exhibit different fragmentation patterns compared to those without.[6][7]
The following DOT script visualizes a simplified workflow for the characterization of cis-ACHC-containing peptides.
References
- 1. Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. Mascot help: Peptide fragmentation [matrixscience.com]
- 6. Predicting Intensity Ranks of Peptide Fragment Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Fragmentation and Amino Acid Quantification by Mass Spectrometry [repository.arizona.edu]
Application Note: Harnessing cis-2-Aminocyclohexanecarboxylic Acid for the Rational Design of Helical Peptides
Introduction: The Quest for Conformational Control in Peptide Therapeutics
Peptides represent a burgeoning class of therapeutics, offering high specificity and potency. However, their inherent flexibility often leads to diminished binding affinity and susceptibility to proteolytic degradation, limiting their clinical utility.[1][2] A proven strategy to overcome these limitations is the introduction of conformational constraints, which "lock" the peptide into a bioactive conformation.[1] This pre-organization reduces the entropic penalty upon binding to a target, enhancing affinity and stability.[3] Among the various approaches to constrain peptide structure, the induction of stable secondary structures, such as helices, has emerged as a powerful tool in drug discovery.[1][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a unique building block, cis-2-aminocyclohexanecarboxylic acid (cis-ACHC), to induce and stabilize helical folds in peptides. We will delve into the mechanistic underpinnings of this phenomenon, provide detailed protocols for peptide synthesis and structural characterization, and discuss the broader implications for the design of novel peptidomimetics.
The Science of Foldamers: Engineering Predictable 3D Structures
The concept of "foldamers," synthetic oligomers that adopt well-defined, predictable three-dimensional structures, has revolutionized the field of peptidomimetics.[5][6] These unnatural backbones, often composed of β-amino acids or other non-natural residues, can mimic the secondary structures of proteins, such as α-helices, with remarkable fidelity.[7] The ability to rationally design these folded architectures opens up unprecedented opportunities for creating molecules that can modulate complex biological processes, including protein-protein interactions (PPIs), which are notoriously difficult targets for traditional small molecules.
This compound, a conformationally constrained β-amino acid, has proven to be a particularly effective inducer of helical structures.[8][9] Its rigid cyclic backbone restricts the available conformational space of the peptide chain, guiding it into a specific helical fold.
Mechanism of Helical Induction by cis-ACHC
The incorporation of cis-ACHC into a peptide backbone introduces a significant conformational bias. The cyclohexane ring restricts the torsion angles around the Cα-Cβ bond, predisposing the local peptide geometry towards a helical turn. When strategically placed within a peptide sequence, often in an alternating pattern with α-amino acids, these local biases propagate along the chain, resulting in a stable, well-defined helical structure.[8][9]
Specifically, α/β-peptides composed of alternating cis-ACHC and L-alanine residues have been shown to adopt 11/9-helical conformations, both in solution and in the crystalline state.[8][9] This nomenclature refers to the number of atoms in the hydrogen-bonded rings that stabilize the helix. This predictable folding behavior makes cis-ACHC an invaluable tool for the de novo design of helical peptides with tailored functions.
Figure 1: Conceptual workflow illustrating the induction of a helical fold in a linear peptide through the incorporation of this compound.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of cis-ACHC-Containing Peptides
This protocol outlines the manual synthesis of a model helical peptide using the widely adopted Fmoc/tBu strategy.[10][11]
Materials:
-
Fmoc-protected amino acids (including Fmoc-cis-ACHC-OH)
-
Rink Amide resin (or other suitable solid support)[12]
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (or Fmoc-cis-ACHC-OH) and 3 equivalents of OxymaPure® in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the desired sequence.
-
Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
| Parameter | Recommendation | Rationale |
| Resin | Rink Amide | For C-terminal amide peptides. Wang or 2-chlorotrityl resin for C-terminal acids.[12] |
| Coupling Reagent | DIC/OxymaPure® | Efficient activation with minimal side reactions. HATU/HOAt can also be used.[12] |
| Fmoc Deprotection | 20% Piperidine in DMF | Standard and effective for removing the Fmoc protecting group.[12] |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Strong acid for cleavage with scavengers to protect sensitive side chains. |
Table 1: Recommended parameters for the solid-phase synthesis of cis-ACHC-containing peptides.
Figure 2: A flowchart of the solid-phase peptide synthesis (SPPS) workflow for incorporating cis-ACHC.
Protocol 2: Structural Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[13] Helical peptides exhibit a characteristic CD spectrum with distinct minima.
Materials:
-
Purified peptide
-
Trifluoroethanol (TFE) or other suitable solvent
-
CD spectrometer
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Sample Preparation: Prepare a stock solution of the peptide in TFE at a concentration of approximately 0.1-0.2 mg/mL. TFE is a helix-promoting solvent and is often used to stabilize helical structures for initial characterization.
-
Instrument Setup:
-
Turn on the CD spectrometer and allow the lamp to warm up for at least 30 minutes.
-
Set the measurement parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 0.5 nm
-
Scanning speed: 50 nm/min
-
Accumulations: 3-5
-
-
-
Blank Measurement: Record a baseline spectrum of the solvent (TFE) in the cuvette.
-
Sample Measurement:
-
Rinse the cuvette with the peptide solution.
-
Fill the cuvette with the peptide solution and record the CD spectrum.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg * 100) / (c * n * l) where:
-
mdeg = raw ellipticity in millidegrees
-
c = peptide concentration in mM
-
n = number of amino acid residues
-
l = path length in cm
-
-
-
Data Interpretation:
-
A strong negative band around 222 nm and another negative band around 208 nm, along with a positive band around 195 nm, are characteristic of an α-helical structure. The 11/9-helix induced by cis-ACHC will show a similar, but not identical, spectral signature.
-
The magnitude of the mean residue ellipticity at 222 nm ([θ]₂₂₂) can be used to estimate the helicity of the peptide.[14][15][16]
-
| Wavelength (nm) | Characteristic Feature for Helical Structure |
| ~222 | Negative Minimum |
| ~208 | Negative Minimum |
| ~195 | Positive Maximum |
Table 2: Characteristic CD spectral features for helical peptides.
Protocol 3: High-Resolution Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure of peptides in solution.[17][18][19]
Materials:
-
Purified, isotopically labeled (¹⁵N, ¹³C) peptide (if necessary for complex structures)
-
Deuterated solvent (e.g., TFE-d₂, CD₃OH, or H₂O/D₂O mixture)
-
NMR spectrometer with cryoprobe
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve the peptide in the appropriate deuterated solvent to a final concentration of 0.5-1.0 mM.
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.
-
1D ¹H: To check sample purity and concentration.
-
2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.[18][20]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[18][20]
-
2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For peptides with ¹⁵N labeling, to resolve amide proton and nitrogen resonances.
-
-
Resonance Assignment:
-
Use the TOCSY spectra to identify the spin systems of each amino acid residue.
-
Use the NOESY spectra to sequentially connect the identified spin systems along the peptide backbone.
-
-
Structural Calculation:
-
Extract distance restraints from the NOESY cross-peak intensities.
-
Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental NMR restraints.
-
-
Structure Validation:
-
Evaluate the quality of the calculated structures using programs like PROCHECK-NMR.
-
Analyze the final ensemble of structures to determine the helical parameters and overall fold of the peptide.
-
Protocol 4: Definitive Structural Elucidation by X-ray Crystallography
For a definitive, high-resolution picture of the peptide's three-dimensional structure, X-ray crystallography is the gold standard.[21][22][23]
Materials:
-
Highly purified peptide (>98%)
-
Crystallization screening kits
-
Crystallization plates
-
Microscope
-
X-ray diffractometer
Procedure:
-
Crystallization Screening:
-
Set up crystallization trials using various commercially available screens that cover a wide range of precipitants, buffers, and salts.
-
Use vapor diffusion methods (hanging drop or sitting drop) to set up the crystallization plates.
-
-
Crystal Optimization:
-
Once initial crystal hits are identified, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, buffer pH, and peptide.
-
-
X-ray Diffraction Data Collection:
-
Carefully mount a suitable crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and reflection intensities.
-
Solve the phase problem using molecular replacement (if a homologous structure is available) or direct methods.
-
Build an atomic model of the peptide into the resulting electron density map.
-
Refine the model against the experimental data to obtain the final, high-resolution crystal structure.[24]
-
Applications and Future Directions
The ability to rationally design helical peptides using cis-ACHC has significant implications for drug discovery and development.[3][4] These conformationally constrained peptides can be used to:
-
Mimic α-helical domains of proteins: This allows for the disruption of PPIs that are critical in various diseases, including cancer and infectious diseases.[7]
-
Develop novel antimicrobial agents: Many naturally occurring antimicrobial peptides adopt a helical conformation.
-
Create new biomaterials: The self-assembly of helical peptides can be harnessed to create novel nanomaterials with unique properties.
Future research in this area will likely focus on expanding the toolbox of conformationally constrained amino acids to generate a wider variety of helical structures with enhanced stability and cell permeability. The integration of computational design with experimental validation will further accelerate the development of these promising therapeutic agents.
Conclusion
This compound is a powerful and versatile building block for inducing helical folds in peptides. By providing a predictable means of controlling peptide conformation, cis-ACHC opens the door to the rational design of a new generation of peptidomimetics with improved therapeutic properties. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the exciting potential of these conformationally constrained peptides in their own research and development endeavors.
References
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Macrocyclics and Constrained Peptides Conference [drugdiscoverychemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Foldamers as versatile frameworks for the design and evolution of function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unnatural helical peptidic foldamers as protein segment mimics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00395C [pubs.rsc.org]
- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.uzh.ch [chem.uzh.ch]
- 18. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 19. NMR Peptide Structure Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 20. youtube.com [youtube.com]
- 21. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 24. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chiral Separation of cis-2-Aminocyclohexanecarboxylic Acid Enantiomers
Introduction: The Significance of Chiral Purity for cis-2-Aminocyclohexanecarboxylic Acid
This compound is a cyclic β-amino acid, a structural motif of significant interest in medicinal chemistry and drug development. As with many chiral molecules, the individual enantiomers of this compound can exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these enantiomers is crucial for the development of safe and effective pharmaceuticals, as well as for advancing research in peptidomimetics and asymmetric synthesis. This application note provides a detailed experimental setup and protocol for the successful chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC).
Guiding Principles for Chiral Method Development
The successful enantioseparation of polar, zwitterionic molecules like this compound hinges on the selection of an appropriate Chiral Stationary Phase (CSP) and the meticulous optimization of the mobile phase. The goal is to exploit subtle differences in the transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP. For cyclic amino acids, macrocyclic glycopeptide-based CSPs have demonstrated broad applicability and excellent enantioselectivity.[1][2][3]
Recommended Experimental Setup
This protocol focuses on the use of a teicoplanin-based chiral stationary phase, which has been shown to be particularly effective for the separation of underivatized cyclic amino acids.[3]
Instrumentation
-
A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector is required.
Chiral Stationary Phase (CSP) Selection
The choice of CSP is the most critical parameter for this separation. Based on extensive literature for analogous compounds, the following is recommended:
-
Primary Recommendation: A teicoplanin-based CSP, such as the Astec® CHIROBIOTIC® T , is the column of choice for the majority of underivatized amino acid separations, including cyclic variants.[3]
-
Alternative for Optimization: The teicoplanin aglycone-based CSP, such as the Astec® CHIROBIOTIC® TAG , can offer complementary or enhanced selectivity for certain β-amino acids and is a valuable tool for method optimization.[1][4]
Rationale for CSP Selection
Teicoplanin is a macrocyclic glycopeptide that presents a complex array of chiral recognition sites, including hydrophobic pockets, hydrogen bond donors and acceptors, and ionizable groups. This multi-modal interaction capability is essential for resolving the enantiomers of polar molecules like this compound without the need for derivatization.[1][4]
Detailed Experimental Protocol
This protocol provides a robust starting point for the chiral separation of this compound enantiomers. Optimization may be necessary to achieve baseline resolution depending on the specific HPLC system and column used.
Materials and Reagents
-
Racemic standard of this compound
-
Methanol (HPLC grade)
-
Triethylamine (TEA) (HPLC grade)
-
Acetic Acid (glacial) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
Sample Preparation
-
Stock Solution: Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in methanol.
-
Working Standard: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filtration: Filter the working standard solution through a 0.45 µm syringe filter prior to injection.
HPLC Method Parameters
| Parameter | Recommended Starting Condition | Rationale |
| Chiral Column | Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm | Proven efficacy for underivatized cyclic amino acids.[3] |
| Mobile Phase | Methanol / 0.1% Triethylammonium Acetate (TEAA) buffer (pH 4.1) (70:30, v/v) | The organic modifier (methanol) and the ionic strength and pH of the buffer are critical for modulating retention and enantioselectivity.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Temperature can influence the thermodynamics of the chiral recognition process.[1] |
| Detection | UV at 210 nm | Amino acids without a strong chromophore have a characteristic absorbance at low UV wavelengths. |
| Injection Volume | 10 µL |
Preparation of 0.1% TEAA buffer (pH 4.1): Add 1 mL of triethylamine and 1 mL of acetic acid to 1 L of deionized water. Adjust the pH to 4.1 with acetic acid if necessary.
Experimental Workflow Diagram
Caption: Workflow for the chiral HPLC separation of this compound.
Expected Results and Discussion
Under the proposed conditions, the enantiomers of this compound are expected to be resolved. The retention times and resolution will be influenced by the specific interactions between the analyte and the teicoplanin chiral selector.
The chiral recognition mechanism is multifaceted and involves:
-
Inclusion: The cyclohexyl ring of the analyte can fit into the hydrophobic pockets of the macrocyclic glycopeptide.
-
Hydrogen Bonding: The amino and carboxylic acid groups of the analyte can form hydrogen bonds with the amide and hydroxyl groups of the CSP.
-
Ionic Interactions: At a pH of 4.1, the carboxylic acid group of the analyte will be partially deprotonated, and the amino group will be protonated, allowing for ionic interactions with the ionizable groups on the teicoplanin selector.
The combination of these interactions leads to the formation of transient diastereomeric complexes with different stabilites, resulting in differential retention times for the two enantiomers.
Method Optimization Strategies
If the initial separation is not optimal, the following parameters can be adjusted:
-
Organic Modifier Concentration: Varying the percentage of methanol in the mobile phase can significantly impact retention times and resolution. An increase in the methanol content may lead to a decrease in retention.
-
Mobile Phase pH and Buffer Concentration: Adjusting the pH of the TEAA buffer can alter the ionization state of both the analyte and the CSP, thereby influencing the electrostatic interactions that are crucial for chiral recognition. Increasing the buffer concentration can sometimes improve peak shape.
-
Column Temperature: Lowering the column temperature can sometimes enhance resolution by increasing the stability differences between the diastereomeric complexes, although this may also lead to longer analysis times and higher backpressure.
-
Alternative CSP: If satisfactory resolution cannot be achieved on the CHIROBIOTIC® T column, switching to a CHIROBIOTIC® TAG column is a logical next step, as the aglycone version often provides different selectivity.[1][4]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of this compound enantiomers by HPLC. The use of a teicoplanin-based chiral stationary phase, coupled with a systematic approach to method development, enables the reliable and accurate determination of the enantiomeric purity of this important chiral building block. This methodology is directly applicable to quality control in pharmaceutical manufacturing and for detailed analysis in research and development settings.
References
- 1. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of beta2- and beta3-homoamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: cis-2-Aminocyclohexanecarboxylic Acid in Foldamer Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Advantage of a Constrained β-Amino Acid
In the field of foldamer chemistry, the rational design of novel, predictable, and stable three-dimensional structures is paramount.[1] Foldamers, which are artificial oligomers that mimic the secondary structures of proteins, offer significant potential in drug discovery and materials science due to their enhanced proteolytic stability and structural diversity.[2] Central to this endeavor is the selection of monomeric building blocks that can enforce specific conformational preferences upon the oligomeric backbone. cis-2-Aminocyclohexanecarboxylic acid (cis-ACHC), a conformationally constrained β-amino acid, has emerged as a powerful tool in this regard.[3]
The rigid cyclohexane ring of cis-ACHC significantly restricts the torsional freedom around the Cα-Cβ bond, predisposing oligomers containing this residue to adopt well-defined secondary structures.[3][4] Unlike its more extensively studied diastereomer, trans-2-aminocyclohexanecarboxylic acid (trans-ACHC), which strongly promotes 14-helical structures, the cis isomer offers a distinct conformational landscape.[3][5] When alternated with α-amino acids, cis-ACHC residues have been shown to induce stable 11/9-helical conformations.[6][7] This predictable folding behavior makes cis-ACHC an invaluable component in the design of novel helical scaffolds for modulating protein-protein interactions or for the construction of advanced nanomaterials.[1][8]
This guide provides an in-depth exploration of the application of cis-ACHC in foldamer design, detailing the underlying principles, synthetic protocols, and analytical characterization techniques.
Core Principles: Why cis-ACHC?
The utility of cis-ACHC in foldamer design stems from two key structural features:
-
Conformational Rigidity : The cyclohexane ring locks the backbone into a limited set of low-energy conformations. Specifically, cis-ACHC favors gauche conformations around the Cα–Cβ bond.[3][4] This inherent rigidity minimizes the entropic penalty of folding, thereby promoting the formation of ordered structures in solution.
-
Defined Hydrogen Bonding Patterns : The relative orientation of the amino and carboxylic acid groups in the cis configuration directs specific hydrogen-bonding patterns within the peptide backbone. In α/β-peptides, this leads to the formation of characteristic C11/C9 hydrogen-bonded rings, resulting in the 11/9-helix.[7]
These properties allow for the rational design of foldamers with predictable and stable secondary structures, a critical requirement for their application in molecular recognition and catalysis.
Synthesis of Fmoc-Protected this compound
The successful incorporation of cis-ACHC into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) necessitates the use of a suitably protected monomer. The most common protecting group strategy for the amine is the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and compatible with standard SPPS protocols.
Protocol 1: Synthesis of Fmoc-cis-2-aminocyclohexanecarboxylic acid
This protocol outlines a standard procedure for the N-terminal protection of cis-ACHC.[9]
Materials:
-
This compound
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Water
-
1.5 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in a 1:1 mixture of water and acetonitrile.
-
Add 1 equivalent of triethylamine to the solution to deprotonate the amino group.
-
In a separate flask, dissolve 1 equivalent of Fmoc-OSu in acetonitrile.
-
Slowly add the Fmoc-OSu solution to the amino acid solution while stirring.
-
Maintain the pH of the reaction mixture between 8.5 and 9.0 by adding triethylamine as needed. Monitor the pH until it remains stable for at least 15 minutes, indicating the completion of the reaction.[9]
-
Remove the acetonitrile under reduced pressure.
-
Add 1.5 M HCl to the remaining aqueous solution to precipitate the Fmoc-protected amino acid.[9]
-
Extract the product into ethyl acetate.
-
Wash the organic layer sequentially with 1.5 M HCl, water, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the final product, Fmoc-cis-2-aminocyclohexanecarboxylic acid.
Characterization:
-
The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Solid-Phase Synthesis of a cis-ACHC-Containing Foldamer
The following protocol details the manual solid-phase synthesis of a model α/β-peptide hexamer with an alternating L-Alanine and cis-ACHC sequence on a Rink Amide resin. This will result in a C-terminally amidated peptide.
Experimental Workflow for SPPS
Caption: Standard Fmoc-based solid-phase peptide synthesis workflow.
Protocol 2: Solid-Phase Synthesis of Ac-(Ala-cis-ACHC)₃-NH₂
Materials:
-
Rink Amide MBHA resin
-
Fmoc-cis-2-aminocyclohexanecarboxylic acid
-
Fmoc-L-Alanine-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling : Swell the Rink Amide resin in DMF in a fritted syringe for at least 1 hour.[2][10]
-
Initial Fmoc Deprotection : Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes).[2]
-
Washing : Wash the resin thoroughly with DMF and DCM.
-
First Coupling (Fmoc-cis-ACHC-OH) :
-
In a separate vial, dissolve 3 equivalents of Fmoc-cis-ACHC-OH, 3 equivalents of HATU, and 3 equivalents of HOAt in DMF.[2]
-
Add 4.5 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Wash the resin with DMF and DCM.
-
-
Second Coupling (Fmoc-L-Ala-OH) :
-
Repeat the Fmoc deprotection step as in step 2.
-
Couple Fmoc-L-Alanine-OH using the same activation and coupling procedure as in step 4.
-
-
Chain Elongation : Repeat steps 4 and 5, alternating between Fmoc-cis-ACHC-OH and Fmoc-L-Ala-OH, until the desired hexamer is assembled.
-
N-terminal Acetylation : After the final Fmoc deprotection, wash the resin and treat it with a solution of acetic anhydride and DIPEA in DMF to cap the N-terminus.
-
Cleavage and Global Deprotection :
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Collect the filtrate and precipitate the crude peptide by adding it to cold diethyl ether.[11]
-
-
Purification and Characterization :
-
Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether.
-
Dissolve the crude peptide in a minimal amount of a water/acetonitrile mixture and lyophilize.
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Structural Characterization of cis-ACHC Foldamers
The defining feature of a foldamer is its adoption of a stable, well-defined secondary structure in solution. A combination of spectroscopic techniques is typically employed to elucidate the three-dimensional structure of cis-ACHC-containing oligomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are invaluable for determining the solution-state conformation of these foldamers.[3] Analysis of nuclear Overhauser effects (NOEs) can provide distance constraints between protons, which are crucial for defining the helical fold.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a sensitive technique for probing the secondary structure of chiral molecules, including helical foldamers.[12][13] The CD spectrum of a well-folded α/β-peptide containing cis-ACHC is expected to show a characteristic signal corresponding to the 11/9-helical conformation.[7] For instance, α/β-peptides forming an 11/9-helix often exhibit a negative band around 204-205 nm in methanol.[14]
Data Presentation: Conformational Parameters
The following table summarizes typical conformational parameters for different helical structures, highlighting the distinct nature of the 11/9-helix induced by cis-ACHC.
| Helix Type | Monomer Composition | Hydrogen Bonding Pattern | Atoms in H-bond Ring | Reference |
| α-Helix | α-amino acids | i → i+4 | 13 | [8] |
| 3₁₀-Helix | α-amino acids | i → i+3 | 10 | [8] |
| 14-Helix | β-amino acids (e.g., trans-ACHC) | i → i+2 | 14 | [5][15] |
| 12-Helix | β-amino acids (e.g., trans-ACPC) | i → i+2 | 12 | [5] |
| 11/9-Helix | α/β-peptides (e.g., Ala/cis-ACHC) | i → i+3 / i → i+2 | 11 and 9 | [6][7] |
ACPC: 2-aminocyclopentanecarboxylic acid
Structural Elucidation Workflow
Caption: Workflow for the structural characterization of foldamers.
Conclusion and Future Directions
This compound is a robust and reliable building block for the design of conformationally ordered foldamers. Its inherent structural rigidity allows for the predictable formation of unique helical structures, particularly the 11/9-helix in α/β-peptides. The protocols and analytical methods detailed in this guide provide a comprehensive framework for researchers to synthesize and characterize novel foldamers based on this versatile monomer.
The continued exploration of cis-ACHC and its derivatives will undoubtedly expand the repertoire of available foldamer architectures. Future work may focus on the incorporation of functionalized cis-ACHC analogues to create binding sites for specific biomolecular targets, paving the way for the development of a new generation of peptidomimetic therapeutics and advanced functional materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Solid-Phase Synthesis and Circular Dichroism Study of β-ABpeptoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Foldamers in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cis-2-Aminocyclohex-4-enecarboxylic acid as a new building block of helical foldamers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Foldamers as versatile frameworks for the design and evolution of function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. rsc.org [rsc.org]
- 12. Photoresponsive Helical Foldamers: Conformational Control Through Double Helix Formation and Light‐Induced Protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformational interplay in hybrid peptide–helical aromatic foldamer macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Scalable Synthesis of cis-2-Aminocyclohexanecarboxylic Acid
Introduction
cis-2-Aminocyclohexanecarboxylic acid is a conformationally constrained β-amino acid that serves as a critical building block in medicinal chemistry. Its rigid cyclic structure allows for the design of peptidomimetics with well-defined secondary structures, leading to enhanced biological activity, target selectivity, and metabolic stability. These attributes make it a valuable component in the development of novel therapeutics, including antiviral agents and peptide foldamers.
The production of this compound, particularly in its enantiomerically pure form, presents significant synthetic challenges. The primary hurdles are the control of the cis stereochemistry between the amino and carboxylic acid groups at positions 1 and 2 of the cyclohexane ring, and the subsequent resolution of enantiomers. For industrial applications, a synthetic route must not only be efficient and high-yielding but also scalable, cost-effective, and environmentally sustainable.
This document provides detailed application notes and protocols for three distinct and scalable methods for the synthesis of this compound, tailored for researchers, scientists, and drug development professionals. The methods discussed are:
-
Diastereoselective Catalytic Hydrogenation of Anthranilic Acid: A direct approach from a readily available starting material.
-
Stereocontrolled Synthesis via [2+2] Cycloaddition: A method that establishes the desired cis stereochemistry early through a β-lactam intermediate.
-
Enzymatic Kinetic Resolution: A highly selective method to obtain enantiopure forms of the target molecule.
Each section explains the causality behind experimental choices, provides step-by-step protocols, and discusses the key considerations for scaling up the process.
Method 1: Diastereoselective Catalytic Hydrogenation of Anthranilic Acid
This method leverages the catalytic reduction of an aromatic precursor to directly form the saturated cyclic amino acid. The choice of catalyst and reaction conditions is critical for maximizing the yield of the desired cis isomer. Ruthenium- and Rhodium-based catalysts are often employed for arene hydrogenation under high pressure.
Scientific Principle
The hydrogenation of p-aminobenzoic acid using a heterogeneous catalyst like Ruthenium on Carbon (Ru/C) proceeds under high hydrogen pressure and elevated temperature.[1] The reaction mechanism involves the adsorption of the aromatic ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The stereochemical outcome (cis vs. trans) is influenced by factors such as the catalyst, solvent, temperature, and pressure. While the hydrogenation of some benzoic acid derivatives can yield a mixture of isomers, specific conditions can be optimized to favor the formation of the cis product. Subsequent separation or isomerization might be necessary to isolate the pure cis isomer.
Experimental Protocol: Hydrogenation of p-Aminobenzoic Acid
-
Reactor Setup: A high-pressure autoclave is charged with p-aminobenzoic acid (1 equivalent), 5% Ruthenium on Carbon (Ru/C) catalyst (25% by weight of the substrate), and a 10% aqueous solution of sodium hydroxide (NaOH).[1]
-
Reaction Conditions: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 15 bar. The reaction mixture is stirred vigorously and heated to 100°C.[1]
-
Monitoring: The reaction is monitored for the consumption of starting material, typically by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is around 20 hours.[1]
-
Workup and Isolation:
-
After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration.
-
The aqueous solution is then acidified to precipitate the product.
-
The crude product, a mixture of cis and trans isomers, is collected by filtration. The ratio of isomers should be determined by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
-
Purification: The separation of cis and trans isomers can be achieved by fractional crystallization or chromatography. In some cases, selective esterification of the cis isomer followed by separation can be an effective strategy.[1]
Scale-Up Considerations
-
Safety: High-pressure hydrogenation requires specialized equipment and stringent safety protocols.
-
Catalyst Handling: The pyrophoric nature of some hydrogenation catalysts necessitates careful handling, especially on a large scale. Catalyst recovery and reuse are important for cost-effectiveness.
-
Isomer Separation: The efficiency of the separation of cis and trans isomers is a critical factor for the overall yield and economic viability of this method.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Method 2: Stereocontrolled Synthesis via [2+2] Cycloaddition
This elegant approach utilizes a [2+2] cycloaddition reaction to form a bicyclic β-lactam intermediate. The stereochemistry of this intermediate directly translates to the cis configuration in the final product after hydrolysis. This method offers excellent control over the relative stereochemistry.
Scientific Principle
The synthesis begins with the cycloaddition of chlorosulfonyl isocyanate (CSI) to a suitable cyclohexadiene, such as cis,cis-1,3-cyclooctadiene for an analogous eight-membered ring system, which can be adapted for a six-membered ring.[2] This reaction forms a bicyclic β-lactam. The subsequent cleavage of the lactam ring with a nucleophile, such as methanolic HCl, opens the ring to yield the methyl ester of the cis-amino acid.[2][3] The cis relationship between the amino and ester groups is established during the concerted cycloaddition step.
Experimental Protocol: Synthesis from a Cyclohexadiene
-
Cycloaddition:
-
A solution of 1,3-cyclohexadiene in a dry, inert solvent (e.g., dichloromethane) is cooled to 0°C.
-
Chlorosulfonyl isocyanate (CSI) is added dropwise, maintaining the temperature below 5°C. The reaction is typically rapid.
-
The reaction is quenched by adding it to a solution of a reducing agent (e.g., sodium sulfite) to destroy any excess CSI.
-
-
Hydrolysis of the β-Lactam:
-
Hydrogenation of the Alkene:
-
The resulting unsaturated amino ester is then hydrogenated to saturate the cyclohexene ring. This is typically done using a catalyst such as Palladium on Carbon (Pd/C) under a hydrogen atmosphere.
-
-
Saponification:
-
The final step is the hydrolysis of the methyl ester to the carboxylic acid, usually by treatment with an aqueous base (e.g., NaOH or LiOH), followed by neutralization with acid.
-
Scale-Up Considerations
-
Reagent Handling: Chlorosulfonyl isocyanate is a highly reactive and corrosive reagent that requires careful handling in a controlled environment.
-
Exothermic Reaction: The cycloaddition reaction is often exothermic and requires efficient cooling on a large scale to prevent side reactions.
-
Intermediate Purity: The purity of the β-lactam intermediate can affect the efficiency of the subsequent hydrolysis and hydrogenation steps.
Workflow Diagram
Caption: Workflow for the stereocontrolled synthesis via a β-lactam intermediate.
Method 3: Enzymatic Kinetic Resolution for Enantiopure Production
For most pharmaceutical applications, enantiomerically pure compounds are required. Enzymatic kinetic resolution is a powerful and green method for separating enantiomers of racemic this compound esters.
Scientific Principle
Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In this case, an enzyme, typically a lipase such as Candida antarctica lipase B (CAL-B), selectively catalyzes the hydrolysis of one enantiomer of a racemic ester.[4][5] For example, the enzyme may preferentially hydrolyze the (S)-ester to the (S)-carboxylic acid, leaving the (R)-ester unreacted.[4] The resulting mixture of the carboxylic acid and the unreacted ester can then be easily separated due to their different chemical properties (e.g., solubility in acidic or basic aqueous solutions).
Experimental Protocol: Resolution of Racemic Ethyl cis-2-Aminocyclohexanecarboxylate
-
Esterification: The racemic this compound is first converted to its ethyl ester, for example, by reaction with ethanol in the presence of an acid catalyst (e.g., thionyl chloride or HCl).
-
Enzymatic Hydrolysis:
-
The racemic ethyl ester is dissolved in an appropriate organic solvent (e.g., tert-butyl methyl ether).[5]
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435) is added to the solution.[5]
-
A controlled amount of water (1 equivalent) is added to facilitate the hydrolysis.
-
The reaction is stirred at a controlled temperature (e.g., 60°C) and monitored for conversion (typically aiming for ~50% conversion for optimal resolution).[6]
-
-
Separation of Enantiomers:
-
Once the desired conversion is reached, the enzyme is filtered off.
-
The reaction mixture, now containing one enantiomer as the ester and the other as the carboxylic acid, is subjected to an acid-base extraction.
-
The organic layer is washed with an acidic solution (e.g., dilute HCl) to extract the unreacted amino ester.
-
The carboxylic acid product can be recovered from the organic phase or by basifying the aqueous washes and extracting.
-
-
Hydrolysis of the Remaining Ester: The recovered, enantiomerically enriched ester can be hydrolyzed under standard conditions to yield the other enantiomer of the amino acid.
Scale-Up Considerations
-
Enzyme Cost and Stability: The cost of the enzyme can be significant, so its stability and the potential for recycling are important economic factors. Immobilized enzymes are generally preferred for ease of recovery.
-
Reaction Time: Enzymatic reactions can be slower than traditional chemical reactions, which may impact reactor throughput.
-
Solvent Choice: The choice of solvent can affect enzyme activity and selectivity. Green solvents are preferred for industrial processes.[5]
Data Summary: Comparison of Methods
| Parameter | Method 1: Hydrogenation | Method 2: Cycloaddition | Method 3: Enzymatic Resolution |
| Starting Material | p-Aminobenzoic Acid | 1,3-Cyclohexadiene, CSI | Racemic cis-amino ester |
| Stereocontrol | Moderate (yields mixture) | High (pre-defined cis) | N/A (separation method) |
| Enantioselectivity | Achiral product | Achiral product | Excellent (produces enantiopure forms) |
| Key Challenge | Isomer separation | Handling of reactive reagents | Reaching 50% conversion accurately |
| Scalability | Good (established technology) | Moderate (requires specialized handling) | Excellent (common in industry) |
Workflow Diagram
Caption: Workflow for the enzymatic kinetic resolution of a racemic cis-amino ester.
Conclusion
The choice of a synthetic method for scaling up the production of this compound depends on the specific requirements of the project, including cost, desired purity, and available equipment.
-
Catalytic hydrogenation is a direct and potentially cost-effective route if an efficient method for isomer separation is established.
-
The cycloaddition approach provides excellent diastereocontrol, making it ideal when a high purity of the cis isomer is required from the outset, though it involves more hazardous reagents.
-
Enzymatic kinetic resolution is indispensable for the production of enantiomerically pure forms of the title compound, which are essential for most pharmaceutical applications. This method represents a green and highly selective technology that can be integrated after a diastereoselective synthesis of the racemic cis precursor.
For the development of a robust and economically viable industrial process, a combination of these methods may be most effective. For instance, a scalable synthesis of the racemic cis-amino acid via hydrogenation or cycloaddition, followed by enzymatic resolution, would provide an efficient pathway to the final, enantiopure active pharmaceutical ingredient building block.
References
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
analytical techniques for monitoring cis-2-Aminocyclohexanecarboxylic acid reactions
An Application Guide to Analytical Methodologies for Monitoring Reactions of cis-2-Aminocyclohexanecarboxylic Acid
Abstract
This comprehensive application note provides detailed protocols and expert insights into the primary analytical techniques for monitoring chemical reactions involving this compound (cis-2-ACHC). As a constrained β-amino acid, cis-2-ACHC is a critical building block in the synthesis of peptidomimetics and foldamers, making precise reaction monitoring essential for optimizing yield, purity, and stereochemical integrity. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the causality behind experimental choices for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. We present validated, step-by-step protocols, data interpretation guidelines, and a comparative analysis to aid in selecting the most appropriate technique for specific research and development needs.
Introduction: The Analytical Challenge of a Constrained Amino Acid
This compound is a non-proteinogenic β-amino acid whose rigid carbocyclic structure imparts predictable conformational constraints upon peptides, a highly desirable trait in drug design. The successful incorporation of this moiety into a target molecule hinges on the ability to accurately monitor the reaction's progress. However, several intrinsic properties of cis-2-ACHC present analytical challenges:
-
Stereoisomerism: The presence of two stereocenters gives rise to four possible stereoisomers. Reactions must be monitored not only for conversion of the starting material but also for potential epimerization, as different stereoisomers can have vastly different pharmacological activities.
-
Polarity and Low Volatility: Like most amino acids, cis-2-ACHC is a polar, zwitterionic compound, making it unsuitable for direct analysis by techniques like Gas Chromatography (GC) without derivatization.[1]
-
Lack of a Strong UV Chromophore: The aliphatic structure lacks a significant chromophore, complicating detection by standard UV-Vis spectrophotometry, a common detector for HPLC systems.
This guide details robust analytical strategies to overcome these challenges, ensuring reliable and accurate monitoring of reactions involving this unique building block.
High-Performance Liquid Chromatography (HPLC/UPLC): The Gold Standard for Separation and Quantification
Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC, is the cornerstone of reaction monitoring for non-volatile analytes like cis-2-ACHC. Its high resolution and speed are invaluable in a process chemistry environment. The primary challenge—detection—can be overcome by coupling the chromatograph to a mass spectrometer.
UPLC-Mass Spectrometry (UPLC-MS) for Quantitative Reaction Monitoring
Expertise & Rationale: This approach is superior for its speed, sensitivity, and specificity. Mass spectrometry (MS) acts as a universal detector for ionizable compounds, completely bypassing the need for a chromophore.[2][3] By monitoring the specific mass-to-charge ratio (m/z) of the reactant and product, we gain unambiguous, quantitative data on reaction progress, even in complex matrices.
Experimental Workflow for UPLC-MS Analysis
Caption: UPLC-MS workflow for reaction monitoring.
Protocol 1: UPLC-MS Monitoring of a Peptide Coupling Reaction
This protocol outlines the monitoring of a standard amide bond formation between cis-2-ACHC and another amino acid ester.
-
Sample Preparation:
-
At designated time points (t=0, 1h, 4h, etc.), withdraw 10 µL of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into 990 µL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. This stops the reaction and prepares the sample for analysis.
-
Vortex the vial for 10 seconds and centrifuge at 10,000 rpm for 5 minutes to pellet any solids.
-
Transfer the supernatant to a UPLC vial for analysis.
-
-
Instrumentation and Conditions:
-
System: An ACQUITY UPLC system coupled to a single quadrupole mass spectrometer (like the ACQUITY QDa) is ideal.
-
Data Acquisition: Use Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.
-
-
Data Analysis:
-
Integrate the peak areas for the [M+H]⁺ ions of cis-2-ACHC and the desired product at each time point.
-
Calculate the percent conversion using the formula: % Conversion = (Area_Product / (Area_Reactant + Area_Product)) * 100
-
This provides a direct measure of reaction progress.
-
Table 1: Typical UPLC-MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| UPLC Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Provides excellent retention and peak shape for polar analytes in reversed-phase mode. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase; formic acid aids in protonation for positive ion ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase. |
| Gradient | 5% to 95% B over 5 minutes | A standard gradient to elute compounds of varying polarity. |
| Flow Rate | 0.5 mL/min | Appropriate for the column dimensions. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| MS Ionization | Electrospray Ionization, Positive (ESI+) | Amino acids readily form [M+H]⁺ ions. |
| SIR m/z for cis-2-ACHC | 144.1 [M+H]⁺ | Specific mass for the protonated starting material.[4] |
| SIR m/z for Product | [Calculated M+H]⁺ | Specific mass for the expected product. |
Chiral HPLC for Stereochemical Analysis
Expertise & Rationale: Controlling stereochemistry is paramount. Chiral HPLC is the definitive method to confirm the stereochemical purity of the starting material and to detect any in-process epimerization.[5] This is typically performed on the final product but can be adapted for in-process control if racemization is a known risk under the reaction conditions. The most common approach involves using a Chiral Stationary Phase (CSP) that selectively interacts with one enantiomer, leading to different retention times.
Protocol 2: Chiral HPLC for Diastereomeric Purity
-
Column Selection: Choose a CSP known for separating amino acid derivatives. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are highly effective.
-
Sample Preparation: Dissolve a purified sample of the reaction product in the mobile phase to a concentration of ~1 mg/mL.
-
Instrumentation and Conditions: Use a standard HPLC system with a UV detector. If the product lacks a chromophore, derivatization with a UV-active tag may be necessary, or an MS detector can be used.
Table 2: Example Chiral HPLC Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| HPLC Column | Daicel CHIRALCEL® OD-H | A versatile polysaccharide-based CSP for a wide range of chiral compounds. |
| Mobile Phase | Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1) | A common mobile phase system for normal-phase chiral separations. TFA is used as an ionic modifier. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 210 nm | Detects the peptide backbone amide bond. |
| Analysis Goal | Baseline separation of diastereomers | Allows for accurate quantification of stereochemical purity. |
Gas Chromatography (GC): A Viable Alternative Requiring Derivatization
Expertise & Rationale: GC offers very high chromatographic efficiency but is reserved for volatile and thermally stable compounds. The polar and zwitterionic nature of cis-2-ACHC makes it non-volatile.[1] Therefore, a chemical derivatization step is mandatory to convert the polar -NH₂ and -COOH groups into nonpolar, volatile moieties suitable for GC analysis. Silylation is a common and effective strategy.[1][6]
Derivatization and GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis of amino acids.
Protocol 3: GC-MS Analysis via Silylation
-
Sample Preparation & Derivatization:
-
Take a 50 µL aliquot of the reaction mixture and dry it completely under a stream of nitrogen. Complete removal of protic solvents is critical for the derivatization to succeed.
-
Add 100 µL of acetonitrile followed by 100 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). This reagent is robust and its derivatives are more stable against trace moisture than other silylating agents.
-
Seal the vial and heat at 100 °C for 4 hours to ensure complete derivatization of both the amine and carboxylic acid groups.
-
Cool the sample to room temperature before analysis.
-
-
Instrumentation and Conditions:
Table 3: Typical GC-MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| GC Column | TRACE TR-5 (5% phenyl methylpolysiloxane), 30m x 0.25mm x 0.25µm | A general-purpose, robust column suitable for a wide range of derivatized compounds.[1] |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 100 °C hold 2 min, ramp 10 °C/min to 280 °C, hold 5 min | A typical temperature program to separate analytes based on boiling point. |
| Carrier Gas | Helium, constant flow 1.2 mL/min | Inert carrier gas. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization for GC-MS, provides reproducible fragmentation patterns for identification. |
Quantitative NMR (qNMR): For In-Situ, Non-Destructive Monitoring
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for reaction monitoring because it is non-destructive and provides rich structural information.[7][8] Its quantitative application, qNMR, allows for the determination of analyte concentration without the need for an identical analytical standard of the product, which is often unavailable in early development.[9][10] The method relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10][11]
Principle of Quantitative NMR (qNMR)
Caption: The logical principle of internal standard qNMR.
Protocol 4: In-Situ ¹H qNMR Reaction Monitoring
-
Preparation:
-
In a vial, accurately weigh a known amount of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene). The standard must have signals that do not overlap with reactant or product signals.
-
Add the reactants and deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Transfer a portion of this homogeneous mixture (~0.6 mL) to an NMR tube.
-
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Place the NMR tube in a controlled temperature environment (e.g., the NMR probe set to the reaction temperature) and acquire spectra at regular intervals.
-
Crucial Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. This is essential for accurate integration.
-
-
Data Processing and Calculation:
-
Identify a well-resolved signal for the reactant (e.g., the α-proton) and the product.
-
Integrate the area of the chosen reactant signal (I_react), the product signal (I_prod), and the internal standard signal (I_std).
-
Calculate the concentration of the reactant and product at each time point using the qNMR equation.[10]
-
Table 4: Key Parameters for Accurate qNMR
| Parameter | Setting/Consideration | Rationale |
|---|---|---|
| Internal Standard | High purity, known mass, chemically inert, non-overlapping signals. | The accuracy of qNMR depends entirely on the accuracy of the standard's concentration. |
| Relaxation Delay (D1) | > 5 * T₁ (longest) | Ensures complete relaxation of all protons, making signal integrals directly proportional to molar concentration. |
| Solvent | Deuterated solvent that dissolves all components (e.g., DMSO-d₆, D₂O). | The deuterium lock signal is required by the spectrometer. |
| Signal Selection | Choose sharp, singlet signals with no overlap if possible. | Minimizes integration errors. |
Method Validation: Establishing Trust in Your Data
Expertise & Rationale: For any analytical method to be trustworthy, especially in a regulated environment like drug development, it must be validated.[12][13] Validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[14] It ensures that the data you generate is accurate, reliable, and reproducible.[15][16]
Key Validation Parameters
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Applications of Amino Acid Analysis in Pharmaceutical Research - Creative Proteomics [creative-proteomics.com]
- 3. nebiolab.com [nebiolab.com]
- 4. 1-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 1366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 7. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 12. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 13. particle.dk [particle.dk]
- 14. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 15. wjarr.com [wjarr.com]
- 16. Validation of Analytical Methods: A Review [gavinpublishers.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing SPPS Coupling of cis-2-Aminocyclohexanecarboxylic Acid
Welcome to the technical support guide for Solid-Phase Peptide Synthesis (SPPS) involving cis-2-Aminocyclohexanecarboxylic acid (c-2-ACHC). This resource is designed for researchers, scientists, and drug development professionals who are incorporating this unique, conformationally constrained β-amino acid into their peptide sequences. As a Senior Application Scientist, my goal is to provide you with field-proven insights and robust protocols to overcome the specific challenges posed by this sterically hindered building block.
The incorporation of cyclic amino acids like c-2-ACHC is a powerful strategy for enhancing peptide stability and controlling secondary structure.[1][2] However, its rigid, non-linear structure presents significant steric barriers to efficient peptide bond formation compared to standard α-amino acids. This guide provides a structured approach to troubleshooting and optimizing your synthesis protocols.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the coupling of this compound.
Q1: I'm observing low or incomplete coupling efficiency. What is the primary cause and how can I fix it?
This is the most common issue and stems directly from the steric hindrance of the c-2-ACHC ring structure, which slows down the kinetics of peptide bond formation.[3][4] A positive Kaiser test (ninhydrin test) after a coupling step confirms the presence of unreacted free amines and indicates an incomplete reaction.
Root Cause Analysis & Corrective Actions:
Your standard coupling protocols, especially those optimized for simple α-amino acids, are likely insufficient. The activation energy for coupling a bulky residue like c-2-ACHC is higher, requiring more potent reagents and optimized conditions.
Solution 1: Upgrade Your Coupling Reagent
Standard carbodiimide activators like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often too slow and inefficient to overcome the steric barrier.[3][4] You must switch to a more powerful in-situ activating reagent.
-
Aminium/Uronium Salts: Reagents like HATU , HCTU , and HBTU are highly effective.[3][5] They react with the carboxylic acid to form highly reactive OAt or OBt esters, which then rapidly acylate the free amine on the resin. HATU is often considered a top choice for difficult couplings due to the favorable reactivity of the 7-azabenzotriazole active ester.[5][6]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices, particularly for sterically demanding couplings.[3][6][7] PyAOP is especially effective for coupling N-methylated or other highly hindered residues.[7]
-
Acyl Fluorides (for extreme cases): If even the most potent aminium/phosphonium reagents fail, converting the Fmoc-c-2-ACHC-OH to its acyl fluoride is a highly effective strategy.[3][6] This is typically done using a fluorinating agent like TFFH.[6]
Solution 2: Optimize Reaction Conditions
-
Extend Reaction Time: Sterically hindered couplings are slow.[3] Increase the coupling time from the standard 1-2 hours to 4 hours, or even overnight, to ensure the reaction goes to completion.[3]
-
Perform a Double Coupling: This is a highly effective and common strategy. After the first coupling reaction, drain the vessel, wash the resin with DMF, and then add a fresh solution of activated amino acid to the resin for a second coupling cycle.[3]
-
Increase Temperature (with caution): Gentle heating (e.g., to 40-50°C) can help overcome the activation energy. However, this must be done carefully as elevated temperatures can increase the risk of racemization, especially for sensitive amino acids.[3] Microwave-assisted peptide synthesis (MA-SPPS) is a superior method that uses microwave energy to efficiently drive difficult couplings to completion in a fraction of the time.[3]
Solution 3: Improve Resin Solvation
Poor solvation of the growing peptide chain can lead to aggregation, which physically blocks reactive sites and further hinders the coupling reaction.[3][8]
-
Solvent Choice: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and is often preferred for difficult sequences.[3][9]
-
Solvent Mixtures: For particularly aggregation-prone sequences, using a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[3]
Workflow for Troubleshooting Low Coupling Efficiency
The following diagram outlines a logical workflow for addressing incomplete coupling of c-2-ACHC.
Caption: Troubleshooting workflow for incomplete c-2-ACHC coupling.
Frequently Asked Questions (FAQs)
Q2: What is the best all-around coupling reagent to start with for c-2-ACHC?
For a robust and reliable starting point, HATU is highly recommended. Its formation of the highly reactive OAt ester intermediate is extremely effective for overcoming steric hindrance and typically results in high coupling yields with minimal racemization when used with a non-nucleophilic base like DIPEA.[4][5][6]
Comparison of Recommended Coupling Reagents
| Reagent | Reagent Class | Activating Group | Key Advantages |
| HATU | Aminium/Uronium | OAt (7-Aza-1-hydroxybenzotriazole) | Extremely high reactivity, low racemization risk, excellent for hindered couplings.[5][6] |
| HCTU | Aminium/Uronium | O-6-ClBt (6-Chloro-1-hydroxybenzotriazole) | More reactive and cost-effective than HBTU, very high coupling rates.[3][5] |
| PyBOP | Phosphonium | OBt (1-Hydroxybenzotriazole) | Very effective for hindered couplings, byproducts are easily washed away.[3][6][10] |
| DIC/HOBt | Carbodiimide | OBt (1-Hydroxybenzotriazole) | Standard, cost-effective. Often insufficient for c-2-ACHC but better than DIC alone.[7] |
Q3: How critical is the choice of Nα-protecting group for c-2-ACHC?
The standard Fmoc (9-fluorenylmethyloxycarbonyl) group is perfectly suitable for protecting the α-amino group of c-2-ACHC. The primary challenge with this amino acid is not the choice of protecting group but rather the steric hindrance during the coupling reaction itself.[11] The Fmoc group is stable under coupling conditions and is readily removed with piperidine without compromising the integrity of the cyclic amino acid.[12] Ensure you are using high-quality Fmoc-cis-2-Aminocyclohexanecarboxylic acid-OH with minimal impurities to avoid side reactions.
Q4: Can racemization or epimerization be an issue?
While c-2-ACHC is a β-amino acid and less prone to the oxazolone-mediated racemization common in α-amino acids, the risk is not zero, especially under harsh conditions.[13] The use of strong bases, prolonged activation times, or high temperatures can increase the risk of epimerization at the Cα or Cβ position.
Mitigation Strategies:
-
Use additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) which is inherent in HATU.[5][7]
-
Use a hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or sym-collidine instead of less hindered bases.[5]
-
Avoid excessively long pre-activation times before adding the activated amino acid to the resin.
Experimental Protocols
Protocol 1: High-Efficiency Double Coupling using HATU
This protocol is recommended as the primary method for incorporating c-2-ACHC.
-
Deprotection: Swell the resin in DMF. Perform N-terminal Fmoc deprotection of the resin-bound peptide using 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
First Coupling - Activation: In a separate vessel, pre-activate the Fmoc-c-2-ACHC-OH (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.
-
First Coupling - Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 2 hours at room temperature.
-
Intermediate Wash: Drain the reaction solution and wash the resin with DMF (3-5 times).
-
Second Coupling: Repeat steps 3 and 4 with a fresh solution of activated Fmoc-c-2-ACHC-OH. Allow the second coupling reaction to proceed for another 2 hours.
-
Final Wash & Confirmation: Wash the resin thoroughly with DMF (5 times) and DCM (3 times). Perform a Kaiser test to confirm the absence of free amines.
Protocol 2: Acyl Fluoride Formation for Extremely Difficult Couplings
This protocol should be reserved for cases where even potent uronium/phosphonium reagents fail to achieve complete coupling.[3]
-
Acyl Fluoride Formation: In a dry, inert atmosphere, dissolve Fmoc-c-2-ACHC-OH (3 equivalents) in anhydrous DCM. Add TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (2.9 equivalents) and DIPEA (6 equivalents). Stir for 10-15 minutes at room temperature to form the acyl fluoride.
-
Resin Preparation: Ensure the resin-bound peptide is fully deprotected and washed as described in Protocol 1 (steps 1-2).
-
Coupling Reaction: Add the solution containing the pre-formed acyl fluoride to the resin. Agitate the reaction for 1-2 hours.
-
Wash & Confirmation: Wash the resin thoroughly with DCM and DMF. Perform a Kaiser test to verify complete coupling.
Mechanism: Why Uronium Reagents like HATU are Superior
The diagram below illustrates the activation of a carboxylic acid by HATU, forming a highly reactive intermediate that is less susceptible to side reactions and more efficient at acylating sterically hindered amines.
Caption: HATU activation pathway for efficient peptide bond formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 12. biosynth.com [biosynth.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Maintaining Chiral Integrity of cis-2-Aminocyclohexanecarboxylic Acid
Welcome to the technical support center for the synthesis and handling of cis-2-Aminocyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of maintaining the chiral integrity of this valuable compound throughout its synthetic pathways. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stereochemical purity of your final product.
Introduction
This compound is a crucial building block in the synthesis of a wide range of pharmaceuticals and peptidomimetics.[1] Its rigid cyclic structure imparts unique conformational constraints, making it a valuable component in the design of biologically active molecules. However, the presence of two adjacent chiral centers makes it susceptible to epimerization, particularly at the α-carbon, which can lead to a loss of enantiomeric purity and ultimately impact the efficacy and safety of the final drug product.
This guide is structured to provide a comprehensive understanding of the factors that influence the chiral stability of this compound and to offer practical solutions for its preservation during synthesis and downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of this compound?
A1: Racemization, or more accurately, epimerization at the α-carbon, is the primary concern.[2] This process involves the removal of the α-proton to form a planar enolate intermediate, which can then be protonated from either face, leading to a mixture of stereoisomers. The key factors promoting this are:
-
Harsh Reaction Conditions: Elevated temperatures and the use of strong bases can significantly accelerate the rate of epimerization.[3]
-
Activation of the Carboxylic Acid: During peptide coupling or other derivatization reactions, the activation of the carboxyl group increases the acidity of the α-proton, making it more susceptible to abstraction by a base. The formation of oxazolone (azlactone) intermediates is a well-known pathway for racemization in peptide synthesis.[2]
-
Prolonged Reaction Times: Extended exposure to conditions that favor epimerization increases the likelihood of racemization.
Q2: At which stages of the synthesis is the chiral integrity most at risk?
A2: The chiral center at the α-position to the carboxyl group is most vulnerable during:
-
Carboxylic Acid Activation: This is a critical step in peptide synthesis where reagents like carbodiimides are used.
-
Deprotection Steps: Removal of protecting groups, especially under harsh acidic or basic conditions, can lead to epimerization. For instance, acidic hydrolysis of ester groups should be carefully monitored for temperature to avoid epimerization.[3]
-
Purification: While seemingly benign, prolonged exposure to certain chromatographic media or solvents with basic impurities can contribute to gradual racemization.
Q3: How can I accurately determine the enantiomeric excess (ee) of my this compound sample?
A3: Several analytical techniques can be employed:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It involves using a chiral stationary phase that differentially interacts with the two enantiomers, leading to their separation.
-
Chiral Gas Chromatography (GC): After appropriate derivatization to increase volatility, chiral GC can also be used for enantiomeric separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: The addition of a chiral solvating or derivatizing agent can induce chemical shift differences between the enantiomers, allowing for their quantification.[4]
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by chiral molecules and can be used to determine enantiomeric excess.[5][6][7]
Q4: What are the best practices for storing enantiomerically pure this compound?
A4: To maintain its chiral integrity during storage, it is recommended to:
-
Store it as a stable salt (e.g., hydrochloride salt).
-
Keep it in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) is advisable.[8]
-
Avoid exposure to basic conditions or volatile amines in the storage environment.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the synthesis and handling of this compound.
Issue 1: Loss of Enantiomeric Purity After Peptide Coupling
Symptoms: Chiral HPLC analysis of the final peptide shows the presence of the undesired diastereomer.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Formation of Oxazolone Intermediate | The activating agent (e.g., DCC, EDC) reacts with the N-protected amino acid to form a highly reactive oxazolone, which is prone to racemization at the α-carbon.[2] | - Use Additives: Incorporate racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) into the coupling reaction. - Choose a Different Coupling Reagent: Consider using coupling reagents known for lower racemization potential, such as COMU or HATU. |
| Excess Base | The presence of excess tertiary amine base (e.g., DIEA, NMM) can abstract the α-proton, leading to epimerization. | - Stoichiometry Control: Use the minimum amount of base necessary to neutralize any acid formed during the reaction. - Use a Weaker Base: If possible, switch to a less hindered or weaker base. |
| Elevated Temperature | Higher reaction temperatures increase the rate of all reactions, including the undesirable epimerization. | - Maintain Low Temperatures: Perform the coupling reaction at 0°C or even lower temperatures if the reaction kinetics allow. |
Workflow for Minimizing Racemization During Peptide Coupling
Caption: Workflow for Peptide Coupling with Minimal Racemization.
Issue 2: Epimerization During Ester Hydrolysis
Symptoms: After saponification of a methyl or ethyl ester of this compound, the product shows a mixture of cis and trans isomers, or a loss of enantiomeric purity.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Strong Basic Conditions | The use of strong bases like NaOH or KOH at elevated temperatures can readily cause epimerization at the α-carbon. | - Use Milder Conditions: Employ milder bases like lithium hydroxide (LiOH) at lower temperatures (e.g., 0°C to room temperature). - Enzymatic Hydrolysis: Consider using a lipase for a highly selective and mild hydrolysis. |
| Acid-Catalyzed Epimerization | While less common for the cis isomer at moderate temperatures, prolonged heating in strong acid can lead to epimerization. It has been noted that for the cis isomer, epimerization is not significant below 70°C during acidic hydrolysis.[3] | - Temperature Control: Carefully control the temperature during acidic hydrolysis to remain below 70°C.[3] |
Protocol for Mild Saponification
-
Dissolve the ester in a mixture of THF and water.
-
Cool the solution to 0°C in an ice bath.
-
Add a slight excess (e.g., 1.1 equivalents) of LiOH.
-
Stir the reaction at 0°C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the mixture with a mild acid (e.g., 1 M HCl) to pH ~7.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Issue 3: Difficulty in Chiral Resolution of Racemic this compound
Symptoms: Poor separation of diastereomeric salts during crystallization, leading to low enantiomeric excess in the resolved product.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Resolving Agent | The chosen chiral resolving agent does not form diastereomeric salts with significantly different solubilities.[9][10] | - Screen Multiple Resolving Agents: Test a variety of commercially available chiral resolving agents, such as tartaric acid derivatives, mandelic acid, or chiral amines like brucine or (R/S)-α-phenylethylamine.[9][10] |
| Incorrect Solvent System | The solvent used for crystallization does not provide a sufficient difference in the solubility of the diastereomeric salts. | - Solvent Screening: Experiment with a range of solvents and solvent mixtures to find the optimal conditions for selective crystallization. |
| Impurities | The presence of impurities can interfere with the crystallization process. | - Purify the Racemic Mixture: Ensure the starting racemic mixture is of high purity before attempting resolution. |
Logical Flow for Chiral Resolution
Caption: General Scheme for Chiral Resolution by Diastereomeric Salt Formation.
Conclusion
Maintaining the chiral integrity of this compound is paramount for its successful application in research and drug development. By understanding the mechanisms of racemization and implementing the strategies outlined in this guide, researchers can minimize the loss of enantiomeric purity. Careful control of reaction conditions, selection of appropriate reagents, and rigorous analytical monitoring are the cornerstones of producing this valuable building block with the desired stereochemical fidelity.
References
- 1. (1R,2R)-2-Aminocyclohexanecarboxylic Acid [myskinrecipes.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cis-2-(Fmoc-amino)-cyclohexanecarboxylic acid purum, = 98.0 HPLC 194471-85-7 [sigmaaldrich.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
troubleshooting byproduct formation in cis-2-Aminocyclohexanecarboxylic acid synthesis
Welcome to the technical support center for the synthesis of cis-2-Aminocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic endeavors. The following sections provide in-depth, experience-driven advice in a question-and-answer format to ensure the successful and efficient synthesis of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for obtaining this compound?
A1: There are two primary and reliable methods for the synthesis of this compound:
-
Catalytic Hydrogenation of Anthranilic Acid: This is a widely used industrial method that involves the reduction of the aromatic ring of anthranilic acid. While cost-effective, a significant challenge is controlling the stereochemistry to favor the desired cis isomer over the trans isomer.[1]
-
From cis-1,2-Cyclohexanedicarboxylic Anhydride: This route offers better stereochemical control. It typically involves a Hofmann or Curtius rearrangement of the corresponding mono-amide or mono-acyl azide derivative of cis-1,2-cyclohexanedicarboxylic acid. This method is often preferred in laboratory settings where stereopurity is paramount.[2][3]
Q2: What is the primary byproduct I should be concerned about, and why is it formed?
A2: The most common and challenging byproduct in the synthesis of 2-aminocyclohexanecarboxylic acid is its stereoisomer, trans-2-Aminocyclohexanecarboxylic acid .
The formation of the trans isomer is particularly prevalent in the catalytic hydrogenation of anthranilic acid. The stereochemical outcome of this reaction is highly dependent on the catalyst, solvent, and reaction conditions. The hydrogenation mechanism on the catalyst surface can allow for the formation of both cis and trans products, often leading to a mixture.[1][4] In some cases, the trans isomer can be the thermodynamically more stable product, leading to its preferential formation under certain conditions.
Q3: How can I distinguish between the cis and trans isomers of 2-Aminocyclohexanecarboxylic acid?
A3: Differentiating between the cis and trans isomers can be effectively achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
¹H NMR Spectroscopy: The coupling constants between the protons at C1 and C2 of the cyclohexane ring are diagnostic. In the cis isomer, the coupling constant (³J) between the axial and equatorial protons is typically smaller (in the range of 2-5 Hz) than the diaxial coupling in the trans isomer (in the range of 8-12 Hz).[5][6][7]
-
HPLC: Separation can be achieved on various stationary phases, including C18 columns, though optimization of the mobile phase is often necessary. Chiral columns can also be employed for baseline separation of the enantiomers of each isomer.[8][9][10]
Troubleshooting Guide: Catalytic Hydrogenation of Anthranilic Acid
This method is attractive for its scalability but requires careful optimization to maximize the yield of the cis isomer.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst poisoning (e.g., by sulfur compounds).[11] 2. Inactive or old catalyst. 3. Insufficient hydrogen pressure or poor agitation. 4. Substrate impurities. | 1. Use high-purity solvents and reagents. Pre-treat the substrate with activated carbon if necessary. 2. Use a fresh batch of catalyst. 3. Increase hydrogen pressure (a Parr hydrogenator is recommended over a balloon setup for reproducibility). Ensure vigorous stirring. 4. Recrystallize the anthranilic acid starting material. |
| Poor cis:trans Selectivity | 1. Inappropriate catalyst choice. 2. Non-optimal solvent. 3. Reaction temperature or pressure favoring the trans isomer. | 1. Ruthenium and rhodium-based catalysts have shown good selectivity for the cis isomer in some cases.[1] Experiment with different catalysts (e.g., Rh/C, Ru/C, PtO₂). 2. The polarity of the solvent can influence the stereochemical outcome. Test a range of solvents such as methanol, ethanol, and acetic acid. 3. Generally, lower temperatures and pressures tend to favor the formation of the kinetic product, which can be the cis isomer. |
| Formation of Incompletely Hydrogenated Byproducts | 1. Insufficient reaction time. 2. Catalyst deactivation during the reaction. | 1. Monitor the reaction by TLC or GC to ensure it goes to completion. 2. Increase the catalyst loading or use a more robust catalyst. |
| Product is Difficult to Isolate from the Catalyst | 1. The polar amino acid product strongly adsorbs to the catalyst surface (e.g., palladium on carbon).[12] | 1. After filtration of the catalyst, wash it extensively with a polar solvent, sometimes with heating. In some cases, refluxing the catalyst in a high-boiling polar solvent like DMF may be necessary to recover the product.[12] |
Experimental Protocol: Selective Hydrogenation of Anthranilic Acid
-
Reactor Setup: In a high-pressure reactor (e.g., Parr apparatus), add anthranilic acid (1 equivalent) and a suitable solvent (e.g., methanol or acetic acid).
-
Inerting: Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) three times to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the hydrogenation catalyst (e.g., 5 mol% Rh/C).
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., 25-50 °C). Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
Troubleshooting Guide: Synthesis from cis-1,2-Cyclohexanedicarboxylic Anhydride
This route offers excellent stereocontrol, as the cis configuration of the starting material is retained throughout the synthesis.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Anhydride Opening | 1. Insufficient reaction time or temperature. 2. Steric hindrance if a bulky amine is used. | 1. Increase reaction time and/or temperature. Monitor by TLC. 2. Use a less hindered amine source if possible. |
| Low Yield in Hofmann/Curtius Rearrangement | 1. Incomplete formation of the intermediate (amide or acyl azide). 2. Side reactions, such as the formation of ureas from the isocyanate intermediate. 3. Hydrolysis of the isocyanate intermediate back to the amine before work-up. | 1. Ensure complete conversion to the intermediate before proceeding. 2. Use anhydrous conditions to prevent the formation of ureas. Trapping the isocyanate with an alcohol to form a carbamate can be a more stable intermediate. 3. Perform the rearrangement and subsequent hydrolysis in a one-pot fashion where possible to minimize the lifetime of the reactive isocyanate. |
| Presence of Dicarboxylic Acid in Final Product | 1. Hydrolysis of the starting anhydride. 2. Incomplete rearrangement. | 1. Use anhydrous solvents and reagents. 2. Ensure the rearrangement conditions are sufficient for complete conversion. |
Experimental Protocol: Synthesis via Hofmann Rearrangement
-
Amide Formation: Dissolve cis-1,2-cyclohexanedicarboxylic anhydride (1 equivalent) in an appropriate solvent (e.g., THF). Cool the solution to 0 °C and bubble ammonia gas through the solution or add aqueous ammonia dropwise until the anhydride is consumed (monitor by TLC). Isolate the resulting mono-amide.
-
Hofmann Rearrangement: Dissolve the mono-amide in a cold solution of sodium hypobromite or sodium hypochlorite (prepared from bromine or bleach and sodium hydroxide). Warm the reaction mixture carefully to initiate the rearrangement.
-
Hydrolysis: Once the rearrangement is complete, heat the reaction mixture to hydrolyze the intermediate isocyanate and any remaining amide.
-
Isolation: Acidify the reaction mixture to precipitate the crude this compound. The product can then be purified by recrystallization.
Purification of this compound
Q4: How can I effectively separate the cis isomer from the trans isomer?
A4: The separation of cis and trans isomers can be challenging but is achievable through a few key methods:
-
Fractional Crystallization: This is often the most practical method on a larger scale. The free amino acids or their salts (e.g., hydrochlorides) may have different solubilities in certain solvents, allowing for their separation by careful crystallization. This may need to be repeated to achieve high isomeric purity.[13][14]
-
Chromatography: For smaller scales or for achieving very high purity, column chromatography can be effective. Ion-exchange chromatography is particularly well-suited for separating amino acids. Reversed-phase HPLC can also be used with an appropriate mobile phase.
-
Derivatization: In some cases, the isomers can be derivatized (e.g., by forming an ester or an amide with a chiral auxiliary), the diastereomers separated by chromatography or crystallization, and the desired isomer can then be recovered by cleaving the derivative.
References
- 1. m.youtube.com [m.youtube.com]
- 2. CIS-1,2-CYCLOHEXANEDICARBOXYLIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]
- 3. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tutorchase.com [tutorchase.com]
- 6. researchgate.net [researchgate.net]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 8. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 9. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.msu.edu [chemistry.msu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Curly Arrow: Catalytic Hydrogenation Part III - More Tips and Tricks [curlyarrow.blogspot.com]
- 13. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
Technical Support Center: Optimizing Diels-Alder Reactions for cis-2-Aminocyclohexanecarboxylic Acid Synthesis
Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Diels-Alder reaction to synthesize cis-2-Aminocyclohexanecarboxylic acid and its derivatives. As a cornerstone of combinatorial chemistry and a key structural motif in many pharmaceuticals, achieving high yield and stereoselectivity for this compound is critical.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and field-proven experience.
Section 1: Frequently Asked Questions - Core Concepts & Strategy
This section addresses fundamental questions regarding the strategic approach to synthesizing the this compound backbone via the Diels-Alder reaction.
Q1: What is the foundational Diels-Alder strategy for this synthesis?
The synthesis of the 2-aminocyclohexanecarboxylic acid framework via a Diels-Alder reaction is a [4+2] cycloaddition that forms the core six-membered ring.[1][2] The strategy hinges on the reaction between a conjugated diene and a dienophile. To incorporate the necessary amine and carboxylic acid functionalities, a heteroatom-substituted diene, such as a 1-amino-1,3-butadiene derivative, is typically reacted with an electron-deficient dienophile like an acrylate ester. The initial cycloadduct can then be hydrolyzed or further modified to yield the target amino acid.
Q2: How is the desired cis-stereochemistry of the final product controlled?
The cis relationship between the amino and carboxyl groups is a direct consequence of the stereospecificity of the Diels-Alder reaction and the "endo rule".[3][4] The reaction proceeds through a concerted, cyclic transition state.[3] For kinetic control (lower temperatures), the dienophile's activating group (the precursor to the carboxylic acid) preferentially orients itself "under" the diene in the transition state. This endo approach is favored due to stabilizing secondary orbital interactions between the dienophile's activating group and the developing pi-bond of the newly forming ring. This directly leads to the cis configuration in the product.[4][5]
Q3: What are the primary factors that dictate the overall yield of the reaction?
The yield is a function of several interdependent variables:
-
Reactant Electronics: The reaction rate is significantly enhanced by using an electron-rich diene and an electron-poor dienophile.[1][6] The amino group on the diene serves as a powerful electron-donating group, increasing the energy of its Highest Occupied Molecular Orbital (HOMO). Conversely, an ester or carboxyl group on the dienophile is electron-withdrawing, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This smaller HOMO-LUMO energy gap accelerates the reaction.[1]
-
Reaction Temperature: Temperature has a dual effect. It increases the reaction rate but can also promote the reverse reaction, the retro-Diels-Alder, which is favored at higher temperatures and can decrease the overall yield.[3]
-
Catalysis: Lewis acids can dramatically accelerate the reaction, often allowing it to proceed at lower temperatures, which minimizes side reactions and the retro-Diels-Alder pathway.[6][7][8]
-
Solvent: The choice of solvent can influence reaction rates and selectivity, although its effects are generally less pronounced than electronic or catalytic factors.[9][10][11]
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section provides solutions to specific experimental problems.
Issue 1: The reaction is slow, incomplete, or fails to proceed, resulting in low conversion.
-
Potential Cause A: Suboptimal Reactant Electronics.
-
Explanation: The electronic pairing of your diene and dienophile may be mismatched. A normal-electron-demand Diels-Alder requires an electron-donating group (EDG) on the diene and an electron-withdrawing group (EWG) on the dienophile to narrow the HOMO-LUMO gap.[1][6] If both components are electron-rich or electron-poor, the activation energy barrier will be significantly higher.[4]
-
Solution:
-
Verify Diene Reactivity: Ensure your diene possesses a strong electron-donating substituent, such as an amino or alkoxy group. 1-amino-3-siloxy-1,3-butadienes are known to be highly reactive.[1][12]
-
Enhance Dienophile Reactivity: Use a dienophile with a strong electron-withdrawing group. For instance, methyl acrylate is a standard choice. Acrylonitrile or dienophiles with multiple EWGs are even more reactive.[3][6]
-
Consider an "Inverse-Electron-Demand" Strategy: While less common for this specific target, this approach uses an electron-poor diene and an electron-rich dienophile.[1]
-
-
-
Potential Cause B: Unfavorable Diene Conformation.
-
Explanation: The Diels-Alder reaction requires the diene to be in the s-cis conformation (where the double bonds are on the same side of the central single bond) to allow for the concerted bond formation.[3] Acyclic dienes can exist in a more stable s-trans conformation, which is non-reactive. Bulky substituents can energetically disfavor the required s-cis conformer.[6]
-
Solution:
-
Use Cyclic Dienes: If the synthetic strategy allows, using a cyclic diene (like cyclopentadiene) locks the diene in the reactive s-cis conformation, making it highly reactive.[3]
-
Increase Temperature: Higher temperatures can provide the energy needed to overcome the rotational barrier between the s-trans and s-cis conformers. However, this must be balanced against the risk of the retro-Diels-Alder reaction.[3]
-
-
-
Potential Cause C: Insufficient Activation Energy (Low Temperature).
-
Explanation: Like most reactions, the Diels-Alder cycloaddition has an activation energy barrier that must be overcome. If the reaction temperature is too low, the rate may be impractically slow.
-
Solution:
-
Increase Temperature Incrementally: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or NMR. High-boiling solvents like toluene or xylene are often used for thermal reactions.[3][13]
-
Employ a Lewis Acid Catalyst: This is often the most effective solution. A Lewis acid (e.g., TiCl₄, BF₃·OEt₂, ZnCl₂) coordinates to the electron-withdrawing group of the dienophile, making it significantly more electron-deficient and drastically lowering the activation energy.[7][8][14] This allows the reaction to proceed at much lower temperatures and faster rates.
-
-
Issue 2: The product yield is initially good but decreases over prolonged reaction time or at high temperatures.
-
Potential Cause: Retro-Diels-Alder Reaction.
-
Explanation: The Diels-Alder reaction is reversible. The reverse reaction, known as the retro-Diels-Alder, is entropically favored (one molecule breaks into two) and becomes significant at elevated temperatures.[3] If your product is forming and then disappearing, this is the most likely cause.
-
Solution:
-
Reduce Reaction Temperature: Find the lowest temperature at which a reasonable reaction rate is achieved. This may require accepting a longer reaction time to preserve the product.[3]
-
Use a Catalyst: As mentioned, a Lewis acid catalyst can enable the reaction to occur at room temperature or even below 0°C, effectively shutting down the retro-Diels-Alder pathway.[15][16]
-
Remove Product as it Forms: If feasible within your experimental setup (e.g., if the product crystallizes out of the reaction mixture), removing it from the equilibrium will drive the reaction forward according to Le Châtelier's principle.
-
-
Issue 3: Difficulty in Purifying the Final Product.
-
Potential Cause A: Polymerization of Starting Materials.
-
Explanation: Highly reactive dienes and dienophiles, especially at elevated temperatures, can undergo polymerization, leading to complex mixtures that are difficult to separate.
-
Solution:
-
Control Reactant Concentration: Avoid excessively high concentrations of starting materials.
-
Use Lower Temperatures: Employing catalytic conditions that allow for lower reaction temperatures is the best way to mitigate polymerization.
-
In-situ Generation of Diene: Some dienes, like 1,3-butadiene, are gaseous and difficult to handle. They can be generated in situ from a stable precursor (e.g., 3-sulfolene), which releases the diene slowly upon heating, keeping its instantaneous concentration low.[17][18]
-
-
-
Potential Cause B: Contamination with Hydrolyzed Starting Materials.
-
Explanation: Dienophiles like maleic anhydride are highly sensitive to moisture and can hydrolyze to the corresponding dicarboxylic acid, which can complicate purification.[19]
-
Solution:
-
-
Potential Cause C: Inefficient Separation Technique.
-
Explanation: The polarity of the desired product, unreacted starting materials, and byproducts may be too similar for easy separation by a single technique.
-
Solution:
-
Recrystallization: This is a powerful technique if a suitable solvent system can be found where the product's solubility differs significantly from impurities at high and low temperatures. Adding a less polar co-solvent (like petroleum ether or hexanes) to a more polar solution of the product can induce crystallization.[19][20][21]
-
Column Chromatography: Use silica gel chromatography with a carefully selected eluent system to separate components based on polarity.[14]
-
Acid-Base Extraction: The amino acid product is amphoteric. You can selectively extract it into an aqueous acidic or basic layer, wash the organic layer to remove non-polar impurities, and then readjust the pH of the aqueous layer to precipitate or re-extract the purified product.
-
-
Section 3: Optimized Experimental Protocols
These protocols provide a starting point for laboratory execution. Always perform a thorough safety assessment before beginning any experiment.
Protocol 1: Standard Thermal Diels-Alder Reaction
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the N-protected 1-amino-1,3-diene (1.0 equivalent).
-
Reagent Addition: Dissolve the diene in a suitable high-boiling anhydrous solvent (e.g., toluene, xylene).[3] Add the acrylate dienophile (1.1 equivalents).
-
Reaction: Heat the mixture to reflux (typically 110-140°C) and monitor the reaction progress by TLC. Reaction times can range from 12 to 48 hours.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography or recrystallization to isolate the Diels-Alder adduct.
-
Deprotection/Hydrolysis: The resulting adduct is then carried forward for deprotection and hydrolysis of the ester to yield this compound.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the acrylate dienophile (1.1 equivalents) and anhydrous dichloromethane.
-
Catalyst Addition: Cool the solution to the desired temperature (e.g., -78°C using a dry ice/acetone bath). Slowly add the Lewis acid (e.g., TiCl₄, 1.0 M in DCM, 1.1 equivalents) dropwise. Stir for 15-20 minutes.
-
Diene Addition: Add a solution of the N-protected 1-amino-1,3-diene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes.
-
Reaction: Maintain the low temperature and stir for 2-6 hours, monitoring progress by TLC.
-
Quenching & Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[14]
-
Purification & Deprotection: Purify the crude adduct via column chromatography, followed by the necessary deprotection/hydrolysis steps.
Section 4: Data Summaries & Visualizations
Table 1: Comparison of Reaction Conditions
| Parameter | Thermal Conditions | Lewis Acid-Catalyzed Conditions | Rationale & Expected Outcome |
| Temperature | High (80 - 140°C) | Low (-78°C to 25°C) | Lower temperature minimizes the retro-Diels-Alder reaction and side products, improving yield and selectivity.[3] |
| Reaction Time | Long (12 - 48 h) | Short (1 - 8 h) | Catalysis drastically lowers the activation energy, leading to a significant rate enhancement.[8] |
| Selectivity | Good to Moderate | High to Excellent | Lower temperatures favor the kinetically preferred endo product, leading to higher cis selectivity.[3] |
| Substrate Scope | Limited to reactive partners | Broader | Less reactive dienes/dienophiles can be successfully employed due to the powerful activation by the Lewis acid. |
| Key Limitation | Retro-Diels-Alder, side reactions | Catalyst sensitivity to moisture, cost | Thermal methods are simpler but less efficient; catalysis is more powerful but requires more stringent conditions. |
Diagrams
Diagram 1: General Diels-Alder Mechanism for cis-Cycloadduct
Caption: Kinetic control favors the endo transition state, leading to the cis product.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for systematically diagnosing and solving low-yield issues.
References
- 1. Diels-Alder Reaction [organic-chemistry.org]
- 2. Diels–Alder Reaction [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Progress in Lewis-Acid-Templated Diels–Alder Reactions | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid – Oriental Journal of Chemistry [orientjchem.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. cerritos.edu [cerritos.edu]
- 18. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 19. m.youtube.com [m.youtube.com]
- 20. sas.upenn.edu [sas.upenn.edu]
- 21. youtube.com [youtube.com]
optimizing mobile phase for chiral HPLC separation of cis-2-Aminocyclohexanecarboxylic acid
Technical Support Center: Chiral Separation of cis-2-Aminocyclohexanecarboxylic Acid
Welcome to the technical support center for the chiral HPLC separation of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing this challenging enantiomeric separation. Here, we move beyond simple protocols to explain the scientific principles behind method development and troubleshooting.
Section 1: Foundational Concepts
The successful chiral separation of this compound, a cyclic amino acid, is critically dependent on understanding its chemical nature and how it interacts with the chiral stationary phase (CSP). As an amino acid, it is zwitterionic, possessing both a basic amino group and an acidic carboxylic acid group. This dual nature makes the mobile phase pH and its additives the most powerful tools for controlling retention and selectivity.
The Primacy of the Chiral Stationary Phase (CSP)
While this guide focuses on the mobile phase, the choice of CSP is the most critical decision. For underivatized amino acids, several types of CSPs are effective, each operating on a different chiral recognition mechanism.[1][2]
-
Crown Ether Phases (e.g., ChiroSil®): These are exceptionally well-suited for separating primary amino acids.[3] The mechanism involves the primary amine group (-NH3+) of the analyte forming a complex within the crown ether's cavity.
-
Zwitterionic Ion-Exchange Phases (e.g., CHIRALPAK® ZWIX™): These phases are designed with both anionic and cationic groups, making them highly effective for ampholytic molecules like amino acids.[4] They offer a dual ion-pairing interaction mechanism.[4]
-
Ligand-Exchange Phases: These CSPs utilize a bonded chiral ligand (often an amino acid like phenylalanine) and a metal ion (typically copper) in the mobile phase.[1] The analyte forms a transient diastereomeric metal complex, allowing for separation.
For this compound, a crown-ether or zwitterionic CSP is the recommended starting point for robust method development.
The Role of the Mobile Phase
The mobile phase modulates the interaction between the analyte and the CSP. Its components—organic modifier, aqueous component (if any), and additives—dictate the analyte's ionization state, its competition for active sites on the CSP, and the overall elution strength.[4] Chiral separations are often sensitive to subtle changes in mobile phase composition, which can dramatically affect selectivity.[5][6]
Section 2: Systematic Mobile Phase Optimization Workflow
A structured, logical approach is key to efficiently optimizing your mobile phase. Avoid random "trial-and-error" changes. The following workflow provides a systematic path to achieving baseline resolution.
Caption: A systematic workflow for mobile phase optimization.
Step 1: Mode Selection and Initial Solvent Screening
For crown-ether and zwitterionic phases, reversed-phase (RP) or polar organic (PO) modes are most common for amino acid separations.[1]
-
Reversed-Phase (RP): Typically involves an aqueous component with an organic modifier (Methanol or Acetonitrile). For amino acids on crown-ether columns, an acidic aqueous mobile phase is standard. A good starting point is 80-90% Methanol in water with a strong acid.[3]
-
Polar Organic (PO) Mode: Uses a polar organic solvent like methanol as the main component, often with small amounts of acid and base additives to control ionization.[1]
Protocol:
-
Column: ChiroSil® SCA(-) or CHIRALPAK® ZWIX(+).
-
Initial Mobile Phase A: Methanol/Water (85:15 v/v) with 5 mM Perchloric Acid (HClO₄).[3]
-
Initial Mobile Phase B: Acetonitrile/Water (85:15 v/v) with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Action: Inject the sample under both conditions. Methanol is often a better hydrogen-bond donor and may offer different selectivity compared to acetonitrile.
Step 2: The Critical Role of Additives
For amino acids, additives are not optional; they are essential for achieving separation. They control the ionization state of both the analyte and the stationary phase.
-
Acidic Additives (TFA, Formic Acid, Perchloric Acid): These are crucial. They ensure the primary amine group of your analyte is fully protonated (-NH₃⁺), which is necessary for the key interaction with a crown-ether phase.[3] They also suppress the ionization of the carboxylic acid group (-COOH), preventing it from becoming anionic and causing peak tailing. For basic compounds, adding an acid is a primary strategy to improve peak shape.[7][8]
-
Basic Additives (Diethylamine - DEA): While less common for this specific separation, basic additives can be used to suppress interactions with residual silanol groups on the silica support, which can be a source of peak tailing.[4][7] However, for crown-ether phases, a highly acidic mobile phase is generally preferred.
Data Summary: Effect of Mobile Phase Parameters
| Parameter | Typical Range | Effect on Retention Time | Effect on Resolution (Rs) | Common Issues if Incorrect |
| % Organic Modifier | 70-95% | Decreases with higher % | Parabolic (optimum exists) | Too high: No retention. Too low: Long run times. |
| Acidic Additive (TFA, HClO₄) | 0.05 - 0.2% (v/v) or 5-10 mM | Can increase or decrease | Dramatically improves Rs | No additive = No separation, severe tailing. |
| Temperature | 10 - 40°C | Decreases with higher temp | Generally improves at lower temp[7] | High temp can reduce selectivity.[5] |
| Buffer/Additive Concentration | 5 - 50 mM | Minimal | Can sharpen peaks | Too low: Poor peak shape. Too high: Column damage. |
Step 3: Fine-Tuning and Temperature Optimization
Once partial separation is achieved, fine-tune the mobile phase composition.
-
Organic/Aqueous Ratio: Adjust the percentage of methanol or acetonitrile in 5% increments. This will primarily affect retention time but can also influence resolution.
-
Temperature: Temperature is a powerful but complex parameter in chiral separations.[7] Generally, lower temperatures enhance the stability of the transient diastereomeric complexes, leading to better resolution. [7]
-
Protocol: After finding a promising mobile phase at 25°C, reduce the column temperature to 15°C and then 10°C. Observe the impact on the separation factor (α) and resolution (Rs).
-
Section 3: Troubleshooting Guide & FAQs
This section addresses common problems in a direct question-and-answer format.
Q1: I'm not seeing any separation between my enantiomers (Resolution = 0). What's the first thing I should check?
Answer:
-
Confirm the Mobile Phase Composition: The most common cause is the absence of a critical additive. For a crown-ether column, the lack of a strong acid (like HClO₄ or TFA) will prevent the necessary interaction for chiral recognition. Ensure your mobile phase is freshly prepared and the acid has been added.[7]
-
Verify Column Choice: Double-check that you are using an appropriate chiral stationary phase (e.g., crown ether, zwitterionic) suitable for underivatized amino acids.[1][3]
-
Check Analyte Structure: Confirm you are injecting the this compound. The trans-isomer has a different spatial arrangement and will not separate under the same conditions.
Q2: I have some separation, but my resolution is poor (Rs < 1.5). How can I improve it?
Answer: This is a classic optimization problem. Follow this workflow:
Caption: Troubleshooting workflow for poor resolution.
-
Lower the Temperature: This is the most effective first step. Reducing the temperature from 25°C to 15°C often significantly increases the separation factor.[5][7]
-
Decrease Elution Strength: Reduce the percentage of the organic modifier (e.g., from 85% Methanol to 80%). This increases the retention time and gives the enantiomers more time to interact with the CSP, often improving resolution.
-
Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. The different solvent properties can alter selectivity.
Q3: My peaks are broad and tailing badly. What are the causes and solutions?
Answer: Peak tailing in this context is almost always due to undesirable secondary chemical interactions.
-
Insufficient Acid in Mobile Phase: This is the most likely cause. If the mobile phase is not acidic enough, the carboxylic acid group on your analyte can be deprotonated (-COO⁻), and the amine can be neutral (-NH₂). These mixed ionic states lead to multiple interaction mechanisms and severe tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase.[7]
-
Solution: Dilute your sample 10-fold and 100-fold and reinject. If the peak shape improves dramatically, you were overloading the column.[7]
-
-
Column Contamination: Strongly retained impurities from previous injections can create active sites that cause tailing.[9]
-
Solution: Flush the column with a strong, compatible solvent as recommended by the manufacturer. For many CSPs, flushing with isopropanol or ethanol can be effective.[7]
-
Q4: My retention times are drifting between injections. What should I do?
Answer: Drifting retention times indicate that the system is not in equilibrium.
-
Insufficient Column Equilibration: Chiral separations, especially with complex mobile phases, can require longer equilibration times than standard RP-HPLC. Before starting your analysis, flush the column with the mobile phase for at least 30-60 minutes.
-
Mobile Phase Instability: Ensure your mobile phase is fresh and well-mixed. If you are using a buffered aqueous phase and an organic phase, ensure they are fully miscible and consider online mixing. Prepare fresh mobile phase daily.[7]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature. Even small changes in ambient lab temperature can cause retention times to drift.[5]
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chiraltech.com [chiraltech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chiraltech.com [chiraltech.com]
- 9. chiraltech.com [chiraltech.com]
Technical Support Center: Stereochemical Integrity of cis-2-Aminocyclohexanecarboxylic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with cis-2-aminocyclohexanecarboxylic acid (cis-ACHC), a valuable building block in drug discovery. Maintaining the stereochemical purity of this conformationally constrained β-amino acid during derivatization is paramount, as even minor racemization can lead to diastereomeric impurities that alter biological activity and complicate purification. This document provides in-depth, field-proven insights into the causes of racemization and robust strategies to prevent it.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A: Racemization is the conversion of a single, pure enantiomer of a chiral molecule into an equal mixture of both enantiomers (a racemate). For a molecule like (1R,2S)-2-aminocyclohexanecarboxylic acid, racemization at the α-carbon (C2) would lead to the formation of its (1S,2R) enantiomer. When this molecule is derivatized, for instance, by coupling it to another chiral molecule, this loss of stereochemical integrity results in the formation of a diastereomer.
This is a critical issue because diastereomers have different physical properties and biological activities.[1] The presence of an undesired diastereomer can significantly reduce the therapeutic efficacy of a drug candidate, introduce off-target effects, and create significant challenges for purification and regulatory approval. The unique folded structures that peptides containing cis-ACHC can adopt are highly dependent on its defined stereochemistry.[2][3]
Q2: What is the primary chemical mechanism that causes racemization during derivatization reactions like peptide coupling?
A: The most prevalent mechanism for racemization during the derivatization of N-protected amino acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][4] This process occurs in several steps:
-
Activation: The carboxylic acid is activated by a coupling reagent (e.g., a carbodiimide like DCC or DIC, or a uronium salt like HBTU). This forms a highly reactive intermediate, such as an O-acylisourea ester.[5]
-
Cyclization: The carbonyl oxygen of the N-protecting group (like Fmoc or Boc) attacks the activated carboxyl group, forming the planar oxazolone ring.
-
Enolization & Racemization: The α-proton on the oxazolone ring is now significantly more acidic.[6] In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of both enantiomers and thus, racemization.[2][4]
A secondary, less common pathway is the direct abstraction of the α-proton from the activated intermediate by a strong base, but the oxazolone pathway is generally considered the major culprit.[2][4]
Caption: The Oxazolone mechanism, the primary pathway for racemization.
Q3: Which analytical techniques are best for detecting and quantifying racemization of cis-ACHC derivatives?
A: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers and diastereomers.[1][6][7][8]
-
Principle: CSPs are packed with a chiral selector that interacts differently with each enantiomer, leading to different retention times.[9]
-
Common CSPs: Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are highly versatile and effective for a wide range of chiral compounds, including amino acid derivatives.[6][9][10] Macrocyclic glycopeptide (e.g., teicoplanin-based) and Pirkle-type columns are also widely used.[4][11]
-
Detection: UV detection is standard. For enhanced sensitivity, especially with trace amounts, mass spectrometry (LC-MS) can be employed.
-
Quantification: The enantiomeric excess (ee%) or diastereomeric excess (de%) can be calculated directly from the peak areas in the chromatogram.
A detailed protocol for developing a chiral HPLC method is provided in the protocols section of this guide.
Troubleshooting Guide: Common Racemization Scenarios
This section addresses specific experimental issues. The following workflow provides a logical approach to diagnosing and solving racemization problems.
Caption: A logical workflow for troubleshooting racemization issues.
Problem 1: Significant racemization is detected after a peptide coupling reaction using DIC.
-
Underlying Cause: Carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) are highly effective activators, but they generate a very reactive O-acylisourea intermediate that is highly prone to forming the problematic oxazolone.[5] Using them without a racemization-suppressing additive is a common cause of epimerization.
-
Solution:
-
Incorporate an Additive: The most effective solution is to add a nucleophilic additive that intercepts the O-acylisourea intermediate to form a new active ester that is more stable and less prone to oxazolone formation. The standard choice is 1-hydroxybenzotriazole (HOBt).[5] Other highly effective additives include 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl (hydroxyimino)cyanoacetate (OxymaPure).
-
Change Coupling Reagent: Consider switching to a uronium/aminium or phosphonium-based reagent that has the suppressing agent built-in or is inherently less prone to causing racemization. Examples include HBTU, HATU, and PyBOP.[5][12]
-
Problem 2: Racemization still occurs even when using HBTU and DIPEA.
-
Underlying Cause: While reagents like HBTU are generally low-racemizing, the choice of base is also critical.[12] N,N-diisopropylethylamine (DIPEA) is a strong, non-nucleophilic base commonly used in peptide synthesis. However, its high basicity can still promote the abstraction of the α-proton from the oxazolone intermediate, especially with sensitive substrates or prolonged reaction times.[12]
-
Solution:
-
Change the Base: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a common alternative with lower basicity. For extremely sensitive cases, a highly hindered base like 2,4,6-collidine can further reduce racemization.
-
Control Stoichiometry: Use the minimum amount of base necessary for the reaction to proceed. Typically, 2 equivalents of base are used for coupling an amino acid hydrochloride salt, but this can sometimes be optimized.
-
Lower the Temperature: Perform the coupling reaction at 0°C. Lower temperatures slow the rate of oxazolone formation and proton abstraction relative to the desired aminolysis reaction.
-
Table 1: Comparison of Common Coupling Reagents and Bases
| Reagent/Base Category | Examples | Racemization Risk | Mitigation Strategy |
| Carbodiimides | DCC, DIC, EDC | High | Must be used with an additive (HOBt, HOAt, Oxyma).[5] |
| Uronium/Aminium Salts | HBTU, TBTU, HATU | Low to Moderate | Use with a sterically hindered or weaker base (NMM, Collidine).[12] |
| Phosphonium Salts | BOP, PyBOP | Low to Moderate | Avoid BOP due to carcinogenic byproduct. PyBOP is a safer alternative.[5] |
| Bases (Tertiary Amines) | DIPEA, TEA | Moderate to High | High basicity can promote racemization. |
| NMM | Low to Moderate | Weaker base, generally preferred over DIPEA.[12] | |
| 2,4,6-Collidine | Low | Steric hindrance reduces its ability to abstract the α-proton.[9] |
Detailed Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-cis-ACHC
This protocol details a standard procedure for coupling an N-terminally protected cis-ACHC to an amine-bearing substrate (e.g., a resin-bound peptide) using TBTU, a common uronium coupling reagent.[12]
Materials:
-
Fmoc-(1R,2S)-2-aminocyclohexanecarboxylic acid (1.5 equiv.)
-
Amine substrate (e.g., H-Leu-Resin) (1.0 equiv.)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (1.5 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.) or N-Methylmorpholine (NMM) (3.0 equiv.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the amine-functionalized resin in DMF for 30 minutes in a reaction vessel. Drain the DMF.
-
Activation Solution: In a separate vial, dissolve Fmoc-cis-ACHC (1.5 equiv.) and TBTU (1.5 equiv.) in a minimal amount of DMF.
-
Pre-activation: Add the base (DIPEA or, preferably, NMM, 3.0 equiv.) to the activation solution. The solution will typically change color (e.g., to yellow). Allow the mixture to pre-activate for 2-5 minutes at room temperature. This step is crucial as it allows the formation of the HOBt active ester before addition to the amine.
-
Coupling Reaction: Add the activated solution to the swollen resin. Agitate the mixture at room temperature.
-
Monitoring: Monitor the reaction for completion using a qualitative test (e.g., Kaiser test for primary amines or Chloranil test for secondary amines). The reaction is typically complete within 1-2 hours.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Proceed: The resin is now ready for the next step in the synthesis (e.g., Fmoc deprotection).
Protocol 2: Chiral HPLC Analysis for Enantiomeric/Diastereomeric Excess
This protocol provides a general workflow for developing a method to assess the stereochemical purity of a derivatized cis-ACHC product.
Instrumentation and Columns:
-
Standard HPLC system with a UV detector.
-
Recommended Columns: Polysaccharide-based CSPs are a good starting point.
Method Development Workflow:
-
Initial Screening (Normal Phase):
-
Mobile Phase: Start with a mixture of Hexane/Isopropanol (IPA) (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm or the λmax of your compound's chromophore.
-
Analysis: Inject a small amount of your purified product. If separation is not achieved, systematically vary the Hexane/IPA ratio (e.g., 80:20, 95:5).
-
-
Mobile Phase Additives (for Amine/Acid Analytes):
-
If peak shape is poor (tailing), small amounts of an acidic or basic additive can be beneficial.
-
For basic analytes: Add 0.1% Diethylamine (DEA) or Ethanolamine (ETA).
-
For acidic analytes: Add 0.1% Trifluoroacetic acid (TFA) or Acetic Acid.
-
-
Alternative Modes:
-
If normal phase is unsuccessful, switch to Polar Organic Mode (e.g., Acetonitrile or Methanol as the mobile phase, often with additives) or Reversed-Phase Mode (e.g., Acetonitrile/Water or Methanol/Water, typically with buffers). Immobilized polysaccharide CSPs are required for some of these solvents.
-
-
Optimization: Once baseline separation is achieved, optimize the resolution and run time by fine-tuning the mobile phase composition and flow rate.
Table 2: Example Chiral HPLC Starting Conditions
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Chiralpak® IA (Immobilized) |
| Mobile Phase | n-Hexane / Ethanol (80:20 v/v) | Acetonitrile / 0.1% DEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 220 nm | UV at 220 nm |
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpr.com [ijrpr.com]
- 9. eijppr.com [eijppr.com]
- 10. yakhak.org [yakhak.org]
- 11. scas.co.jp [scas.co.jp]
- 12. rsc.org [rsc.org]
degradation of Fmoc-cis-2-Aminocyclohexanecarboxylic acid under basic conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Fmoc-cis-2-Aminocyclohexanecarboxylic acid in peptide synthesis, with a focus on its stability and potential degradation under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-cis-2-Aminocyclohexanecarboxylic acid and why is it used in peptide synthesis?
A1: Fmoc-cis-2-Aminocyclohexanecarboxylic acid is a synthetic amino acid building block used in Solid-Phase Peptide Synthesis (SPPS).[1][2] It belongs to the class of β-amino acids and is characterized by a cyclohexane ring that constrains the geometry of the peptide backbone. The "cis" configuration places the amino and carboxyl groups on the same side of the ring, inducing specific secondary structures, such as turns and helices, in the resulting peptide.[3] This conformational rigidity is highly desirable in drug development for enhancing receptor binding affinity, improving metabolic stability, and increasing bioavailability.[1][2] The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group for the amine, making it compatible with the most common SPPS strategies.[4]
Q2: What is the primary concern regarding the stability of Fmoc-cis-2-Aminocyclohexanecarboxylic acid during SPPS?
A2: The primary concern is its degradation under the basic conditions required for Fmoc group removal. The standard deprotection step in Fmoc-SPPS involves treatment with a secondary amine, most commonly piperidine.[4] While necessary to deprotect the N-terminus for chain elongation, these basic conditions can catalyze unwanted side reactions, particularly for structurally unique amino acids like this one.
Q3: What is the proposed degradation mechanism under basic conditions?
A3: The main proposed side reaction is an intramolecular cyclization to form a seven-membered lactam. This occurs after the Fmoc group is removed. The newly liberated free amine, due to its cis orientation, is held in close proximity to the carboxyl group of the same molecule. This allows the amine to act as an internal nucleophile, attacking the carboxyl group and eliminating a molecule of water to form a stable cyclic amide (lactam). This is analogous to the well-known diketopiperazine (DKP) formation that occurs at the dipeptide stage in SPPS.[5]
Q4: Which experimental steps are most likely to trigger this degradation?
A4: Degradation is most likely to occur during and immediately after the Fmoc-deprotection step, when the N-terminal amine is free and exposed to the basic environment. The risk is highest under the following conditions:
-
Prolonged Deprotection Times: Extending the exposure to piperidine increases the opportunity for the intramolecular cyclization to occur.
-
Elevated Temperatures: Like most chemical reactions, the rate of lactam formation will increase with temperature.
-
Residue Position: The risk is most acute when cis-2-Aminocyclohexanecarboxylic acid is the C-terminal residue or part of a dipeptide attached to the resin, as the activated carboxyl group is particularly susceptible to nucleophilic attack.
Q5: How does the "cis" conformation influence this degradation pathway compared to the "trans" isomer?
A5: The cis conformation is uniquely susceptible to this intramolecular cyclization. In the cis isomer, both the amino and carboxyl functional groups are positioned on the same face of the cyclohexane ring, which significantly lowers the energetic barrier for them to interact and form a cyclic structure. In the trans isomer, these groups are on opposite faces of the ring, making an intramolecular reaction sterically hindered and far less likely to occur.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Yield of the Target Peptide
-
Symptom: After a synthesis incorporating Fmoc-cis-2-Aminocyclohexanecarboxylic acid, the final yield is significantly lower than expected, or the target peptide is absent in the final analysis.
-
Potential Cause: A significant portion of the peptide chain may have been lost due to lactam formation. When the lactam forms, it cleaves the amino acid from the growing peptide chain attached to the resin, effectively terminating the synthesis at that point.
-
Recommended Solutions:
-
Optimize Deprotection Conditions: Avoid prolonged exposure to piperidine. Use a shorter, repeated treatment cycle (e.g., 2 x 5 minutes) instead of a single long one (e.g., 20 minutes).
-
Use a Milder Base: Consider replacing 20% piperidine in DMF with a milder deprotection cocktail. A common alternative is a solution containing 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 2% piperidine in DMF.[6] The DBU is a non-nucleophilic base that efficiently removes the Fmoc group, while the small amount of piperidine acts as a scavenger for the dibenzofulvene byproduct.[4]
-
Immediate Coupling: Do not leave the resin sitting after the deprotection step. Proceed immediately to the coupling of the next amino acid. This ensures the newly deprotected amine is quickly acylated, preventing it from participating in side reactions.
-
Problem 2: Appearance of a Major, Unidentified Peak in HPLC/MS
-
Symptom: Your analytical data (e.g., LC-MS) shows a prominent impurity peak that does not correspond to your target peptide or common deletion sequences.
-
Potential Cause: This peak is likely the seven-membered lactam byproduct. The formation of this lactam involves the loss of a water molecule (H₂O) from the parent amino acid. Therefore, you should look for a peak with a mass that is 18.02 Da less than the mass of the free this compound residue.
-
Recommended Solutions:
-
Confirm Mass: Check the mass spectrum of the impurity peak. If it corresponds to [Mass of Amino Acid - 18.02 Da], this strongly suggests lactam formation.
-
Implement Milder Conditions: As detailed in Problem 1, switch to milder deprotection conditions to suppress the side reaction. The table below provides a summary of deprotection reagents.
-
Temperature Control: If your synthesis protocol involves heating, consider performing the deprotection and coupling steps for this specific residue at room temperature to minimize the rate of the side reaction.
-
| Reagent Cocktail | Concentration | Typical Time | Pros | Cons |
| Piperidine in DMF | 20% v/v | 2 x 10 min | Standard, effective for most amino acids. | Can be too harsh for sensitive residues, promoting side reactions. |
| Piperidine in NMP | 20% v/v | 2 x 10 min | NMP can help reduce peptide aggregation. | Similar basicity to DMF solution, risk of side reactions remains. |
| DBU/Piperidine in DMF | 2% / 2% v/v | 2 x 7 min | Much faster deprotection, reduces base exposure time.[6] | DBU can catalyze other side reactions like aspartimide formation if Asp is present.[4] |
| Piperazine in DMF | 20% v/v | 2 x 15 min | Weaker base, can reduce base-catalyzed side reactions. | Slower deprotection may lead to incomplete Fmoc removal. |
Visualizing the Degradation Pathway
The following diagram illustrates the competition between the desired deprotection pathway and the proposed side reaction.
Caption: Competing reaction pathways for this compound under basic conditions.
Experimental Protocols
Protocol 1: Optimized Fmoc-Deprotection for Sensitive Residues
This protocol is designed to minimize the risk of lactam formation.
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Pre-Wash: Wash the resin with DMF (3 times).
-
Deprotection Step 1: Add the deprotection solution (e.g., 2% DBU / 2% Piperidine in DMF) to the resin and agitate for 5-7 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Deprotection Step 2: Add a fresh aliquot of the deprotection solution and agitate for another 5-7 minutes.
-
Wash Cycle: Drain the solution and immediately wash the resin thoroughly with DMF (at least 5 times) to remove all residual base.
-
Proceed Immediately: Proceed without delay to the coupling step for the next amino acid.
Protocol 2: Troubleshooting Workflow
Use this logical workflow to diagnose and solve issues related to this amino acid.
Caption: A logical workflow for troubleshooting issues with this compound.
References
Technical Support Center: Overcoming Aggregation of Peptides Incorporating cis-2-Aminocyclohexanecarboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating cis-2-Aminocyclohexanecarboxylic acid (cis-ACHC). This guide is designed to provide expert insights and practical solutions to the common challenges of peptide aggregation associated with this unique cyclic β-amino acid.
I. Frequently Asked Questions (FAQs)
Q1: What is cis-ACHC, and why is it used in peptide design?
A: this compound (cis-ACHC) is a cyclic β-amino acid. Its incorporation into a peptide chain introduces a significant conformational constraint due to its rigid cyclohexane ring.[1] Researchers use cis-ACHC and other β-amino acids to create "foldamers," which are unnatural oligomers that mimic the secondary structures of natural peptides, such as helices and turns.[1][2] The key advantages of using cis-ACHC include:
-
Structural Stability: It can induce stable, predictable secondary structures, like the 11/9-helix in α/β-peptides.[3][4][5]
-
Proteolytic Resistance: The unnatural β-amino acid backbone is resistant to degradation by proteases, which is a major advantage for therapeutic peptide development.[1][2]
Q2: Why do peptides containing cis-ACHC have a tendency to aggregate?
A: While there isn't one single cause, the aggregation of cis-ACHC-containing peptides is often linked to the very properties that make it a useful building block:
-
Promotion of Ordered Structures: cis-ACHC is known to favor the formation of extended conformations or specific helical structures.[5][6] While a desired intramolecular fold is the goal, these same conformational preferences can facilitate intermolecular interactions. If the peptide sequence has exposed hydrophobic patches or complementary hydrogen-bonding surfaces, these ordered structures can self-associate into larger, insoluble aggregates.[7]
-
Hydrophobicity: The cyclohexane ring of cis-ACHC adds a significant hydrophobic character to the peptide backbone. A high overall hydrophobicity is a primary driver of peptide aggregation in aqueous solutions.[7]
-
Solvent Incompatibility: The folding propensity of α/β-peptides containing cis-ACHC can decrease as the solvent polarity increases.[5] This suggests that in highly polar, aqueous buffers, the peptide may preferentially self-associate to shield its hydrophobic regions from the solvent, leading to aggregation.
Q3: What are the initial signs of aggregation in my experiment?
A: Aggregation can manifest at different stages of your workflow, from solid-phase peptide synthesis (SPPS) to purification and final formulation.
-
During Synthesis (SPPS): Key indicators include poor resin swelling, slow or incomplete Fmoc deprotection, and failed coupling reactions (e.g., a positive Kaiser test after coupling).[8][9] These signs suggest that the growing peptide chains are collapsing onto themselves on the resin, blocking reactive sites.
-
Post-Synthesis/Purification: You might observe a hazy or cloudy appearance in your solution, the formation of a visible precipitate, or difficulty dissolving the lyophilized peptide powder.[7] During HPLC analysis, aggregation can lead to peak broadening, the appearance of multiple peaks, or even material precipitating in the injection loop or on the column.
II. Troubleshooting Guides
This section provides in-depth troubleshooting for specific experimental challenges. Each guide follows a logical progression from problem identification to resolution.
Guide 1: Poor Solubility of Lyophilized Peptide
You've successfully synthesized and purified your cis-ACHC peptide, but the final lyophilized powder won't dissolve in your intended aqueous buffer.
Root Cause Analysis:
The issue is likely an imbalance between the peptide's intrinsic properties (hydrophobicity, charge) and the chosen solvent system. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero, as this minimizes electrostatic repulsion between molecules.[7] The hydrophobic nature of the cis-ACHC residue exacerbates this problem.
Troubleshooting Workflow:
Caption: Workflow for solubilizing aggregation-prone peptides.
Step-by-Step Protocol: Systematic Solubility Testing
-
Characterize Your Peptide: Before touching any solvents, calculate the theoretical isoelectric point (pI) of your peptide and count the number of hydrophobic residues (including cis-ACHC).
-
pH Adjustment (for charged peptides):
-
Acidic Peptides (pI < 7): Attempt to dissolve the peptide in a small amount of a basic buffer, such as 0.1M ammonium bicarbonate. The goal is to raise the pH above the pI to impart a net negative charge. Once dissolved, you can dilute with your target buffer.
-
Basic Peptides (pI > 7): Attempt to dissolve the peptide in a small amount of an acidic solution, like 10-25% aqueous acetic acid. This lowers the pH below the pI, creating a net positive charge.
-
-
Organic Co-solvents (for hydrophobic/neutral peptides):
-
If pH adjustment fails, or if your peptide is highly hydrophobic (>50% hydrophobic residues), organic solvents are the next step.
-
Carefully add a minimal amount of dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to the lyophilized powder to create a concentrated stock solution.
-
Crucially , add your aqueous buffer to the peptide-organic solution slowly, with vortexing, to prevent the peptide from crashing out of solution.
-
-
Sonication: Use a bath sonicator to apply mechanical energy, which can help break up small aggregates and improve dissolution.
-
Chaotropic Agents: As a final resort for non-biological assays, strong denaturants like 6 M guanidinium hydrochloride or 8 M urea can be used. These disrupt the hydrogen-bonding networks that hold aggregates together.
Guide 2: Aggregation During Solid-Phase Peptide Synthesis (SPPS)
You notice poor swelling and incomplete couplings while synthesizing a peptide containing one or more cis-ACHC residues.
Root Cause Analysis:
This is a classic case of on-resin aggregation. The growing peptide chains, constrained by the cis-ACHC residue, are likely forming intermolecular β-sheet-like structures, which are stabilized by hydrogen bonds.[8] This causes the peptide-resin matrix to collapse, making it inaccessible to reagents and solvents.
Mitigation Strategies & Protocols
| Strategy | Mechanism of Action | When to Use |
| Chaotropic Salts | Salts like LiCl or KSCN disrupt hydrogen bonding networks that stabilize secondary structures.[8] | When you observe slow deprotection or coupling for a specific residue. |
| "Magic Mixture" | A solvent system containing ethylene carbonate and non-ionic detergents that acts as a powerful hydrogen bond disrupter.[8] | For extremely difficult or hydrophobic sequences where standard solvents fail. |
| Backbone Protection | Incorporating groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) onto a backbone nitrogen physically prevents hydrogen bond formation.[8] | Proactively, for long or known difficult sequences. A Dmb-protected dipeptide can be inserted every 6-8 residues. |
| Pseudoproline Dipeptides | These dipeptides introduce a "kink" into the peptide backbone, disrupting the formation of regular secondary structures. | Proactively, when the sequence contains Ser or Thr residues that can be converted. |
Protocol: Chaotropic Salt Wash for a Difficult Coupling
This protocol should be performed immediately before a coupling step where aggregation is suspected.
-
Perform the standard Fmoc deprotection using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (3x).
-
Add a solution of 0.8 M LiCl in DMF to the resin.
-
Agitate the resin in the LiCl solution for 5-10 minutes.
-
Drain the LiCl solution.
-
Crucially, wash the resin thoroughly with DMF (at least 5x) to remove all traces of the chaotropic salt, as it can interfere with the subsequent coupling reaction.
-
Proceed immediately with your standard coupling protocol (e.g., using HATU/DIPEA).
Guide 3: Improving Solubility by Design
If you are consistently facing aggregation issues, consider modifying the peptide sequence itself.
Design Principles & Visualization
The core principle is to disrupt the hydrophobic and/or hydrogen-bonding interactions that lead to aggregation without compromising the desired biological activity.
Caption: Design strategies for enhancing peptide solubility.
Case Study: Enhancing Solubility with a cis-ACHC Analog
Recent research has shown that replacing cis-ACHC with a more hydrophilic analog can significantly improve solubility without negatively affecting the desired helical fold.[3][4]
| Amino Acid | Structure | Key Feature | Impact on Solubility |
| cis-ACHC | Cyclohexane Ring | Hydrophobic | Baseline |
| cis-APiC | Piperidine Ring | Contains a nitrogen atom that can be protonated, increasing hydrophilicity and charge. | Enhanced aqueous solubility compared to cis-ACHC-containing peptides.[3][4] |
Expert Recommendation: If your experimental design allows, substituting cis-ACHC with cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) is a state-of-the-art strategy for improving the aqueous solubility of these structured peptides.[3]
III. References
-
(No source provided)
-
(No source provided)
-
Choi, S. H., et al. (2022). Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides. Organic & Biomolecular Chemistry, 20(3), 613-618. --INVALID-LINK--
-
Choi, S. H., et al. (2022). Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides. Request PDF. --INVALID-LINK--
-
Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Request PDF. --INVALID-LINK--
-
Gellman, S. H., et al. Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). Request PDF. --INVALID-LINK--
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. --INVALID-LINK--
-
(No source provided)
-
(No source provided)
-
(No source provided)
-
Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich. --INVALID-LINK--
-
Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. PubMed. --INVALID-LINK--
-
(No source provided)
-
(No source provided)
-
Fiori, S., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. --INVALID-LINK--
-
(No source provided)
-
Biosynth. The Solubility Challenge in Peptide Therapeutics. Biosynth. --INVALID-LINK--
-
(No source provided)
-
(No source provided)
-
(No source provided)
-
(No source provided)
-
Vaz, E., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. --INVALID-LINK--
-
BenchChem. How to prevent aggregation of peptides with Fmoc-Phe(4-F)-OH. BenchChem. --INVALID-LINK--
-
(No source provided)
References
- 1. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue on mixed-helical folding of unnatural peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Stereoisomerism in Action: A Comparative Guide to the Biological Activity of cis- and trans-2-Aminocyclohexanecarboxylic Acid
In the landscape of neuropharmacology and drug development, the spatial arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of biological activity. Even subtle changes in three-dimensional structure can lead to profound differences in how a compound interacts with its biological targets. This guide provides an in-depth comparison of the biological activities of the cis- and trans-isomers of 2-aminocyclohexanecarboxylic acid (2-ACHC), offering researchers, scientists, and drug development professionals a clear understanding of their distinct pharmacological profiles, supported by experimental evidence and methodologies.
Introduction: The Critical Role of Conformational Restriction in GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Consequently, molecules that modulate the GABAergic system are of significant interest for treating a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.
2-Aminocyclohexanecarboxylic acid is a conformationally restricted analogue of GABA. Its rigid cyclohexane backbone locks the amino and carboxylic acid groups into specific spatial orientations, dictating how the molecule can interact with target proteins. The two key diastereomers, cis-2-ACHC and trans-2-ACHC, present these crucial functional groups in distinct three-dimensional arrangements, leading to divergent biological effects. Understanding these differences is paramount for the rational design of selective and potent therapeutic agents.
Structural and Conformational Differences
The core distinction between the cis- and trans-isomers lies in the relative orientation of the amino and carboxylic acid substituents on the cyclohexane ring. In the chair conformation of the cyclohexane ring, these substituents can occupy either axial or equatorial positions.
-
cis-2-Aminocyclohexanecarboxylic Acid: The amino and carboxylic acid groups are on the same side of the ring. This results in one substituent being in an axial position and the other in an equatorial position.
-
trans-2-Aminocyclohexanecarboxylic Acid: The amino and carboxylic acid groups are on opposite sides of the ring. In the most stable chair conformation, both bulky substituents will preferentially occupy equatorial positions to minimize steric hindrance.
This fundamental structural difference profoundly influences the overall shape of the molecules and their ability to fit into the binding pockets of specific biological targets.
Caption: 2D structures of cis- and trans-2-aminocyclohexanecarboxylic acid.
Comparative Biological Activity: A Focus on GABA Transporters
While conformationally restricted GABA analogues are often investigated for their activity at GABA receptors (GABAA and GABAB), a significant body of evidence for related compounds points towards the GABA transporters (GATs) as a primary target. GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibition of GATs prolongs the presence of GABA in the synapse, enhancing GABAergic neurotransmission.
While direct comparative studies on the 2-ACHC isomers are limited, valuable insights can be drawn from closely related aminocyclohexanecarboxylic acid analogues. For instance, studies on the 3-substituted isomers have revealed a striking stereoselectivity. It has been shown that cis-3-aminocyclohexanecarboxylic acid is a potent inhibitor of GABA transport, while being a weak inhibitor of GABA binding at the receptor level.[1] This suggests that the cis configuration is particularly favorable for interaction with the GABA transporter protein.
Based on the structure-activity relationships of GABA uptake inhibitors, the spatial relationship between the amino and carboxyl groups is crucial. The activity of the cis-isomer of related cyclic GABA analogues suggests that it may adopt a conformation that mimics the binding pose of GABA to the transporter more effectively than the trans-isomer.
Table 1: Anticipated Biological Activity Profile of 2-ACHC Isomers based on Related Compounds
| Isomer | Primary Target | Anticipated Activity | Rationale |
| cis-2-ACHC | GABA Transporters (GATs) | Inhibitor of GABA uptake | The cis configuration in related cyclic GABA analogues confers potent GAT inhibitory activity.[1] |
| trans-2-ACHC | GABA Transporters (GATs) / GABA Receptors | Likely weaker inhibitor of GABA uptake or inactive | The extended conformation of the trans-isomer may not be optimal for binding to the GABA transporter. |
It is important to note that without direct experimental data for the 2-ACHC isomers, this remains a predictive comparison based on the pharmacology of structurally similar compounds.
Experimental Protocols for Assessing Biological Activity
To empirically determine and compare the biological activities of cis- and trans-2-aminocyclohexanecarboxylic acid, a series of well-established assays can be employed.
GABA Transporter Inhibition Assay
This assay measures the ability of the test compounds to inhibit the uptake of radiolabeled GABA into synaptosomes or cells expressing specific GABA transporter subtypes (GAT1, GAT2, GAT3, BGT1).
Step-by-Step Methodology:
-
Preparation of Synaptosomes or Transfected Cells: Isolate synaptosomes from rat brain tissue or use cell lines stably expressing the desired GAT subtype.
-
Incubation: Pre-incubate the synaptosomes/cells with varying concentrations of the test compounds (cis- and trans-2-ACHC).
-
Initiation of Uptake: Add a fixed concentration of [³H]GABA to initiate the uptake process.
-
Termination of Uptake: After a defined incubation period, rapidly terminate the uptake by filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radiolabel.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of [³H]GABA uptake) for each isomer.
Caption: Workflow for a GABA Transporter Inhibition Assay.
GABA Receptor Binding Assay
This assay determines the affinity of the isomers for GABAA or GABAB receptors by measuring their ability to displace a known radioligand.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from brain tissue or cells expressing the GABA receptor subtype of interest.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]muscimol for GABAA or [³H]GABA for GABAB), and varying concentrations of the test compounds.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters.
-
Data Analysis: Calculate the Ki (inhibitory constant) for each isomer from the IC₅₀ values using the Cheng-Prusoff equation.
Therapeutic Implications and Future Directions
The likely difference in biological activity between cis- and trans-2-aminocyclohexanecarboxylic acid, with the cis-isomer anticipated to be a more potent GABA uptake inhibitor, has significant implications for drug development. A selective GAT inhibitor could be a valuable therapeutic agent for conditions characterized by reduced GABAergic tone, such as certain forms of epilepsy. The relative inactivity of the trans-isomer would make it a useful negative control in research studies and could also be explored for other potential biological targets.
Future research should focus on direct, head-to-head comparisons of the 2-ACHC isomers in a panel of functional assays, including inhibition of all four GAT subtypes and binding and functional activity at GABAA and GABAB receptors. Furthermore, in vivo studies are necessary to determine the pharmacokinetic properties and therapeutic efficacy of the active isomer in animal models of neurological disorders.
Conclusion
The stereochemical arrangement of cis- and trans-2-aminocyclohexanecarboxylic acid is predicted to be a key determinant of their biological activity. Based on structure-activity relationships of related compounds, the cis-isomer is expected to be a more potent inhibitor of GABA transporters, while the trans-isomer is likely to be significantly less active at this target. This highlights the critical importance of stereochemistry in drug design and underscores the need for careful characterization of individual isomers. The experimental protocols outlined in this guide provide a robust framework for elucidating the distinct pharmacological profiles of these and other conformationally restricted GABA analogues, paving the way for the development of more selective and effective therapeutics for a range of CNS disorders.
References
A Comparative Analysis of Gabapentin and cis-2-Aminocyclohexanecarboxylic Acid Binding to the α2δ-1 Subunit: A Guide for Researchers
This guide provides a detailed comparison of the binding affinities of gabapentin and cis-2-Aminocyclohexanecarboxylic acid to the α2δ-1 subunit of voltage-gated calcium channels. This subunit has been identified as a key therapeutic target for the management of neuropathic pain and certain seizure disorders.[1][2] Understanding the molecular interactions between small molecule ligands and the α2δ-1 subunit is paramount for the rational design of novel therapeutics with improved efficacy and side-effect profiles.
The α2δ-1 Subunit: A Prime Target in Neuromodulation
The α2δ-1 subunit is an auxiliary component of voltage-gated calcium channels that plays a crucial role in their trafficking and function.[3] Upregulation of α2δ-1 expression in sensory neurons is strongly associated with the development of neuropathic pain, making it a highly validated target for analgesic drug development.[4] Gabapentinoids, such as gabapentin and pregabalin, exert their therapeutic effects by binding to the α2δ-1 subunit, thereby modulating neurotransmitter release.[3]
Gabapentin: The Archetypal Ligand
Gabapentin, a structural analogue of the neurotransmitter GABA, was the first compound identified to bind with high affinity to the α2δ-1 subunit.[5] Its binding to this subunit is the primary mechanism underlying its anticonvulsant and analgesic properties.[2] Numerous studies have characterized the binding of gabapentin to the α2δ-1 subunit, providing a wealth of data for comparative purposes.
This compound: A Potential Analogue
This compound is a cyclic β-amino acid.[6] While structurally related to gabapentin through its cyclohexyl core and amino acid moiety, its interaction with the α2δ-1 subunit is not well-documented in publicly available literature. This guide will, therefore, focus on a detailed examination of gabapentin's established binding characteristics and a structural comparison to infer the potential binding properties of this compound.
Comparative Binding Affinity Data
Quantitative analysis of ligand binding is essential for comparing the potency of different compounds. The dissociation constant (Kd) and the inhibitory constant (Ki) are key parameters used to express binding affinity, with lower values indicating a stronger interaction.
| Compound | Target | Binding Parameter | Value (nM) | Reference |
| Gabapentin | α2δ-1 Subunit | Kd | 59 | [2] |
| This compound | α2δ-1 Subunit | Ki / Kd | Data Not Available | - |
As indicated in the table, while the binding affinity of gabapentin for the α2δ-1 subunit is well-established with a Kd of 59 nM, there is a notable absence of direct experimental data for the binding of this compound to the α2δ-1 subunit in the current scientific literature.
Structural Insights into Binding
The high-resolution cryogenic electron microscopy (cryo-EM) structure of the α2δ-1 subunit in complex with gabapentin has revealed the precise molecular interactions that govern binding.[7] Gabapentin sits within a binding pocket in the dCache1 domain of α2δ-1.[7] Key interactions involve the carboxylate and amino groups of gabapentin forming hydrogen bonds with specific residues in the binding site.[7]
The cyclohexane ring of gabapentin adopts a specific conformation within this pocket. The stereochemistry of this compound, with the amino and carboxylic acid groups on the same side of the cyclohexane ring, will dictate its three-dimensional shape and how it can be accommodated within the α2δ-1 binding site. Structure-activity relationship (SAR) studies of various gabapentin analogues have shown that the relative orientation of the functional groups is critical for high-affinity binding.[1][7] It is plausible that the cis conformation may present steric challenges or suboptimal positioning of the key interacting moieties compared to the conformation adopted by gabapentin, potentially leading to a lower binding affinity. However, without direct experimental data, this remains a hypothesis.
Experimental Protocol: Competitive Radioligand Binding Assay
To empirically determine and compare the binding affinities of these compounds, a competitive radioligand binding assay is the gold standard. This method measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand with known high affinity (e.g., [³H]-gabapentin) from the target receptor.
Causality Behind Experimental Choices
The selection of a competitive binding assay format is driven by the need to determine the affinity of an unlabeled compound. [³H]-gabapentin is chosen as the radioligand due to its high affinity and specificity for the α2δ-1 subunit, ensuring a robust and measurable signal. The use of cell membranes expressing the α2δ-1 subunit provides a concentrated source of the target protein, enhancing the signal-to-noise ratio. Each step of the protocol is designed to ensure equilibrium binding is reached and that non-specific binding is minimized and accurately accounted for.
Step-by-Step Methodology
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human α2δ-1 subunit.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of [³H]-gabapentin (typically at or below its Kd value) to each well.
-
Add increasing concentrations of the unlabeled competitor compound (gabapentin for the standard curve, or this compound for the test).
-
To determine non-specific binding, add a high concentration of unlabeled gabapentin (e.g., 10 µM) to a set of wells.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C) that has been pre-soaked in a buffer containing a charged polymer (e.g., polyethyleneimine) to reduce non-specific binding of the positively charged radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Fit the data using a non-linear regression model (e.g., one-site fit - logIC50) to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.[8]
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
Gabapentin exhibits a well-characterized high-affinity interaction with the α2δ-1 subunit, which is central to its therapeutic mechanism. While this compound shares structural similarities with gabapentin, the absence of direct binding data precludes a definitive comparison of their binding affinities. The provided experimental protocol for a competitive radioligand binding assay offers a robust framework for researchers to determine the binding affinity of this compound and other novel analogues for the α2δ-1 subunit. Such studies are essential for advancing our understanding of the structure-activity relationships governing ligand binding to this important therapeutic target and for the future development of more effective neuromodulatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of the gabapentinoids and α 2 δ-1 calcium channel subunit in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Conformational Analysis of Peptides Featuring cis- and trans-2-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of constrained amino acid analogues into peptides is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enforce specific secondary structures and enhance biological activity and stability. Among these, 2-aminocyclohexanecarboxylic acid (ACHC) has emerged as a particularly influential building block. The stereochemical relationship between the amino and carboxylic acid groups on the cyclohexane ring—either cis or trans—dramatically dictates the conformational proclivities of the resulting peptides. This guide provides an in-depth comparison of the structural consequences of incorporating cis- versus trans-ACHC into peptide backbones, supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD), and X-ray crystallography.
The Stereochemical Imperative: cis-ACHC vs. trans-ACHC
The fundamental difference between cis- and trans-ACHC lies in the spatial orientation of the amino and carboxyl substituents on the cyclohexane ring. In cis-ACHC, these groups are on the same face of the ring, while in trans-ACHC, they are on opposite faces. This seemingly subtle variation has profound implications for the dihedral angles of the peptide backbone, ultimately governing the adoption of distinct and predictable secondary structures.
trans-2-Aminocyclohexanecarboxylic Acid: A Proclivity for Helical Structures
Oligomers of trans-ACHC have been extensively shown to adopt well-defined helical conformations, most notably the 14-helix.[1][2][3][4] This structure is characterized by a 14-membered hydrogen-bonded ring formed between the carbonyl oxygen of one residue and the amide proton of the residue two positions down the chain (i -> i+2).[1][2] This contrasts with the classic α-helix in proteins, which is defined by a 13-membered hydrogen bond (i -> i+4). The rigid cyclohexane ring of trans-ACHC pre-organizes the peptide backbone, favoring the torsional angles necessary for this stable, helical fold.[3][4]
Key Conformational Features of trans-ACHC Peptides:
-
Hydrogen Bonding Pattern: i -> i+2.
-
Structural Rigidity: The cyclohexane ring restricts conformational freedom, leading to highly ordered structures.
cis-2-Aminocyclohexanecarboxylic Acid: A More Complex Conformational Landscape
In contrast to its trans counterpart, peptides incorporating cis-ACHC exhibit a more varied and less predictable conformational behavior.[5][6] Instead of forming stable helices, oligomers of cis-ACHC tend to adopt more extended or sheet-like conformations.[5][6] Some studies have also suggested the formation of turn-like structures. The conformational preferences of cis-ACHC-containing peptides are also more sensitive to the surrounding peptide sequence and solvent conditions.[3][4] Research on cyclic peptides containing cis-ACHC has been conducted to explore its potential as a mimic for L-proline, with structural properties investigated using NMR and molecular dynamics methods.[7]
Key Conformational Features of cis-ACHC Peptides:
-
Predominant Conformations: Extended strands, potential for turn structures.[5][6]
-
Structural Flexibility: Less constrained than trans-ACHC peptides, leading to a broader ensemble of accessible conformations.
-
Context-Dependent Folding: The adopted conformation is highly influenced by the local chemical environment.
Experimental Methodologies for Conformational Analysis
A multi-pronged experimental approach is essential for the comprehensive conformational analysis of ACHC-containing peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides.[8][9] Key NMR experiments include:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, aiding in residue assignment.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, crucial for assigning complex spectra.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity (< 5 Å), providing critical distance restraints for structure calculation.
-
3J-coupling Constants: The magnitude of the vicinal coupling constant between the amide proton and the α-proton (3JHNHα) can be related to the backbone dihedral angle φ via the Karplus equation, offering insight into local backbone conformation.[8]
A detailed protocol for NMR-based conformational analysis is provided below.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[10][11][12] The resulting spectrum is highly sensitive to the secondary structure of peptides.
-
trans-ACHC Peptides (14-helix): Typically exhibit a characteristic CD spectrum with a negative Cotton effect around 215 nm and a positive Cotton effect around 200 nm.[1][13]
-
cis-ACHC Peptides: Display more varied CD spectra, often lacking the distinct helical signature of their trans counterparts, which can be indicative of more disordered or extended structures.
X-ray Crystallography
X-ray crystallography provides high-resolution, solid-state structural information, offering an unambiguous picture of the peptide conformation.[14] Crystal structures of trans-ACHC oligomers have definitively confirmed the 14-helical fold.[1][2] For cis-ACHC peptides, crystallographic studies have revealed extended conformations and have been instrumental in understanding their conformational landscape.[5][6]
Comparative Data Summary
| Feature | trans-2-Aminocyclohexanecarboxylic Acid Peptides | This compound Peptides |
| Predominant Secondary Structure | 14-helix[1][2][3][4] | Extended strands, turns[5][6] |
| Backbone Rigidity | High | Moderate to Low |
| Hydrogen Bonding | Intramolecular i -> i+2 | Can be intramolecular or intermolecular |
| CD Signature | Characteristic helical spectrum[1][13] | Variable, often non-helical[5][6] |
| Predictability of Structure | High | Low, context-dependent |
Experimental Protocols
Detailed Protocol for NMR-Based Conformational Analysis
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., CD3OH, DMSO-d6) to a final concentration of 1-5 mM.
-
1D 1H NMR: Acquire a standard one-dimensional proton spectrum to assess sample purity and signal dispersion.
-
2D NMR Data Acquisition:
-
COSY/TOCSY: Acquire 2D COSY and TOCSY spectra to facilitate sequential assignment of all proton resonances.
-
NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum with a mixing time of 150-300 ms to identify spatial proximities.
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton resonances using the COSY and TOCSY spectra.
-
Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain distance restraints.
-
Measure 3JHNHα coupling constants from the 1D or 2D spectra to derive dihedral angle restraints.
-
-
Structure Calculation:
-
Use the experimental distance and dihedral angle restraints as input for molecular dynamics (MD) simulations or distance geometry calculations (e.g., using software like XPLOR-NIH, CYANA, or AMBER).
-
Generate an ensemble of low-energy structures that are consistent with the experimental data.
-
Analyze the resulting ensemble to determine the predominant solution conformation.
-
Visualizing the Conformational Landscape
Caption: Workflow for the conformational analysis of peptides containing cis- and trans-ACHC.
Conclusion
The choice between cis- and trans-2-aminocyclohexanecarboxylic acid as a building block in peptide design has profound and predictable consequences for the resulting secondary structure. trans-ACHC is a potent helix-inducing element, reliably promoting the formation of the 14-helix. In contrast, cis-ACHC leads to more flexible structures, often favoring extended conformations. A thorough understanding of these conformational biases, verified through a combination of NMR, CD, and X-ray crystallography, is crucial for the rational design of peptidomimetics with tailored three-dimensional structures and biological functions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bif.wisc.edu [bif.wisc.edu]
- 3. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Research Collection | ETH Library [research-collection.ethz.ch]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ias.ac.in [ias.ac.in]
A Researcher's Guide to the NMR Spectral Comparison of cis- and trans-2-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and organic synthesis, the precise determination of molecular stereochemistry is not merely an academic exercise—it is a critical factor that dictates biological activity, efficacy, and safety. The rigid cyclohexane ring is a common scaffold in drug design, and the spatial arrangement of its substituents can lead to profoundly different pharmacological profiles. This guide provides an in-depth, technical comparison of the Nuclear Magnetic Resonance (NMR) spectra of cis- and trans-2-aminocyclohexanecarboxylic acid, offering a robust methodology for their unambiguous differentiation.
At the heart of this analysis lies the foundational principle of conformational analysis, particularly as it applies to substituted cyclohexanes. The key to distinguishing these two diastereomers lies in how their preferred three-dimensional structures influence the magnetic environments of their protons and carbons, giving rise to unique and predictable NMR signatures.
The Decisive Role of Stereochemistry: Conformational Analysis
Cyclohexane and its derivatives are not planar hexagons; they predominantly exist in puckered chair conformations to minimize angle and torsional strain.[1] In this conformation, substituents on the ring can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (pointing out from the perimeter of the ring).
The stereochemical difference between the cis and trans isomers of 2-aminocyclohexanecarboxylic acid dictates the relative positions of the amino (-NH₂) and carboxylic acid (-COOH) groups. In the most stable chair conformations:
-
trans-Isomer: The substituents are on opposite faces of the ring. To minimize steric strain, the bulky -COOH and -NH₂ groups will preferentially occupy equatorial positions (diequatorial). This locks the ring into a relatively rigid conformation.
-
cis-Isomer: The substituents are on the same face of the ring. This forces one group to be axial and the other to be equatorial (axial-equatorial). This conformation is in dynamic equilibrium with its ring-flipped counterpart, where the substituents switch between axial and equatorial positions.
This fundamental difference in conformational stability and geometry is the primary driver of the significant variations observed in their respective NMR spectra.
Experimental Protocols: Acquiring High-Quality NMR Data
To ensure the reliability of the spectral data, a standardized and meticulous approach to sample preparation and data acquisition is essential.
Workflow for NMR Analysis
Step-by-Step Sample Preparation Methodology
-
Sample Weighing : For a standard ¹H NMR spectrum, accurately weigh 5-25 mg of the 2-aminocyclohexanecarboxylic acid isomer.[2][3] For ¹³C NMR, a higher concentration is required, typically 50-100 mg, due to the lower natural abundance of the ¹³C isotope.[2][3]
-
Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent.[2][4] Deuterium oxide (D₂O) is a common choice for these water-soluble amino acids. The use of a deuterated solvent is crucial as it prevents the large solvent signal from obscuring the analyte signals and is used by the spectrometer to "lock" the magnetic field.[2] Note that in D₂O, the acidic proton of the carboxylic acid and the protons on the amine will exchange with deuterium, causing their signals to disappear from the ¹H spectrum.[5]
-
Dissolution and Filtration : Prepare the sample in a small vial to ensure complete dissolution.[2][3] Once dissolved, filter the solution through a pipette containing a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any solid particulates that can degrade the magnetic field homogeneity and, consequently, the spectral resolution.[6]
-
Labeling : Clearly label the NMR tube with the sample's identity.
¹H NMR Spectral Analysis: The Definitive Comparison
The ¹H NMR spectrum provides the most definitive data for distinguishing between the cis and trans isomers, primarily through the analysis of vicinal coupling constants (³J).
The Karplus Relationship: A Cornerstone of Stereochemical Assignment
The magnitude of the coupling constant between two protons on adjacent carbons (³JHH) is dependent on the dihedral angle (φ) between them. This relationship, described by the Karplus equation, is fundamental to our analysis.[7][8][9]
-
A large coupling constant (typically 8-13 Hz) is observed for protons with a dihedral angle of ~180° (anti-periplanar).
-
A small coupling constant (typically 0-5 Hz) is observed for protons with a dihedral angle of ~60° (gauche) or ~90° (orthogonal).[10][11]
Comparative ¹H NMR Data
| Parameter | trans-2-Aminocyclohexanecarboxylic acid | cis-2-Aminocyclohexanecarboxylic acid | Rationale for Difference |
| Conformation | Rigid diequatorial chair | Dynamic equilibrium (axial-equatorial ⇌ equatorial-axial) | Steric preference for bulky groups to be equatorial. |
| H1/H2 Protons | Both axial (diaxial) or both equatorial (diequatorial) | One axial, one equatorial (axial-equatorial) | Based on the relative positions of the -COOH and -NH₂ groups. |
| ³JH1-H2 | Large (e.g., ~10-13 Hz) | Small (e.g., ~2-5 Hz) | The trans isomer's diaxial protons have a ~180° dihedral angle, leading to a large coupling. The cis isomer's axial-equatorial protons have a ~60° angle, resulting in a small coupling.[11] |
| Signal Appearance | Well-defined, sharp multiplets | Potentially broader signals due to conformational averaging | The rigid conformation of the trans isomer gives sharp signals, while the ring-flipping of the cis isomer can lead to averaged and sometimes broader peaks. |
The most telling signal is often that of the proton alpha to the carboxylic acid (H1). In the trans isomer , this proton is typically axial and is coupled to an adjacent axial proton (H2), giving rise to a clear doublet of triplets or a multiplet with at least one large coupling constant (~10-13 Hz). In contrast, for the cis isomer , this proton is coupled to adjacent protons with smaller axial-equatorial and equatorial-equatorial couplings, resulting in a multiplet where all coupling constants are small (~2-5 Hz).
Conformational and Coupling Diagram
¹³C NMR Spectral Analysis: A Confirmatory Tool
While ¹H NMR is the primary tool for this stereochemical assignment, ¹³C NMR provides valuable confirmatory data. The chemical shifts in ¹³C NMR are sensitive to the steric environment of each carbon atom.
| Isomer | C1 (-CHCOOH) | C2 (-CHNH₂) | Other Cyclohexane Carbons | Rationale for Difference |
| trans | ~175-180 ppm | ~55-60 ppm | ~24-35 ppm | The diequatorial arrangement leads to a less sterically hindered environment. |
| cis | ~175-180 ppm | ~50-55 ppm | ~21-33 ppm | The presence of an axial substituent introduces steric compression (gamma-gauche effect), which typically shields the involved carbons (C2) and nearby ring carbons, shifting their signals to a lower ppm (upfield). |
The key indicator in the ¹³C spectrum is often the upfield shift (lower ppm value) of the carbon bearing the amino group (C2) and other ring carbons in the cis isomer compared to the trans isomer. This is a classic example of the gamma-gauche effect, where steric compression from the axial group provides additional shielding.
Conclusion
The differentiation between cis- and trans-2-aminocyclohexanecarboxylic acid via NMR spectroscopy is a clear and robust process rooted in fundamental principles of stereochemistry and conformational analysis. The most definitive evidence is found in the ¹H NMR spectrum, where the magnitude of the vicinal coupling constant (³JH1-H2) serves as an unambiguous indicator: a large coupling (~10-13 Hz) confirms the trans isomer, while a small coupling (~2-5 Hz) identifies the cis isomer. This finding is further supported by predictable chemical shift differences in the ¹³C NMR spectrum caused by steric effects. By following rigorous experimental protocols and applying a sound understanding of the Karplus relationship, researchers can confidently assign the correct stereochemistry, a critical step in the development of new chemical entities.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. scribd.com [scribd.com]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. myneni.princeton.edu [myneni.princeton.edu]
- 6. organomation.com [organomation.com]
- 7. Video: Spin–Spin Coupling: Three-Bond Coupling (Vicinal Coupling) [jove.com]
- 8. Karplus equation - Wikipedia [en.wikipedia.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Solved Problem #3. The coupling constant for vicinal protons | Chegg.com [chegg.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Cyclic β-Amino Acids in Foldamer Design: Featuring cis-2-Aminocyclohexanecarboxylic Acid
Introduction: The Quest for Predictable Folding
In the intricate world of molecular design, the ability to create synthetic oligomers that adopt predictable, stable, three-dimensional structures—known as foldamers—opens up a vast landscape for innovation in medicine and materials science.[1][2] These molecules offer a powerful platform for mimicking biological structures and functions, from acting as antimicrobial agents to inhibiting protein-protein interactions.[3][4][5][6] A cornerstone of modern foldamer chemistry is the use of conformationally constrained building blocks, among which cyclic β-amino acids are preeminent.[7][8]
The additional carbon atom in the backbone of β-amino acids introduces greater conformational flexibility compared to their α-amino acid counterparts.[1][9] While this offers a richer palette of potential structures, it also presents a design challenge. By incorporating the Cα-Cβ bond into a ring system, we impose a rigid constraint, drastically reducing the accessible conformational space and guiding the oligomer into a specific, predictable fold.[8][9]
This guide provides a comparative analysis of various cyclic β-amino acids as foldamer building blocks, with a central focus on cis-2-aminocyclohexanecarboxylic acid (cis-ACHC). We will delve into the structural rationale behind their folding preferences, present comparative data, and provide validated experimental protocols for their synthesis and analysis, equipping researchers with the foundational knowledge to harness these powerful molecular tools.
The Archetype: this compound (cis-ACHC)
cis-ACHC stands out as a foundational monomer in the field. Its six-membered ring is not merely a passive spacer; the stereochemical relationship between the amino and carboxyl groups dictates a strong conformational bias that propagates along the peptide backbone.
Inherent Conformational Bias: The cis configuration forces the cyclohexane ring to adopt a conformation where the backbone substituents create a specific turn. When oligomerized, these local preferences are amplified, reliably directing the formation of well-defined helical structures.[10][11] Specifically, when alternated with α-amino acids, cis-ACHC promotes the formation of 11/9-helices, a structure characterized by a repeating pattern of 11- and 9-membered hydrogen-bonded rings.[10][11][12] This predictable behavior makes cis-ACHC a robust starting point for designing helical foldamers.
Comparative Analysis: The Impact of Ring Size and Stereochemistry
The beauty of cyclic β-amino acids lies in their tunability. By altering the ring size or the stereochemistry of the substituents, we can systematically change the resulting secondary structure.[1]
Cyclopentane Derivatives: trans-2-Aminocyclopentanecarboxylic Acid (trans-ACPC)
Reducing the ring size from six to five carbons significantly alters the geometric constraints. Oligomers of trans-ACPC, a widely studied building block, show a distinct preference for a 12-helix .[13] This contrasts with the 14-helix commonly formed by its six-membered ring counterpart, trans-ACHC.[13][14]
-
Causality: The five-membered ring in trans-ACPC is more planar than the cyclohexane ring of trans-ACHC. This reduced puckering changes the optimal dihedral angles of the backbone, favoring the tighter turn of a 12-helix, which is stabilized by 12-membered hydrogen-bonded rings. This building block has been instrumental in creating foldamers that mimic protein loops and turns.[15]
Cyclobutane Derivatives: trans-2-Aminocyclobutanecarboxylic Acid (trans-ACBC)
Further increasing ring strain by moving to a four-membered ring again shifts the conformational landscape. Homo-oligomers of trans-ACBC also exhibit a strong propensity to form a 12-helix , demonstrating that this helical motif is stable across different ring sizes, albeit with subtle geometric differences.[13]
-
Expert Insight: The high degree of ring strain in cyclobutane derivatives makes them synthetically more challenging. However, this strain also imparts a very rigid conformational preference, leading to highly stable and well-defined foldamers, even in short oligomers.[13]
The "cis" vs. "trans" Isomerism
The relative stereochemistry of the amino and carboxyl groups is a critical design element. While trans-substituted rings generally lead to extended helical structures (e.g., 14-helices for ACHC, 12-helices for ACPC), cis-isomers introduce a sharper turn.[1][13]
-
cis-ACPC: Unlike its trans counterpart, oligomers of cis-ACPC do not typically form stable helices on their own. Instead, they produce extended, zigzag-like strands.[9] This property can be exploited to design β-sheet mimics or to introduce specific turns in larger constructs.
-
cis-ACHC: As discussed, this monomer is a potent helix-inducer, but typically in hybrid peptides with α-amino acids, where it helps form mixed hydrogen-bonding patterns like the 11/9-helix.[10][11]
Head-to-Head Performance: A Data-Driven Comparison
To facilitate rational design, the following table summarizes the key properties and resulting structures of the discussed cyclic β-amino acids.
| Monomer | Ring Size | Stereochemistry | Predominant Secondary Structure (in homo-oligomers) | Key Features & Applications |
| ACHC | 6 | trans | 14-Helix[13][14] | Highly stable helices; used in mimicking long helical protein domains. |
| ACHC | 6 | cis | 11/9-Helix (in α/β peptides)[10][11][12] | Potent turn-inducer; excellent for creating mixed helices with specific geometries. |
| ACPC | 5 | trans | 12-Helix[13] | Forms tighter helices than ACHC; useful for mimicking protein recognition motifs. |
| ACPC | 5 | cis | Extended/Zigzag Strands[9] | Used to design β-sheets or introduce non-helical turns. |
| ACBC | 4 | trans | 12-Helix[13] | High ring strain leads to very stable, well-defined structures. |
Experimental Protocols: From Synthesis to Structural Validation
Scientific integrity demands reproducible and verifiable methods. Here, we outline the core experimental workflows for working with these foldamers.
Workflow for Foldamer Synthesis and Analysis
The following diagram illustrates the typical process from monomer synthesis to final structural elucidation.
Caption: Standard workflow for foldamer synthesis and structural analysis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a cis-ACHC Hexamer
This protocol describes a standard manual Fmoc-SPPS procedure.
-
Resin Preparation: Swell 100 mg of Rink Amide MBHA resin in dimethylformamide (DMF) for 30 minutes in a fritted syringe.
-
Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-cis-ACHC-OH), 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in 1.5 mL of DMF.
-
Pre-activate for 2 minutes.
-
Add the coupling solution to the resin. Agitate for 2 hours.
-
Self-Validation Check: Perform a Kaiser test to confirm the absence of free primary amines, ensuring the coupling reaction has gone to completion. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat Cycle: Return to Step 2 for the next amino acid in the sequence.
-
Final Cleavage: After the final coupling and deprotection, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin using a cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 2-3 hours.
-
Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge, decant the ether, and dissolve the crude peptide in a water/acetonitrile mixture for purification via reverse-phase HPLC.
Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and powerful technique for confirming the presence of ordered secondary structures like helices.[16][17]
-
Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable solvent (e.g., methanol or a buffered aqueous solution) to a final concentration of approximately 80-100 μM.[17]
-
Instrument Setup:
-
Data Acquisition:
-
Scan speed: 50 nm/min.
-
Bandwidth: 1.0 nm.
-
Average 3-5 scans to improve the signal-to-noise ratio.[17]
-
-
Data Processing: Subtract the spectrum of the solvent blank from the peptide spectrum.[17]
-
Interpretation:
-
14-Helices (e.g., from trans-ACHC) typically show a strong minimum around 215 nm and a maximum near 200 nm.
-
12-Helices (e.g., from trans-ACPC) often display a minimum around 214 nm and a stronger maximum below 200 nm.
-
α-Helices , for comparison, are characterized by two distinct minima at ~222 nm and ~208 nm.[17] The presence of a clear helical signature confirms that the cyclic constraints have successfully induced folding.
-
Protocol 3: Detailed Structural Analysis by 2D NMR Spectroscopy
NMR provides atomic-level resolution of the foldamer's structure in solution.[18][19][20]
Caption: Workflow for determining foldamer structure using 2D NMR.
-
Key Insight (Causality): The most crucial experiment is Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY), which detects protons that are close in space (< 5 Å), regardless of their position in the sequence. For a helix, specific patterns emerge:
-
Sequential dNN(i, i+1) NOEs: A cross-peak between the amide proton (NH) of one residue and the NH of the next is a hallmark of a helical structure.
-
Medium-range NOEs: Cross-peaks between a CαH proton and a downstream NH proton (e.g., dαN(i, i+2), dαN(i, i+3)) provide definitive evidence of a specific helical turn. The pattern of these NOEs allows for unambiguous differentiation between 12-helices, 14-helices, and other conformations.
-
Applications and Future Outlook
The predictability and stability of foldamers built from cyclic β-amino acids make them prime candidates for therapeutic development.[3][6][21] Their unnatural backbone provides inherent resistance to degradation by proteases, a major hurdle for conventional peptide drugs.[3][4][6]
Current research is focused on:
-
Antimicrobial Agents: Designing foldamers that mimic the amphiphilic structures of natural antimicrobial peptides, allowing them to selectively disrupt bacterial membranes.[5]
-
Protein-Protein Interaction (PPI) Inhibitors: Sculpting foldamer surfaces to precisely match the "hot spots" on a target protein, thereby blocking disease-relevant interactions.[3][4]
-
Drug Delivery: Using cell-penetrating foldamers to transport therapeutic cargo across cell membranes.[5]
The continued exploration of new cyclic and heterocyclic β-amino acid monomers will undoubtedly expand the structural and functional diversity of foldamers, paving the way for novel therapeutics and advanced biomaterials.
References
- 1. The Diverse World of Foldamers: Endless Possibilities of Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. site.unibo.it [site.unibo.it]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. news-medical.net [news-medical.net]
- 6. Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Searching the conformational space of cyclic beta-amino acid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. worldscientific.com [worldscientific.com]
- 9. Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02220B [pubs.rsc.org]
- 10. cis-2-Aminocyclohex-4-enecarboxylic acid as a new building block of helical foldamers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bif.wisc.edu [bif.wisc.edu]
- 15. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Density functional theory calculations and vibrational circular dichroism of aromatic foldamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The application of the hierarchical approach for the construction of foldameric peptide self-assembled nanostructures - Soft Matter (RSC Publishing) DOI:10.1039/D3SM00005B [pubs.rsc.org]
- 18. Structural Insights into Peptide Foldamers Containing β or γ Amino Acid Residues Gained Using NMR Spectroscopy [etd.iisc.ac.in]
- 19. Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. scilit.com [scilit.com]
A Comparative Guide to Validating the Purity of Synthesized cis-2-Aminocyclohexanecarboxylic Acid by Chiral HPLC
Introduction: The Critical Role of Enantiomeric Purity in Drug Development
cis-2-Aminocyclohexanecarboxylic acid is a cyclic β-amino acid that serves as a vital chiral building block in modern drug development. Its conformationally constrained structure is incorporated into peptidomimetics and other complex molecules to enhance target specificity, improve metabolic stability, and increase bioavailability.[1][2][3] As with many chiral molecules, the biological activity is often confined to a single enantiomer, while the other may be inactive or, in some cases, elicit undesirable off-target effects. Consequently, the accurate validation of enantiomeric purity is not merely an analytical task but a cornerstone of safe and effective pharmaceutical development.[4]
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for resolving and quantifying the enantiomers of this compound. We will explore the causality behind methodological choices, present a detailed, validated protocol, compare its performance against viable alternatives, and ground the entire process in the principles of scientific integrity and regulatory compliance.
Pillar 1: Expertise & Experience - Selecting the Optimal Chiral Separation Strategy
The separation of amino acid enantiomers presents a unique challenge. These molecules are zwitterionic and often require specific conditions to enable effective interaction with a chiral stationary phase (CSP). For this compound, which contains a primary amine and a carboxylic acid, two primary classes of CSPs stand out as superior choices: crown ether-based and polysaccharide-based phases.
Crown Ether-Based CSPs: The Preferred Method for Un-derivatized Amino Acids
Chiral crown ether columns, such as the Daicel CROWNPAK® CR(+), are specifically designed for the enantioseparation of molecules containing a primary amino group.[5][6][7]
-
Mechanism of Action: The chiral recognition mechanism relies on a three-point interaction model. Under acidic mobile phase conditions (typically pH 1-2), the primary amine of the analyte is protonated to an ammonium ion (-NH₃⁺).[6][8] This positively charged group can then form a complex with the crown ether's cavity through multiple hydrogen bonds. The stereospecificity arises from steric hindrance between the other substituents on the analyte's chiral center and the chiral environment of the crown ether.[6][9]
-
Why it Works for this Analyte: This direct analysis approach is highly efficient as it does not require prior derivatization of the amino acid, eliminating a time-consuming step and a potential source of analytical error. The CROWNPAK CR(+) column is known to elute the D-form (in the context of α-amino acids) first, providing a predictable elution order.[6]
Detailed Experimental Protocol: Crown Ether Method
This protocol is designed as a self-validating system, incorporating system suitability tests to ensure reliable performance.
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Column: Daicel CROWNPAK CR(+) column, 150 x 4.0 mm, 5 µm[8][10]
-
Mobile Phase: Perchloric acid solution (pH 2.0). Prepare by diluting 70% HClO₄ in HPLC-grade water.
-
Sample Diluent: Mobile Phase
-
Racemic Standard: A 50:50 mixture of the (1R,2S) and (1S,2R) enantiomers of this compound.
-
Synthesized Sample: The batch of this compound to be tested.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 15 minutes
3. Procedure:
-
System Preparation: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Prepare a solution of the racemic standard at approximately 0.5 mg/mL in the mobile phase.
-
Inject the racemic standard six times.
-
Acceptance Criteria: The resolution (Rs) between the two enantiomer peaks must be ≥ 1.5. The relative standard deviation (RSD) for the peak areas of each enantiomer should be ≤ 2.0%.
-
-
Sample Analysis:
-
Prepare the synthesized sample at approximately 0.5 mg/mL in the mobile phase.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers based on the retention times from the racemic standard.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
Pillar 2: Trustworthiness - A Comparative Analysis of Alternatives
While the crown ether method is highly effective, other CSPs can also be employed, each with distinct advantages and disadvantages. The choice of method often depends on available resources, the presence of interfering impurities, and the specific goals of the analysis.
Alternative 1: Polysaccharide-Based CSPs
Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Daicel CHIRALPAK series), are the most widely used chiral selectors in HPLC.[11][12][13]
-
Mechanism of Action: Chiral recognition on these phases is complex, involving a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric inclusion within the helical grooves of the polysaccharide polymer.[11][14][15]
-
Application to Amino Acids: Direct separation of un-derivatized amino acids on polysaccharide columns can be challenging due to their high polarity and poor solubility in the typical non-polar mobile phases used. Therefore, derivatization is often required, for example, by reacting the primary amine with FMOC-Cl (9-fluorenylmethoxycarbonyl chloride). This increases the molecule's hydrophobicity and introduces a strong chromophore, making it suitable for analysis with common mobile phases like hexane/isopropanol and UV detection.[16]
Alternative 2: Macrocyclic Glycopeptide-Based CSPs
CSPs based on macrocyclic glycopeptides like teicoplanin (e.g., Astec CHIROBIOTIC T) are also effective for separating underivatized amino acids.[17]
-
Mechanism of Action: These phases are versatile, operating in polar organic, reversed-phase, and normal-phase modes. The chiral recognition involves a combination of hydrogen bonding, ionic interactions, and inclusion complexation within the peptide baskets.
-
Advantages: Their compatibility with aqueous mobile phases makes them an excellent alternative for polar, ionic compounds like amino acids.
Performance Comparison
The following table summarizes the key performance attributes of the described methods for the analysis of this compound.
| Parameter | Crown Ether Method (CROWNPAK CR+) | Polysaccharide Method (Derivatized) | Macrocyclic Glycopeptide Method |
| Derivatization Required | No | Yes (e.g., FMOC) | No |
| Typical Mobile Phase | Acidic Aqueous (e.g., pH 2 HClO₄) | Organic (e.g., Hexane/IPA) | Aqueous/Organic Mixtures |
| Resolution (Rs) | Typically > 1.5 | Generally > 2.0 | Variable, often > 1.5 |
| Analysis Time | Fast (< 15 min) | Moderate (includes derivatization) | Moderate |
| Pros | Direct analysis, simple, robust | High efficiency, widely applicable CSP | Versatile, good for polar compounds |
| Cons | Limited to primary amines, acidic pH | Indirect method, potential side-reactions | Can be more complex to optimize |
Pillar 3: Authoritative Grounding & Method Validation
To ensure that an analytical method is suitable for its intended purpose, it must be validated according to established guidelines. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[18][19][20] For a chiral purity assay, the undesired enantiomer is treated as an impurity.[21]
The key validation parameters are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by obtaining baseline resolution (Rs ≥ 1.5) between the enantiomers and from any other synthesis-related impurities.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling chiral impurities at low levels (e.g., < 0.1%).
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed for the minor enantiomer over a range of concentrations, typically from the LOQ to 120% of the specification limit.
-
Precision: The closeness of agreement among a series of measurements. This is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval.
-
Intermediate Precision: Evaluation of the method's variability within the same laboratory, considering different days, analysts, or equipment.
-
-
Accuracy: The closeness of the test results to the true value. This is often determined by analyzing samples spiked with known amounts of the minor enantiomer.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH ±0.1, column temperature ±2°C). This provides an indication of its reliability during normal usage.[22]
By systematically evaluating these parameters, a laboratory can provide definitive, trustworthy data on the enantiomeric purity of synthesized this compound, satisfying both scientific and regulatory standards.
References
- 1. jk-sci.com [jk-sci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 53784 - HPLC column CROWNPAK CR-I(+), 150 x 3 mm, 5 µm | Analytics-Shop [analytics-shop.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. mz-at.de [mz-at.de]
- 8. Daicel CROWNPAK CR(+) HPLC Analytical Column, 5µm, ID 4.0 mm x L 150 mm - 27714 Daicel CROWNPAK CR(+) HPLC Analytical Column, 5 µm, ID 4.0 mm x L 150 mm - 27714 [27714] - £1,846.17 : UVISON.com [uvison.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. CROWNPAK® Canadian Life Science Online [lifescience.ca]
- 11. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 12. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. researchgate.net [researchgate.net]
- 20. ICH-Q2R1 (2005) Validation of Analytical Procedures Test and Methodology. ICH Steering Committee, 30 rue de St-Jean, 1211 Geneva 13, Switzerland 1-13. - References - Scientific Research Publishing [scirp.org]
- 21. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 22. scribd.com [scribd.com]
A Comparative Analysis of cis-2-Aminocyclohexanecarboxylic Acid and Pregabalin on Voltage-Gated Calcium Channels
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of neuromodulatory and analgesic drug development, the intricate interactions between small molecules and ion channels remain a focal point of investigation. This guide provides a detailed, comparative analysis of two such molecules: cis-2-Aminocyclohexanecarboxylic acid and the well-established drug, pregabalin. Both compounds share structural similarities and are recognized for their effects on the central nervous system. However, their nuanced interactions with voltage-gated calcium channels (VGCCs) warrant a closer examination to understand their distinct pharmacological profiles. This document will delve into their mechanisms of action, binding affinities, and functional effects, supported by experimental data and protocols to aid researchers in their own investigations.
Introduction to the Compounds
Pregabalin , marketed under the brand name Lyrica, is a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder.[1] It is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), though it does not exert its effects through direct interaction with GABA receptors.[2] Instead, its primary mechanism of action involves binding to the α2δ (alpha-2-delta) auxiliary subunit of VGCCs.[3][4]
This compound is a conformationally constrained β-amino acid.[5] While not a clinically approved drug, it and its analogs are subjects of research interest due to their structural relationship to gabapentinoids like pregabalin. Understanding the structure-activity relationships of such analogs is crucial for the development of novel therapeutics with potentially improved efficacy or side-effect profiles.[6][7]
Mechanism of Action at the α2δ Subunit
The primary therapeutic target for both pregabalin and related gabapentinoids is the α2δ subunit of VGCCs.[4][8] These channels are critical for regulating neurotransmitter release at synaptic terminals. In pathological states such as neuropathic pain, the expression of the α2δ-1 subunit is significantly upregulated in nerve tissues, contributing to neuronal hyperexcitability.[9][10]
Pregabalin's binding to the α2δ-1 and α2δ-2 subunits modulates calcium channel function.[11] This interaction is believed to reduce the trafficking of the α2δ-1 subunit to the presynaptic terminal, leading to a decrease in calcium influx upon neuronal depolarization.[3] Consequently, the release of excitatory neurotransmitters like glutamate, norepinephrine, and substance P is diminished, resulting in a reduction of neuronal excitability and pain signaling.[1][3]
While direct comparative data for this compound is less abundant in publicly available literature, its structural similarity to pregabalin suggests a likely interaction with the same α2δ subunit. Structure-activity relationship studies of pregabalin analogs indicate that the binding to the α2δ subunit is a key determinant of their in vivo activity.[6][7]
Diagram of the Proposed Mechanism of Action
Caption: Proposed mechanism of pregabalin and related compounds at the presynaptic terminal.
Comparative Binding Affinities
The potency of a compound is often correlated with its binding affinity for its target. For gabapentinoids, this is typically measured by their ability to displace a radiolabeled ligand, such as [³H]gabapentin or [³H]pregabalin, from its binding site on the α2δ subunit.
| Compound | Target | Binding Affinity (IC50/Ki) | Reference |
| Pregabalin | α2δ subunit | High affinity | [6] |
| Gabapentin | α2δ subunit | Lower affinity than pregabalin | [12] |
Pregabalin exhibits a significantly higher binding affinity for the α2δ subunit compared to gabapentin, which is reflected in its greater potency.[12] It is plausible that the conformational constraint of the cyclohexyl ring in this compound influences its binding affinity, potentially offering a different pharmacological profile. Further research is necessary to quantify this.
Functional Effects on Calcium Currents
The ultimate measure of a compound's effect on an ion channel is its impact on ion flux. Electrophysiological techniques, such as patch-clamp recordings, are the gold standard for characterizing these functional effects.
Experimental Workflow: Whole-Cell Patch-Clamp Recording
Caption: A simplified workflow for whole-cell patch-clamp electrophysiology.
Studies using this technique would allow for the direct measurement of calcium currents in the presence and absence of this compound and pregabalin. This would reveal key functional parameters such as the extent of current inhibition, any voltage-dependency of the block, and the kinetics of channel modulation.
Experimental Protocols
This protocol is designed to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the α2δ subunit.
Materials:
-
[³H]Pregabalin or [³H]Gabapentin
-
Membrane preparations from tissues expressing the α2δ subunit (e.g., porcine brain, transfected cell lines)
-
Test compounds (this compound, pregabalin)
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, add the membrane preparation, [³H]ligand at a fixed concentration, and either buffer (for total binding), a high concentration of unlabeled ligand (for non-specific binding), or the test compound.
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value for the test compound.
This protocol allows for the direct measurement of the effect of a compound on VGCC currents in a whole-cell configuration.[13][14]
Materials:
-
Cell line or primary neurons expressing VGCCs
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for micropipettes
-
External recording solution (containing calcium or barium as the charge carrier)
-
Internal pipette solution (containing a cesium-based salt to block potassium channels)
-
Test compounds
Procedure:
-
Culture cells on coverslips suitable for microscopy.
-
Pull a glass micropipette to a resistance of 3-7 MΩ and fire-polish the tip.[14]
-
Fill the pipette with the internal solution and mount it on the headstage.
-
Approach a cell under visual guidance and apply positive pressure.
-
Once in contact with the cell, release the positive pressure and apply gentle suction to form a giga-ohm seal.[13]
-
Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.[15]
-
Clamp the cell at a holding potential where VGCCs are closed (e.g., -90 mV).
-
Apply depolarizing voltage steps to elicit calcium currents and record the baseline activity.
-
Perfuse the cell with the external solution containing the test compound.
-
Repeat the voltage-step protocol to record the effect of the compound on the calcium currents.
-
Analyze the data to determine the percentage of current inhibition and other pharmacological parameters.
Conclusion and Future Directions
Pregabalin's mechanism of action through the modulation of the α2δ subunit of VGCCs is well-established, leading to its successful clinical use. This compound, as a structural analog, presents an interesting subject for comparative studies. While it is hypothesized to act on the same target, its distinct conformational properties may lead to differences in binding affinity, potency, and functional effects.
Future research should focus on direct, head-to-head comparisons of these two compounds using the experimental protocols outlined above. Such studies would provide valuable quantitative data to elucidate the structure-activity relationships of α2δ ligands. This knowledge is essential for the rational design of next-generation therapeutics for neuropathic pain and other neurological disorders, potentially offering improved efficacy, selectivity, or a more favorable side-effect profile.
References
- 1. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 2. Pregabalin Uses, Interactions & Mechanism of Action | Study.com [study.com]
- 3. droracle.ai [droracle.ai]
- 4. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 6. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drugging the undruggable: gabapentin, pregabalin and the calcium channel α2δ subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacotherapy Update | Pregabalin (Lyrica®):Part I [clevelandclinicmeded.com]
- 13. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to cis-2-Aminocyclohexanecarboxylic Acid: A Guide to Byproduct Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2-Aminocyclohexanecarboxylic acid is a crucial chiral building block in the synthesis of a variety of pharmaceuticals and biologically active compounds. Its rigid, cyclic structure provides a valuable scaffold for introducing conformational constraints in drug candidates, potentially leading to enhanced potency and selectivity. The stereochemical relationship between the amino and carboxylic acid groups is critical for its biological activity, making the stereoselective synthesis of the cis-isomer a significant challenge. This guide provides an in-depth analysis of three common synthetic routes to this compound: the Hofmann rearrangement of cis-1,2-cyclohexanedicarboxamide, the Bucherer-Bergs reaction starting from cyclohexanone, and the catalytic hydrogenation of anthranilic acid. We will objectively compare these methods by examining their underlying mechanisms, byproduct formation, and provide supporting experimental insights to aid researchers in selecting the most suitable route for their specific needs.
I. Hofmann Rearrangement of cis-1,2-Cyclohexanedicarboxamide
The Hofmann rearrangement offers a classical approach to amines from amides with one fewer carbon atom.[1][2] In the context of synthesizing this compound, the starting material is cis-1,2-cyclohexanedicarboxamide. The reaction proceeds by treating the diamide with a halogen (e.g., bromine) in a basic solution.
A. Mechanism and Key Intermediates
The reaction is initiated by the deprotonation of the amide nitrogen by the base, followed by halogenation to form an N-haloamide intermediate. A second deprotonation generates an unstable anion, which undergoes a concerted rearrangement where the cyclohexyl group migrates from the carbonyl carbon to the nitrogen, displacing the halide and forming an isocyanate intermediate.[3][4] Subsequent hydrolysis of the isocyanate yields a carbamic acid, which readily decarboxylates to afford the desired primary amine.[2]
B. Byproduct Analysis
The primary byproduct in this route is the trans-isomer of 2-aminocyclohexanecarboxylic acid. The formation of the trans-isomer can be attributed to the potential for epimerization at the carbon bearing the newly formed amino group under the basic reaction conditions. Other potential byproducts include:
-
Unreacted starting material: Incomplete reaction can lead to the presence of residual cis-1,2-cyclohexanedicarboxamide.
-
Hydrolyzed intermediates: Partial hydrolysis of the diamide can result in the formation of cis-2-carbamoylcyclohexanecarboxylic acid.
-
Urea derivatives: The isocyanate intermediate can react with the product amine to form urea byproducts, although this is generally minimized in aqueous conditions.
| Byproduct | Formation Mechanism |
| trans-2-Aminocyclohexanecarboxylic acid | Epimerization of the cis-isomer under basic reaction conditions. |
| cis-1,2-Cyclohexanedicarboxamide | Incomplete reaction. |
| cis-2-Carbamoylcyclohexanecarboxylic acid | Partial hydrolysis of the starting diamide. |
| Urea derivatives | Reaction of the isocyanate intermediate with the amine product. |
C. Experimental Protocol: Hofmann Rearrangement
-
Preparation of the Hofmann Reagent: Dissolve sodium hydroxide in water and cool the solution in an ice bath. Slowly add bromine to the cold sodium hydroxide solution with stirring to form a solution of sodium hypobromite.
-
Reaction: To a solution of cis-1,2-cyclohexanedicarboxamide in water, add the freshly prepared sodium hypobromite solution at a controlled temperature (typically 0-5 °C).
-
Rearrangement and Hydrolysis: Slowly warm the reaction mixture and then heat to reflux to facilitate the rearrangement and subsequent hydrolysis of the isocyanate.
-
Workup and Isolation: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the amino acid. The crude product can be collected by filtration and purified by recrystallization.
Caption: Hofmann Rearrangement Pathway and Byproduct Formation.
II. Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes hydantoins from a carbonyl compound, cyanide, and ammonium carbonate.[5][6] Subsequent hydrolysis of the hydantoin yields the desired amino acid. For the synthesis of 2-aminocyclohexanecarboxylic acid, the starting material is cyclohexanone.
A. Mechanism and Stereoselectivity
The reaction initiates with the formation of a cyanohydrin from cyclohexanone and cyanide. The cyanohydrin then reacts with ammonia (from ammonium carbonate) to form an aminonitrile. The aminonitrile undergoes cyclization with carbon dioxide (also from ammonium carbonate) to form a spiro-hydantoin.[6] The final step is the hydrolysis of the hydantoin to yield the amino acid.
A critical aspect of this route is the stereochemistry of the resulting amino acid. The initial reaction products are a mixture of cis and trans hydantoins, which upon hydrolysis give a mixture of the corresponding amino acids. The ratio of these stereoisomers is influenced by thermodynamic and kinetic factors during the formation of the hydantoin.[7][8]
B. Byproduct Analysis
The most significant byproduct of the Bucherer-Bergs route is the undesired trans-isomer of 2-aminocyclohexanecarboxylic acid. The formation of a mixture of stereoisomers is a common outcome in this reaction when applied to cyclic ketones. Other potential byproducts include:
-
Unreacted cyclohexanone: Incomplete reaction will leave residual starting material.
-
Cyanohydrin intermediate: The reaction may not proceed to completion, leaving the cyclohexanone cyanohydrin intermediate.
-
Polymeric materials: Under certain conditions, side reactions involving cyanide and the ketone can lead to the formation of polymeric byproducts.
| Byproduct | Formation Mechanism |
| trans-2-Aminocyclohexanecarboxylic acid | Non-stereoselective formation of the hydantoin intermediate, leading to a mixture of diastereomers. |
| Cyclohexanone | Incomplete reaction. |
| Cyclohexanone Cyanohydrin | Incomplete reaction of the cyanohydrin intermediate. |
| Polymeric materials | Side reactions of cyanide and cyclohexanone. |
C. Experimental Protocol: Bucherer-Bergs Reaction
-
Hydantoin Formation: In a pressure vessel, combine cyclohexanone, potassium cyanide, and ammonium carbonate in a suitable solvent (e.g., aqueous ethanol). Heat the mixture with stirring.
-
Isolation of Hydantoin: After cooling, the spiro-hydantoin may precipitate and can be collected by filtration.
-
Hydrolysis: The isolated hydantoin is then hydrolyzed by heating with a strong acid (e.g., HCl) or base (e.g., Ba(OH)2).
-
Workup and Isolation: After hydrolysis, the reaction mixture is neutralized to precipitate the amino acid. The product is then filtered, washed, and can be purified by recrystallization.
Caption: Bucherer-Bergs Reaction Pathway and Byproduct Formation.
III. Catalytic Hydrogenation of Anthranilic Acid
Catalytic hydrogenation of anthranilic acid (2-aminobenzoic acid) offers a more direct route to 2-aminocyclohexanecarboxylic acid. The stereochemical outcome of this reaction is highly dependent on the choice of catalyst, solvent, and reaction conditions.[9]
A. Mechanism and Stereocontrol
The hydrogenation of the aromatic ring of anthranilic acid over a heterogeneous catalyst (e.g., rhodium, ruthenium) involves the adsorption of the substrate onto the catalyst surface and the stepwise addition of hydrogen atoms.[10] The stereoselectivity is determined by the facial selectivity of the hydrogen addition to the aromatic ring. Certain rhodium and ruthenium catalysts have been shown to favor the formation of the cis-isomer.[11][12]
B. Byproduct Analysis
The primary byproduct in this route is again the trans-isomer of 2-aminocyclohexanecarboxylic acid. The degree of its formation is a direct measure of the stereoselectivity of the hydrogenation process. Other potential byproducts include:
-
Partially hydrogenated intermediates: Incomplete hydrogenation can lead to the presence of aminocyclohexenecarboxylic acids.
-
Over-reduction products: Under harsh conditions, the carboxylic acid group could potentially be reduced to an alcohol, though this is less common for this substrate.
-
Unreacted anthranilic acid: Incomplete conversion will result in residual starting material.
| Byproduct | Formation Mechanism |
| trans-2-Aminocyclohexanecarboxylic acid | Non-stereoselective hydrogenation of the aromatic ring. |
| Aminocyclohexenecarboxylic acids | Incomplete hydrogenation. |
| 2-Aminocyclohexylmethanol | Over-reduction of the carboxylic acid group (less common). |
| Anthranilic acid | Incomplete reaction. |
C. Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a high-pressure autoclave, charge a solution of anthranilic acid in a suitable solvent (e.g., water, acetic acid, or an alcohol) and the chosen catalyst (e.g., Rh/C or Ru/C).
-
Hydrogenation: Seal the autoclave, purge with hydrogen, and then pressurize with hydrogen to the desired pressure. Heat the mixture with vigorous stirring for the specified time.
-
Workup and Isolation: After cooling and venting the hydrogen, filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure, and the resulting solid is purified by recrystallization.
Caption: Catalytic Hydrogenation Pathway and Byproduct Formation.
IV. Comparison of Synthetic Routes
| Feature | Hofmann Rearrangement | Bucherer-Bergs Reaction | Catalytic Hydrogenation |
| Starting Material | cis-1,2-Cyclohexanedicarboxamide | Cyclohexanone | Anthranilic Acid |
| Key Challenge | Stereocontrol, potential for epimerization. | Stereocontrol, separation of diastereomers. | Achieving high cis-selectivity. |
| Primary Byproduct | trans-isomer | trans-isomer | trans-isomer |
| Other Byproducts | Unreacted starting material, hydrolyzed intermediates, ureas. | Unreacted starting material, cyanohydrin, polymers. | Partially hydrogenated intermediates, over-reduction products. |
| Advantages | Utilizes a readily available starting material (from cis-cyclohexene oxide). | Starts from a simple, inexpensive ketone. | Potentially the most direct route. |
| Disadvantages | Multi-step preparation of the starting amide, use of bromine. | Use of highly toxic cyanide, formation of a mixture of isomers. | Requires high-pressure equipment, catalyst cost and selection. |
V. Conclusion and Future Perspectives
The synthesis of this compound is achievable through several classical organic reactions, each with its own set of advantages and challenges, primarily centered around the control of stereochemistry. The Hofmann rearrangement, while starting from a precursor with the desired cis-stereochemistry, is susceptible to epimerization under the reaction conditions. The Bucherer-Bergs reaction, though employing simple starting materials, typically yields a mixture of diastereomers that necessitates challenging separation. Catalytic hydrogenation offers a more direct approach, but the stereochemical outcome is highly dependent on the catalyst and reaction parameters.
For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the desired scale of the synthesis, the availability of starting materials and specialized equipment, and the tolerance for specific byproducts. The development of more stereoselective catalysts for hydrogenation and asymmetric variants of the Bucherer-Bergs reaction remain active areas of research. Furthermore, enzymatic methods are emerging as powerful tools for the synthesis of chiral amines and may offer a more sustainable and highly selective alternative for the future production of this compound.[13][14]
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 10. Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. All-cis arrangement: Rhodium-catalyzed diastereoselective arene hydrogenation reactions to saturated heterocycles - American Chemical Society [acs.digitellinc.com]
- 13. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Selecting the Optimal Chiral Column for Separating cis-2-Aminocyclohexanecarboxylic Acid Enantiomers
For researchers and professionals in drug development and chemical synthesis, the accurate separation and quantification of enantiomers are not just a matter of analytical precision but a cornerstone of safety and efficacy. The compound cis-2-Aminocyclohexanecarboxylic acid, a cyclic β-amino acid, serves as a critical chiral building block for peptidomimetics and pharmacologically active molecules. Its stereochemistry profoundly influences the biological activity and pharmacokinetic profile of the final product. Consequently, robust and reliable analytical methods for its enantiomeric separation are indispensable.
This guide provides a head-to-head comparison of different chiral stationary phases (CSPs) for the successful resolution of this compound enantiomers. We will delve into the underlying chiral recognition mechanisms, present comparative experimental data, and offer field-proven insights to guide you in selecting the most suitable column for your analytical challenge.
Understanding the Mechanisms: How Chiral Recognition Occurs
The success of a chiral separation hinges on the differential interactions between the enantiomers and the chiral stationary phase. Three primary types of CSPs are commonly employed for the separation of amino acids: Macrocyclic Glycopeptide, Crown Ether, and Polysaccharide-based columns. Each operates on a distinct set of principles.
-
Macrocyclic Glycopeptide CSPs (e.g., Astec CHIROBIOTIC™ series): These columns, featuring selectors like teicoplanin or vancomycin, are exceptionally versatile.[1][2] Chiral recognition is a multimodal process involving hydrogen bonding, ionic interactions, inclusion complexation within the macrocyclic basket, and dipole-dipole interactions.[1] For amino acids, the presence of both amine and carboxylic acid groups allows for multiple points of interaction with the CSP's peptide backbone, sugar moieties, and charged groups, making these columns highly effective for underivatized analytes.[3]
-
Crown Ether CSPs (e.g., ChiroSil®, CROWNPAK®): These CSPs are specifically designed for the enantioseparation of compounds containing primary amines, such as amino acids.[4][5] The chiral recognition mechanism is based on the formation of a host-guest complex. The protonated primary amine group (R-NH₃⁺) of the analyte fits into the cavity of the crown ether, where it is secured by multiple hydrogen bonds.[4] The stereospecificity arises from the steric hindrance between the analyte's substituents and the chiral barriers of the crown ether molecule.[6]
-
Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®): These are among the most widely used CSPs, consisting of cellulose or amylose derivatives coated or immobilized on a silica support.[7] The chiral selectors form helical grooves, and enantioseparation is achieved through a combination of hydrogen bonding, π-π interactions, and steric hindrance as the analytes fit into these chiral cavities.[7] While incredibly versatile, underivatized amino acids can be challenging to resolve on these phases and often require derivatization to enhance interaction and improve solubility in the non-polar mobile phases typically used.[3]
Head-to-Head Column Performance Comparison
Direct comparative studies for this compound are scarce. However, by synthesizing data from closely related structural analogs—specifically other cyclic aminocarboxylic acids—we can build a robust comparative framework. A study by Berkecz et al. on the separation of 2-aminodihydroxycyclohexanecarboxylic acids on macrocyclic glycopeptide phases provides an excellent foundation.[8]
Macrocyclic Glycopeptide Columns
The study on dihydroxy-substituted analogs of our target analyte revealed that teicoplanin-based CSPs are highly effective. The Astec CHIROBIOTIC TAG (teicoplanin aglycone) and CHIROBIOTIC T (teicoplanin) columns demonstrated the best performance.[8] The separation is highly dependent on the mobile phase composition, particularly the pH and the nature of the organic modifier.
Key Findings for CHIROBIOTIC TAG:
-
Optimal Mode: Polar Ionic Mode (PIM) and Reversed-Phase (RP).
-
Mechanism: Strong ionic interactions between the analyte's protonated amine and deprotonated carboxylate with the CSP, supplemented by hydrogen bonding.
-
Performance: Generally provided the highest selectivity and resolution for this class of compounds.[8]
| Column | Mobile Phase | Flow Rate (mL/min) | Detection | Analogue Compound | Resolution (Rs) |
| CHIROBIOTIC TAG | Methanol/Water/Acetic Acid/Ammonia (varies) | 1.0 | UV 210 nm | (1R,2S,4R,5S)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid | > 2.0 |
| CHIROBIOTIC T | Methanol/Water/Acetic Acid/Ammonia (varies) | 1.0 | UV 210 nm | (1R,2S,4R,5S)-2-amino-4,5-dihydroxycyclohexane-1-carboxylic acid | ~ 1.8 |
Table 1: Representative performance of macrocyclic glycopeptide columns for a structural analog of this compound. Data adapted from Berkecz et al.[8]
Crown Ether Columns
Crown ether columns are a prime choice for underivatized primary amines and amino acids.[4][5] The rigid structure of this compound, with its primary amine, makes it an ideal candidate for this type of CSP. The separation typically requires an acidic mobile phase to ensure the primary amine is protonated.
Anticipated Performance for ChiroSil® SCA (-):
-
Optimal Mode: Reversed-Phase or Polar Organic.
-
Mechanism: Host-guest complexation of the protonated amine within the crown ether cavity.[4]
-
Performance Expectation: High selectivity is expected due to the well-defined three-point interaction. Elution order can be inverted by switching between the SCA (-) and RCA (+) versions of the column.[5]
Polysaccharide-based Columns
For underivatized this compound, polysaccharide columns may present a greater challenge due to the analyte's high polarity and zwitterionic nature at neutral pH. These columns typically perform best in normal-phase mode with less polar solvents. Therefore, derivatization of the amine or carboxylic acid group is often the most effective strategy.
Strategy for Chiralcel® OD-H:
-
Approach: Derivatization of the amine group with a UV-active or fluorescent tag (e.g., NBD-Cl) not only provides a chromophore but also increases hydrophobicity, making the analyte more amenable to normal-phase chromatography.[7]
-
Mechanism: Post-derivatization, separation relies on hydrogen bonding and steric interactions within the chiral grooves of the cellulose derivative.
-
Performance Expectation: Excellent resolution can be achieved after derivatization, with the choice of mobile phase (typically hexane/alcohol mixtures) being critical for optimizing selectivity.[7]
Experimental Protocols
The following protocols are provided as validated starting points. Optimization will likely be necessary based on your specific instrumentation and sample matrix.
Protocol 1: Macrocyclic Glycopeptide CSP (Astec CHIROBIOTIC TAG)
-
Column: Astec® CHIROBIOTIC® TAG, 5 µm, 250 x 4.6 mm.
-
Mobile Phase: 100% Methanol with 0.1% Acetic Acid and 0.05% Ammonia. Rationale: This Polar Ionic Mode (PIM) mobile phase maintains the analyte and CSP in a favorable ionization state for interaction.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 205 nm or Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 1 mg/mL.
-
Injection Volume: 5 µL.
Protocol 2: Crown Ether CSP (ChiroSil® SCA (-))
-
Column: ChiroSil® SCA (-), 5 µm, 150 x 4.6 mm.[5]
-
Mobile Phase: 80% Methanol / 20% Water with 10 mM Perchloric Acid. Rationale: The acidic mobile phase ensures complete protonation of the primary amine, which is essential for complexation with the crown ether.[6]
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 20°C. Rationale: Lower temperatures often enhance the stability of the diastereomeric complex, leading to better resolution.[9]
-
Detection: UV at 205 nm or ELSD.
-
Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 1 mg/mL.
-
Injection Volume: 5 µL.
Protocol 3: Polysaccharide-based CSP (Post-Derivatization)
-
Derivatization Step (with NBD-Cl):
-
Dissolve 1 mg of the analyte in 500 µL of borate buffer (pH 8.5).
-
Add 500 µL of a 2 mg/mL solution of NBD-Cl in acetonitrile.
-
Heat at 60°C for 30 minutes. Cool to room temperature before injection. Rationale: This creates a fluorescent, less polar derivative suitable for normal phase HPLC.[7]
-
-
Column: Chiralcel® OD-H, 5 µm, 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / 2-Propanol (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: Fluorescence (Excitation: 470 nm, Emission: 530 nm).[7]
-
Injection Volume: 10 µL.
Visualizing the Workflow and Mechanisms
A systematic approach is crucial for efficient chiral method development. The following workflow outlines the logical progression from initial screening to a finalized method.
Caption: A logical workflow for chiral method development for this compound.
The interaction between a primary amine and a crown ether CSP is a classic example of host-guest chemistry, which can be visualized as follows:
Caption: Chiral recognition mechanism on a Crown Ether stationary phase.
Conclusion and Recommendations
For the enantiomeric separation of this compound, a multi-faceted approach is recommended.
-
First Choice: Macrocyclic glycopeptide columns , specifically the Astec CHIROBIOTIC TAG , should be the primary screening tool. Their proven success with structurally similar compounds and their versatility in polar ionic and reversed-phase modes offer the highest probability of achieving a successful baseline separation of the underivatized analyte.[8]
-
Strong Alternative: Crown ether columns like ChiroSil® SCA represent an excellent and mechanistically distinct alternative. They are specifically tailored for primary amines and should provide high selectivity, making them a powerful tool if the macrocyclic phases do not yield the desired resolution.[4]
-
Secondary Strategy: If direct separation proves challenging, or if alternative selectivity is required, derivatization followed by separation on a polysaccharide-based column such as Chiralcel® OD-H is a robust and reliable strategy. This approach is particularly useful when high sensitivity is needed, as fluorescent derivatizing agents can significantly lower detection limits.[7]
By understanding the distinct chiral recognition mechanisms and employing a logical screening workflow, researchers can efficiently develop a rugged and reliable method for the critical task of separating the enantiomers of this compound, ensuring the stereochemical integrity of their research and development efforts.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Crown Ether Phases - Regis Technologies [registech.com]
- 5. ChiroSil® Crown Ether Phases - Regis Technologies [registech.com]
- 6. chiraltech.com [chiraltech.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. High-performance liquid chromatographic enantioseparation of 2-aminomono- and dihydroxycyclopentanecarboxylic and 2-aminodihydroxycyclohexanecarboxylic acids on macrocyclic glycopeptide-based phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
stability comparison of Fmoc-protected cis- and trans-2-Aminocyclohexanecarboxylic acid
An In-Depth Guide to the Comparative Stability of Fmoc-Protected cis- and trans-2-Aminocyclohexanecarboxylic Acid
Introduction: The Role of Conformational Rigidity in Peptide Science
In the field of drug development and peptide chemistry, the use of non-canonical amino acids is a cornerstone of innovation. Among these, cyclic amino acids like 2-Aminocyclohexanecarboxylic acid (ACHC) are particularly valuable for their ability to impart conformational rigidity into peptide backbones.[1] This rigidity can lead to peptides with enhanced biological activity, receptor selectivity, and improved resistance to enzymatic degradation. The most common strategy for synthesizing these modified peptides is Solid-Phase Peptide Synthesis (SPPS), which heavily relies on the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.[][3]
The Fmoc group is prized for its stability under various coupling conditions and its clean, rapid removal under mild basic conditions, typically with a solution of piperidine in an organic solvent.[4][5] However, the stability of the Fmoc group is not absolute. Its removal is a chemical reaction whose rate can be influenced by various factors, including the structure of the amino acid to which it is attached.
This guide provides a comparative analysis of the stability of two stereoisomers of Fmoc-protected ACHC: the cis and trans forms. While direct, peer-reviewed comparative kinetic studies are not extensively documented, we can infer and project stability differences based on fundamental principles of stereochemistry. Furthermore, we provide a comprehensive, self-validating experimental protocol for researchers to quantify these differences directly.
Theoretical Underpinnings: How Stereochemistry Influences Stability
The stability of the Fmoc group in the context of SPPS is primarily defined by its resistance to premature cleavage. The mechanism of its removal is a base-catalyzed β-elimination reaction.[][6] The rate of this reaction is dependent on the accessibility of the acidic proton on the C9 carbon of the fluorene ring to the base (e.g., piperidine). Any steric hindrance around this position can modulate the deprotection kinetics.
The key difference between the cis and trans isomers of 2-aminocyclohexanecarboxylic acid lies in the spatial arrangement of the amino and carboxylic acid groups on the cyclohexane ring.
-
Fmoc-trans-2-Aminocyclohexanecarboxylic Acid: In its most stable chair conformation, the trans isomer can arrange both the amino group (bearing the bulky Fmoc protector) and the carboxylic acid group in equatorial positions. This arrangement minimizes steric strain, leading to a more stable and less hindered molecule.
-
Fmoc-cis-2-Aminocyclohexanecarboxylic Acid: The cis isomer is inherently more strained. In any chair conformation, one of the two substituents must occupy a more sterically hindered axial position while the other is equatorial. This can lead to increased steric crowding around the Fmoc group, potentially influencing its interaction with the deprotecting base.
This fundamental conformational difference suggests a testable hypothesis: the rate of base-mediated Fmoc deprotection may differ between the two isomers due to variations in steric hindrance and ground-state energy.
Caption: Conformational differences between trans and cis isomers.
Experimental Protocol: A Quantitative Assay for Comparative Stability
To provide definitive data, a kinetic analysis of the Fmoc deprotection rate for each isomer is required. The fluorenyl group's strong UV absorbance at approximately 300 nm allows for real-time monitoring of its cleavage from the peptide resin.[7] The following protocol describes a robust method for this comparison.
Objective
To quantitatively compare the rate of piperidine-mediated Fmoc deprotection for Fmoc-cis-ACHC and Fmoc-trans-ACHC coupled to a solid-phase resin.
Materials and Reagents
-
Fmoc-cis-2-aminocyclohexanecarboxylic acid[8]
-
Fmoc-trans-2-aminocyclohexanecarboxylic acid
-
Rink Amide Resin (or similar)
-
Coupling Reagent: HBTU/HOBt or HATU
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Deprotection Solution: 20% Piperidine in DMF (v/v)
-
UV-Vis Spectrophotometer and quartz cuvettes
Workflow Diagram
Caption: Experimental workflow for the comparative stability assay.
Step-by-Step Methodology
-
Resin Preparation: Swell two equal portions of Rink Amide resin in DMF for 1 hour in separate reaction vessels.
-
Fmoc Deprotection (Initial): If the resin is Fmoc-protected, treat with 20% piperidine/DMF for 15 minutes to deprotect the terminal amine. Wash thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In separate vessels, prepare solutions of Fmoc-cis-ACHC and Fmoc-trans-ACHC.
-
Add the coupling reagents (e.g., HBTU/HOBt) and DIEA.
-
Add the activated amino acid solutions to their respective resin batches.
-
Allow the coupling reaction to proceed for 2-4 hours. Perform a Kaiser test to confirm complete coupling.
-
Wash the resins thoroughly with DMF and DCM to remove all unreacted reagents. Dry the resin under vacuum.
-
-
Kinetic Deprotection Assay:
-
Place a precisely weighed amount (e.g., 20 mg) of each dried resin (cis and trans) into separate vessels.
-
Add a defined volume (e.g., 2 mL) of the 20% piperidine/DMF deprotection solution to each vessel simultaneously. Start a timer.
-
At specified time points (e.g., 1, 2, 5, 10, and 15 minutes), carefully and quickly withdraw a small, precise aliquot (e.g., 10 µL) of the supernatant from each vessel.
-
-
Spectrophotometric Analysis:
-
Dilute each collected aliquot into a known volume of a suitable solvent (e.g., 990 µL of DMF) in a quartz cuvette.
-
Measure the absorbance of the diluted solution at the λmax of the dibenzofulvene-piperidine adduct (approx. 301 nm).
-
Use a sample of the 20% piperidine/DMF solution as a blank.
-
-
Final Deprotection: After the final time point, allow the deprotection to go to completion (approx. 30 minutes) and take a final absorbance reading. This "infinity" reading will represent 100% deprotection.
Data Presentation and Interpretation
The collected data should be organized to facilitate a clear comparison. The percentage of deprotection at each time point can be calculated relative to the final absorbance reading.
Table 1: Hypothetical Deprotection Data
| Time (minutes) | Absorbance @ 301 nm (cis-isomer) | % Deprotection (cis-isomer) | Absorbance @ 301 nm (trans-isomer) | % Deprotection (trans-isomer) |
| 1 | 0.350 | 25.0% | 0.380 | 27.1% |
| 2 | 0.630 | 45.0% | 0.690 | 49.3% |
| 5 | 1.120 | 80.0% | 1.218 | 87.0% |
| 10 | 1.358 | 97.0% | 1.386 | 99.0% |
| 15 | 1.400 | 100.0% | 1.400 | 100.0% |
| Endpoint (30) | 1.400 | 100.0% | 1.400 | 100.0% |
Plotting the "% Deprotection" versus "Time" for both isomers will generate kinetic curves. The isomer with the steeper initial slope is less stable under these basic conditions. Based on the steric hindrance argument, one might hypothesize that the trans isomer, being less sterically hindered, would allow the piperidine base easier access to the Fmoc proton, leading to a slightly faster deprotection rate. Conversely, the higher ground-state energy of the cis isomer could also lead to a faster reaction. The experimental data is crucial to resolve this.
Conclusion and Practical Implications
Understanding these stability differences, even if subtle, is critical for optimizing SPPS protocols. For an isomer that proves significantly more labile, researchers might consider using milder deprotection conditions (e.g., lower piperidine concentration or shorter reaction times) to minimize the risk of undesired side reactions or premature cleavage during the synthesis of long or complex peptides. This guide provides both the theoretical framework and the practical tools to make such informed decisions.
References
- 1. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. genscript.com [genscript.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. 顺-2-(Fmoc-氨基)-环己烷羧酸 purum, ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide: Evaluating the Impact of cis-2-Aminocyclohexanecarboxylic Acid on Peptide Secondary Structure Versus Proline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Conformational Control in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a burgeoning class of therapeutics, offering high specificity and potent biological activity. However, their inherent flexibility often leads to poor metabolic stability and reduced efficacy. The strategic incorporation of conformationally constrained amino acids is a cornerstone of peptidomimetic design, aiming to lock the peptide into a bioactive conformation. Proline, with its unique cyclic structure, has long been a fundamental tool in this endeavor, known for its ability to induce turns and disrupt helical structures. This guide delves into a comparative analysis of proline and a compelling alternative: cis-2-aminocyclohexanecarboxylic acid (cis-ACHC). We will explore their distinct impacts on peptide secondary structure, supported by experimental data, and provide detailed protocols for their evaluation.
Proline: The Archetypal Conformational Switch
Proline's five-membered pyrrolidine ring, which incorporates the backbone amide nitrogen, imposes significant steric constraints on the peptide chain. This rigidity restricts the Ramachandran space available to the preceding residue and fixes the φ torsion angle to approximately -60°. Consequently, proline is a potent breaker of α-helical and β-sheet structures.[1] Its unique structure also facilitates the formation of β-turns, which are crucial for protein folding and molecular recognition.[1] Furthermore, the peptidyl-prolyl bond can exist in both cis and trans conformations, with a lower energy barrier for isomerization compared to other peptide bonds. This cis-trans isomerization can act as a molecular switch, influencing protein folding and function.[2][3]
This compound (cis-ACHC): A More Rigid Mimic
This compound is a cyclic β-amino acid that can be considered a more rigid analogue of proline. Its six-membered ring structure imparts an even greater degree of conformational restriction on the peptide backbone. Unlike proline, which can adopt different puckered conformations, the chair-like conformation of the cyclohexane ring in cis-ACHC is more defined. This rigidity makes cis-ACHC a powerful tool for inducing specific secondary structures, particularly turns.[4][5]
Head-to-Head Comparison: Structural Impact on Peptides
While direct, side-by-side comparisons of proline and cis-ACHC in the same linear peptide sequence are limited in the literature, studies on cyclic peptides and related structures provide valuable insights into their differential effects. A key study by Strijowski and Sewald investigated cyclic peptides containing cis-ACHC as mimics for L-proline, elucidating their structural properties using NMR and molecular dynamics.[4][6]
Induction of Turns and Helices
Proline is a well-established promoter of β-turns, particularly in the i+1 position of type I and type II turns.[1] In contrast, studies on oligomers of cis-ACHC suggest a preference for more extended conformations rather than the tight turns often induced by proline.[7] However, when incorporated into hybrid peptides, cis-ACHC can be a potent inducer of helical structures, such as the 11/9-helix.[7] This suggests that the conformational influence of cis-ACHC is highly context-dependent.
Cis/Trans Isomerization
A defining feature of proline is the significant population of the cis conformation of the Xaa-Pro peptide bond, which is energetically more accessible than for other amino acids.[2][3] This equilibrium is a crucial element of its structural influence. For cis-ACHC, being a β-amino acid, the concept of cis/trans isomerization around the preceding peptide bond is different. The focus shifts to the conformational preferences of the cyclohexane ring and its influence on the overall peptide backbone.
Data Presentation: A Comparative Overview
The following tables summarize hypothetical comparative data based on typical findings in the literature for proline-containing peptides and peptides with proline mimics like cis-ACHC.
Table 1: Comparative Circular Dichroism (CD) Spectroscopy Data
| Feature | Peptide with Proline | Peptide with cis-ACHC | Interpretation |
| λ at [θ]min | ~205 nm | Varies, can be > 210 nm | A minimum around 205 nm is characteristic of a random coil or polyproline II (PPII) helix often seen with proline. A shift to longer wavelengths with cis-ACHC could indicate a more ordered, potentially helical, structure. |
| [θ] at 222 nm | Near zero or slightly positive | Can be significantly negative | A strong negative band at 222 nm is indicative of α-helical content. While proline is a helix breaker, cis-ACHC in certain contexts might promote helical folding. |
| General Spectral Shape | Often resembles a random coil or PPII spectrum | May show features of a more defined secondary structure (e.g., β-turn or helix) | Proline often introduces flexibility, leading to less defined CD spectra. The rigidity of cis-ACHC can lead to more distinct spectral signatures. |
Table 2: Comparative Nuclear Magnetic Resonance (NMR) Spectroscopy Data (1H Chemical Shifts)
| Proton | Peptide with Proline | Peptide with cis-ACHC | Interpretation |
| Hα (residue preceding Pro/cis-ACHC) | Downfield shift often observed | May show a different pattern of shifting | The fixed φ angle of proline influences the chemical environment of the preceding residue's Hα. The more rigid cis-ACHC would likely have a distinct and pronounced effect. |
| Proline Hα | ~4.4 ppm | N/A | |
| cis-ACHC Hα | N/A | Varies depending on conformation | The chemical shifts of the cyclohexane ring protons in cis-ACHC provide detailed information about its conformation. |
| Amide NHs | Temperature coefficients can indicate hydrogen bonding in turns | Temperature coefficients can reveal intramolecular hydrogen bonds stabilizing a turn or helix | Comparing the temperature dependence of amide proton chemical shifts can reveal differences in hydrogen bonding patterns induced by proline versus cis-ACHC. |
Experimental Protocols
Peptide Synthesis and Purification
The synthesis of peptides containing this compound can be achieved using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry.
Step-by-step Methodology:
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the growing peptide chain.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (including Fmoc-cis-ACHC-OH) with a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Caption: Experimental workflow for solid-phase peptide synthesis.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution.
Step-by-step Methodology:
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Accurately determine the peptide concentration.
-
-
Instrument Setup:
-
Use a quartz cuvette with a known path length (e.g., 1 mm).
-
Set the instrument parameters: wavelength range (e.g., 190-260 nm), scan speed, and bandwidth.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer.
-
Record the spectrum of the peptide sample.
-
-
Data Processing:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the data from ellipticity (mdeg) to mean residue ellipticity ([θ]).
-
-
Analysis: Analyze the spectral features to estimate the secondary structure content. An α-helix typically shows negative bands around 208 and 222 nm, a β-sheet a negative band around 218 nm, and a random coil a strong negative band around 200 nm.[8]
Caption: Workflow for CD spectroscopy analysis of peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2D NMR spectroscopy provides detailed, atomic-level information about the three-dimensional structure of peptides in solution.
Step-by-step Methodology:
-
Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and folding.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Identifies protons within the same amino acid residue (spin systems).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
-
Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to specific amino acids in the peptide sequence.
-
Structural Analysis:
-
Analyze NOE cross-peaks to determine inter-proton distances.
-
Measure coupling constants to determine dihedral angle restraints.
-
Use the collected restraints to calculate a family of 3D structures using molecular dynamics or distance geometry algorithms.
-
Caption: Workflow for 2D NMR-based peptide structure determination.
Conclusion: Tailoring Peptide Conformation for Therapeutic Advantage
The choice between proline and this compound in peptide design is not merely a substitution but a strategic decision to impart specific conformational properties. Proline remains an invaluable tool for introducing flexibility and well-characterized turns, with the added complexity of cis-trans isomerization. In contrast, cis-ACHC offers a more rigid scaffold that can be leveraged to enforce a more defined and stable conformation, potentially leading to enhanced biological activity and metabolic stability. A thorough understanding of their distinct structural impacts, as evaluated by the experimental techniques outlined in this guide, is crucial for the rational design of next-generation peptide therapeutics.
References
- 1. Increasing Protein Conformational Stability by Optimizing β-turn Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
cis-2-Aminocyclohexanecarboxylic acid proper disposal procedures
As a Senior Application Scientist, I understand that robust and reliable safety protocols are the bedrock of innovative research. Proper chemical disposal is not just a regulatory requirement; it is a critical component of a successful and safe laboratory environment. This guide provides a comprehensive, step-by-step plan for the proper disposal of cis-2-Aminocyclohexanecarboxylic acid, grounded in established safety principles and regulatory standards.
Hazard Assessment & Profile
Before handling any chemical waste, a thorough understanding of its hazard profile is essential. While some isomers of 2-Aminocyclohexanecarboxylic acid are classified as non-hazardous, others are identified as irritants.[1][2] Due to this variability and because the toxicological properties of many chemicals are not fully investigated, it is a best practice to handle this compound with a degree of caution.
Key hazards for related isomers include:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
This information dictates the need for appropriate personal protective equipment (PPE) and careful handling to avoid generating dust or aerosols.[1]
Table 1: Hazard Profile and Recommended Controls
| Hazard Category | GHS Hazard Statement(s) | Required Personal Protective Equipment (PPE) | Engineering Controls |
| Skin Irritation | H315: Causes skin irritation | Nitrile gloves (inspect prior to use), Lab coat | N/A |
| Eye Irritation | H319: Causes serious eye irritation | Safety glasses with side shields or goggles | Eyewash station readily accessible |
| Respiratory Irritation | H335: May cause respiratory irritation | Use in a well-ventilated area. If dust is likely, use a chemical fume hood or wear a NIOSH-approved respirator (e.g., N95). | Chemical Fume Hood |
Disposal Workflow: A Step-by-Step Protocol
The fundamental principle for disposing of this compound is that it should not be discarded down the drain or in regular solid waste streams.[3] The recommended and compliant method is to collect it as chemical waste for pickup by a licensed disposal company.
Step 1: Designate a Satellite Accumulation Area (SAA)
All laboratories generating hazardous waste must establish a designated SAA.[3][4]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[5]
-
Purpose: This is the designated location where you will store your labeled, closed waste container before it is collected.
Step 2: Prepare the Waste Container
-
Select a Compatible Container: Use a chemically compatible container with a secure, screw-top lid.[3] High-density polyethylene (HDPE) or glass containers are typically appropriate. Do not use food containers like jars.[3][6]
-
Initial Labeling: Before adding any waste, label the container clearly. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Irritant")
-
The date you first add waste to the container.
-
Step 3: Collect the Waste
-
Solid Waste: If the waste is a solid (e.g., residual powder, contaminated weigh paper), carefully transfer it into the designated waste container using a spatula or funnel.[7] Avoid creating dust.
-
Liquid Waste: If the waste is in a solution, pour it carefully into the designated liquid waste container. Use a funnel to prevent spills.
-
Segregation is Key: Do not mix incompatible waste streams.[3][8] Dedicate a specific container solely for this compound and compatible substances. For example, do not mix acids with bases or oxidizers with flammable solvents.[3][6]
Step 4: Secure Storage in the SAA
-
Keep Containers Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[3][4] This prevents the release of vapors and protects against spills.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to contain any potential leaks.[9]
Step 5: Arrange for Disposal
-
Do Not Overfill: Fill containers to no more than 90% capacity to allow for expansion.[3][6]
-
Request Pickup: Once the container is full or you have no more of this waste to discard, contact your institution's Environmental Health and Safety (EHS or OCRS) department to schedule a waste pickup.[4][10] Follow their specific procedures for requesting a collection.
The following diagram illustrates the decision-making process for proper disposal.
Caption: Disposal workflow for this compound.
Spill & Emergency Procedures
In the event of a spill, your immediate response is crucial for safety.
-
Containment: For a small spill of solid material, carefully sweep it up to avoid creating dust and place it in your hazardous waste container.[7]
-
Personal Exposure:
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[1] If irritation occurs, seek medical advice.[1]
-
Eye Contact: Immediately flush eyes with water for several minutes as a precaution. If the substance is known to be an irritant, continue rinsing for at least 15 minutes, removing contact lenses if possible, and get medical attention.[1]
-
Inhalation: If dust is inhaled, move the person into fresh air.[1]
-
-
Large Spills: Evacuate the area and contact your institution's EHS or emergency response team immediately.
The "Why": Scientific Rationale & Best Practices
The procedures outlined above are based on foundational principles of chemical safety and environmental protection.
-
Causality of Segregation: The rule to segregate waste streams is rooted in chemical incompatibility.[3] Mixing certain chemicals, such as acids with bases, can cause violent exothermic reactions, while mixing acids with cyanides or sulfides can release highly toxic gases.[3] Although this compound is not highly reactive, adhering to this principle is a universal best practice in the lab.
-
Environmental Protection: Many complex organic molecules are not readily degraded by standard wastewater treatment facilities.[3] Disposing of them down the drain can introduce persistent chemicals into the water system, potentially harming aquatic life. Therefore, collection and treatment by a specialized facility is the only environmentally sound option.
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates the management of hazardous waste from its point of generation to its final disposal.[4][11] The procedures described, particularly regarding container management, labeling, and accumulation time, are designed to comply with these regulations (specifically 40 CFR Part 262).[5][11]
By adhering to this guide, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold your responsibility as a steward of the environment.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. epa.gov [epa.gov]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. fishersci.com [fishersci.com]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. acewaste.com.au [acewaste.com.au]
- 10. vumc.org [vumc.org]
- 11. Steps in Complying with Regulations for Hazardous Waste | US EPA [epa.gov]
A Senior Application Scientist's Guide to Handling cis-2-Aminocyclohexanecarboxylic Acid
As researchers and drug development professionals, our work with novel compounds like cis-2-Aminocyclohexanecarboxylic acid is foundational to innovation. This molecule and its derivatives are instrumental in peptide synthesis and the design of new pharmaceuticals[1]. However, realizing its potential requires an unwavering commitment to safety. This guide moves beyond mere compliance, offering a framework for handling this compound with the expertise and foresight that defines rigorous scientific practice. Here, we will detail the essential personal protective equipment (PPE), operational protocols, and disposal plans necessary for managing this chemical safely and effectively.
Hazard Identification: Understanding the "Why" Behind the "How"
Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is paramount. Based on data for aminocyclohexanecarboxylic acid isomers, a clear hazard profile emerges, mandating specific protective measures. The primary risks are associated with direct contact and inhalation of the compound in its solid, powdered form[2][3].
A consolidated view of the hazard classifications from multiple safety data sheets provides a clear mandate for the necessary precautions.
| Hazard Classification | GHS Category | Nature of Risk | Primary Exposure Route | Data Source(s) |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon direct contact. | Dermal | [4][5] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation. | Ocular | [4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory tract irritation if inhaled. | Inhalation | [4][5] |
This data dictates that our safety protocols must prevent the compound, particularly as a dust, from coming into contact with skin, eyes, and the respiratory system.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist but a dynamic risk-mitigation strategy. The following protocol is designed to provide a robust barrier against the identified hazards of this compound.
Eye and Face Protection
Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.
-
Minimum Requirement: Wear safety glasses with side shields.
-
Best Practice/Splash Potential: Use chemical safety goggles that conform to European Standard EN 166 or equivalent[2]. Goggles provide a full seal around the eyes, offering superior protection from airborne dust compared to safety glasses. In situations with a significant splash potential, a face shield should be worn in addition to goggles[6].
Skin and Body Protection
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use[2][7]. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.
-
Body Protection: A standard laboratory coat is required to protect against incidental contact[7]. For tasks involving larger quantities, consider a disposable gown to prevent contamination of personal clothing.
Respiratory Protection
The primary inhalation risk stems from the compound's solid, often dusty, form. All handling of the solid material should be performed within a certified chemical fume hood to minimize airborne particles[7][8].
-
Under Normal Conditions: When handling small quantities within a properly functioning chemical fume hood, specific respiratory protection is generally not required[2].
-
Large Scale/Emergency Use: In situations where a fume hood is not available, ventilation is inadequate, or when cleaning up a large spill, a NIOSH/MSHA-approved respirator is necessary. A Type N95 (US) or equivalent particulate respirator is a suitable minimum requirement for dusts[2][9].
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Operational Plan: Safe Handling and Emergency Protocols
Adherence to a standardized workflow minimizes exposure and ensures procedural consistency.
Step-by-Step Handling Protocol (Weighing Solid Compound)
-
Preparation: Ensure an eyewash station and safety shower are accessible and unobstructed[2][10]. Designate a specific handling area within a chemical fume hood.
-
Don PPE: Put on your lab coat, safety goggles, and nitrile gloves as per the protocol above.
-
Surface Decontamination: Wipe down the balance and the surrounding area within the fume hood with a damp cloth to remove any residual particulates.
-
Weighing: Perform all weighing operations on a tared container inside the fume hood to contain any dust generated. Avoid creating dust clouds during transfer[2].
-
Closure: Tightly seal the source container immediately after dispensing the required amount[2][10].
-
Cleanup: Carefully clean the spatula and weighing vessel. Wipe down the work surface again.
-
Doff PPE: Remove gloves and lab coat before leaving the work area.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete[8][11].
Emergency Response: Spills and Exposures
Immediate and correct action is critical in the event of an accidental release or exposure.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing[8][10]. Seek medical attention if irritation develops or persists[10].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[2][8]. Remove contact lenses if present and easy to do. Seek immediate medical attention[10].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention[2][10].
-
Small Spill (in a fume hood): Wearing appropriate PPE, carefully sweep or vacuum the solid material into a suitable, labeled container for disposal[2][8]. Avoid creating dust.
-
Large Spill: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately[7].
The following diagram outlines the logical flow for responding to a chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle, ensuring laboratory and environmental safety.
-
Waste Identification: All this compound waste, including grossly contaminated items (gloves, weigh boats, paper towels), must be treated as hazardous chemical waste[7].
-
Segregation and Collection: Collect waste in a designated, chemically compatible container that can be tightly sealed[7]. The container must be clearly labeled as "Hazardous Waste" and list the full chemical name.
-
Environmental Precaution: Do not discharge any amount of this chemical into drains, sewer systems, or the environment[7][10].
-
Final Disposal: Arrange for waste pickup and disposal through your institution's licensed chemical waste management program or EHS department. Adherence to institutional and local regulations is mandatory[7]. Empty containers that held the pure compound must also be managed as hazardous waste unless properly decontaminated[7].
By integrating these safety and handling protocols into your daily workflow, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
- 1. jk-sci.com [jk-sci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. (1S,2S)-2-Aminocyclohexanecarboxylic Acid | C7H13NO2 | CID 7128323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. americanchemistry.com [americanchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aksci.com [aksci.com]
- 9. 1-Aminocyclohexanecarboxylic acid 98 2756-85-6 [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.ie [fishersci.ie]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
